D-Alanine ethyl ester hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl (2R)-2-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXLZWMDXJFOOI-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437027 | |
| Record name | D-Alanine ethyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6331-09-5 | |
| Record name | D-Alanine ethyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-Ethyl 2-amino-propionate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of D-Alanine Ethyl Ester Hydrochloride
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical characteristics of key reagents is paramount. This guide provides a detailed overview of the chemical properties, synthesis, and spectral data of D-Alanine ethyl ester hydrochloride, a crucial building block in peptide synthesis and chiral chemistry.
Core Chemical Properties
This compound is a white to off-white crystalline solid.[1] As the hydrochloride salt of the ethyl ester of D-alanine, it offers enhanced solubility and stability, making it a versatile reagent in various synthetic applications.[1]
Quantitative Data Summary
The following table summarizes the key quantitative chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂ClNO₂ | [2] |
| Molecular Weight | 153.61 g/mol | [2] |
| Melting Point | 78-83 °C | [1] |
| Appearance | White to off-white solid | [1][3] |
| Optical Rotation | [α]²⁰/D = -2 ± 2° (c=5 in water) | [1] |
| Solubility | DMSO: 175 mg/mL | [3][4] |
| Water | Soluble | |
| Ethanol (B145695) | Soluble | |
| Methanol | Soluble | |
| Purity | ≥98% | [2] |
Spectroscopic Data
The following are representative spectral data for Alanine (B10760859) ethyl ester hydrochloride. Note that spectral data for the L-enantiomer or the racemic mixture are often reported and are provided here as a close reference for the D-enantiomer, as the stereocenter is not expected to significantly alter the primary spectral features.
¹H NMR Spectroscopy
-
¹H NMR (D₂O): δ 1.11 (t, 3H, J=7.1 Hz, CH₂CH ₃), 1.37 (d, 3H, J=7.4 Hz, CHCH ₃), 4.03 (q, 1H, J=7.2 Hz, CH CH₃), 4.09 (q, 2H, J=7.2 Hz, CH ₂CH₃), 4.16 (s, 2H, NH ₂)
¹³C NMR Spectroscopy
-
¹³C NMR (D₂O): δ 13.98 (CH₃), 15.90 (CH₃), 49.65 (CH), 64.29 (CH₂), 171.57 (C=O)
FT-IR Spectroscopy
Infrared spectroscopy of alanine ethyl ester hydrochloride reveals characteristic absorption bands corresponding to its functional groups. Key peaks are expected for the amine salt (N-H stretching), the ester carbonyl group (C=O stretching), and C-H and C-O bonds.
Experimental Protocols
The synthesis of this compound is typically achieved through the esterification of D-alanine in the presence of an acid catalyst in ethanol. Two common methods are detailed below.
Method 1: Fischer Esterification with Thionyl Chloride
This method involves the reaction of D-alanine with ethanol and thionyl chloride.
Materials:
-
D-alanine
-
Absolute Ethanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
Procedure:
-
Suspend D-alanine in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting crude product, add diethyl ether to induce precipitation.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Method 2: Fischer Esterification with Hydrogen Chloride Gas
This method utilizes anhydrous hydrogen chloride gas as the catalyst.
Materials:
-
D-alanine
-
Absolute Ethanol
-
Anhydrous Hydrogen Chloride (gas)
-
Diethyl ether
Procedure:
-
Suspend D-alanine in absolute ethanol in a three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a reflux condenser with a drying tube.
-
Bubble anhydrous hydrogen chloride gas through the stirred suspension while maintaining the temperature.
-
After saturation with HCl, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Induce crystallization by adding diethyl ether to the concentrated solution.
-
Isolate the product by vacuum filtration, wash with diethyl ether, and dry under vacuum.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to D-Alanine Ethyl Ester Hydrochloride (CAS: 6331-09-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Alanine ethyl ester hydrochloride, with the CAS number 6331-09-5, is a chiral amino acid derivative of significant interest in biochemical research and pharmaceutical development.[1] As a key building block, it is integral to the synthesis of peptidomimetics and other complex organic molecules, particularly in the development of peptide-based drugs.[1] Its unique stereochemistry and enhanced solubility and stability make it a valuable component in drug formulation and in the study of amino acid metabolism.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its biological significance.
Physicochemical Properties
This compound is a white to off-white solid.[2] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 6331-09-5 | [2] |
| Molecular Formula | C₅H₁₂ClNO₂ | [2] |
| Molecular Weight | 153.61 g/mol | [2] |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | 78 - 83 °C | [1] |
| Purity | ≥99% (HPLC) | [1] |
| Optical Rotation | [α]²⁰/D = -2 ± 2º (c=5 in water) | [1] |
| Solubility | Soluble in DMSO (175 mg/mL) | [2] |
| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C (6 months), -20°C (1 month) | [2] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the esterification of D-alanine. The following protocol is a detailed methodology based on established chemical principles for amino acid esterification.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from D-alanine and ethanol (B145695) using thionyl chloride.
Materials:
-
D-Alanine (99.8% purity or higher)
-
Absolute Ethanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend D-alanine (e.g., 14.5 g) in absolute ethanol (e.g., 40 g).[3]
-
Cooling: Place the flask in an ice bath to cool the suspension to 0-5 °C.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (e.g., 22.8 g) dropwise to the stirred suspension via a dropping funnel over a period of approximately 2 hours, maintaining the temperature between 5 and 10 °C.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50 °C and stir for 3 hours.[3]
-
Solvent Removal: After the reaction is complete, remove the excess ethanol and unreacted thionyl chloride by rotary evaporation under reduced pressure, while maintaining the temperature at or above 50 °C.[3]
-
Precipitation and Isolation: To the concentrated residue, add anhydrous diethyl ether to precipitate the product.[4] Collect the crystalline solid by filtration.
-
Washing and Drying: Wash the collected crystals with a small amount of cold, anhydrous diethyl ether and dry under vacuum to yield this compound.[3]
Experimental Protocol: Purification by Recrystallization
Objective: To purify the synthesized this compound.
Materials:
-
Crude this compound
-
Absolute Ethanol
-
Anhydrous Diethyl Ether
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude product in a minimum amount of warm absolute ethanol.
-
Precipitation: Slowly add anhydrous diethyl ether to the solution with gentle swirling until a slight turbidity persists.
-
Crystallization: Cool the flask in an ice bath to induce crystallization. For optimal crystal formation, the solution can be left at a low temperature (e.g., 4 °C) overnight.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small volume of cold diethyl ether, and dry under vacuum.
Analytical Methods
The purity and identity of this compound are critical for its application in research and development. The following are key analytical techniques and suggested protocols.
High-Performance Liquid Chromatography (HPLC) for Chiral Purity
Objective: To determine the enantiomeric purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak IA or a cyclodextrin-based column like CYCLOBOND)
Suggested Method (based on principles of chiral separation of amino acid esters):
-
Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: A mixture of hexane (B92381) and a polar organic solvent such as isopropanol (B130326) (e.g., 80:20 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm)
-
Temperature: Ambient
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected chemical shifts would include a triplet for the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, a doublet for the methyl protons of the alanine (B10760859) backbone, and a quartet for the alpha-proton of the alanine backbone. The amino protons would likely appear as a broad singlet.
-
¹³C NMR: Expected signals would correspond to the carbonyl carbon of the ester, the alpha-carbon of the alanine backbone, the methylene and methyl carbons of the ethyl group, and the methyl carbon of the alanine backbone.
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
N-H stretching (of the ammonium (B1175870) group): ~3000-3300 cm⁻¹ (broad)
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=O stretching (ester): ~1730-1750 cm⁻¹[5]
-
N-H bending (ammonium): ~1500-1600 cm⁻¹
-
C-O stretching (ester): ~1150-1250 cm⁻¹
Biological Significance and Applications
This compound serves as a crucial chiral building block in the synthesis of various pharmaceuticals, particularly peptide-based drugs.[1] Its incorporation can influence the biological activity and metabolic stability of the final compound.
The parent molecule, D-alanine, plays a significant role in the biology of many organisms, especially bacteria. It is a fundamental component of the peptidoglycan layer of bacterial cell walls, contributing to their structural integrity.[6] The synthesis and incorporation of D-alanine into the cell wall is a target for some antibiotics.
Recent research has also highlighted the role of D-amino acids, including D-alanine, in cell signaling and as potential biomarkers for diseases.[7] For instance, D-alanine has been shown to be an agonist for NMDA receptors, which are involved in neurotransmission.[7]
Visualizations
Synthesis Workflow
Caption: A flowchart illustrating the synthesis and purification process of this compound.
Role in Bacterial Cell Wall Synthesis
Caption: The metabolic pathway showing the conversion of L-alanine to D-alanine and its incorporation into the bacterial cell wall.[8][9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 4. Ethyl L-alaninate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to D-Alanine Ethyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Alanine ethyl ester hydrochloride, a key building block in pharmaceutical and biochemical research. The document details its chemical properties, outlines a standard synthesis protocol, and discusses its primary applications.
Core Chemical and Physical Data
This compound is the hydrochloride salt of the ethyl ester of D-alanine. Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Weight | 153.61 g/mol | [1][2][3][4] |
| Molecular Formula | C₅H₁₁NO₂·HCl | [1][5] |
| Alternative Formula | C₅H₁₂ClNO₂ | [2][3][4][6] |
| CAS Number | 6331-09-5 | [1][2][5][6] |
| Purity | ≥98% | [1] |
| Melting Point | 78 - 83 °C | [5] |
| Appearance | White to off-white solid/powder | [3][5] |
| Solubility | Soluble in DMSO (175 mg/mL) | [2][3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of D-alanine in the presence of ethanol (B145695) and a chlorinating agent, such as thionyl chloride or hydrogen chloride gas. The following is a representative experimental protocol adapted from established methods for the synthesis of alanine (B10760859) ethyl ester hydrochlorides.[7][8][9]
Experimental Protocol: Fischer Esterification
Materials:
-
D-alanine
-
Anhydrous Ethanol (EtOH)
-
Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas
-
Diethyl ether
Procedure:
-
Reaction Setup: Suspend D-alanine in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Introduction of Acid Catalyst: Cool the suspension to 0-5 °C in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension.[8] Alternatively, bubble dry hydrogen chloride gas through the suspension.[7] This step is exothermic and should be performed with caution in a well-ventilated fume hood.
-
Reflux: After the addition of the acid catalyst is complete, gradually warm the reaction mixture to reflux temperature (approximately 78 °C for ethanol) and maintain reflux for 2-4 hours.[7][8] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: Upon completion of the reaction, remove the excess ethanol and any remaining volatile reagents by rotary evaporation under reduced pressure.[7][9]
-
Crystallization and Purification: Dissolve the resulting crude product in a minimal amount of hot ethanol and recrystallize by the slow addition of diethyl ether.[7] Cool the mixture to induce crystallization.
-
Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.
Diagram of the Synthesis Workflow:
Caption: Figure 1: Synthesis Workflow for this compound.
Applications in Research and Development
This compound is a versatile building block with significant applications in several areas of scientific research and drug development:
-
Pharmaceutical Development: It serves as a crucial chiral intermediate in the synthesis of various pharmaceuticals, particularly in the development of peptide-based drugs and peptidomimetics.[5][10][11] Its defined stereochemistry is essential for ensuring the enantiomeric purity of the final active pharmaceutical ingredient (API), which directly impacts drug efficacy and safety.[11]
-
Biochemical Research: This compound is frequently used in studies related to amino acid metabolism and protein synthesis.[5][10] It can act as a substrate or modulator in enzymatic assays, aiding researchers in elucidating metabolic pathways and enzyme functions.
-
Neuroscience: There is research interest in the potential role of D-amino acid derivatives as neurotransmitter modulators, which could lead to advancements in the treatment of neurological disorders.[5]
-
Organic Synthesis: Beyond peptide synthesis, it is utilized in the production of other chiral intermediates and as a versatile reagent in various organic reactions.[5]
This technical guide provides foundational information for professionals working with this compound. For specific applications, further consultation of peer-reviewed literature is recommended.
References
- 1. scbt.com [scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alanine, ethyl ester, hydrochloride (1:1) | C5H12ClNO2 | CID 102560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 6331-09-5|this compound|BLD Pharm [bldpharm.com]
- 7. Ethyl L-alaninate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 9. scielo.br [scielo.br]
- 10. chemimpex.com [chemimpex.com]
- 11. nbinno.com [nbinno.com]
An In-depth Technical Guide on the Synthesis of D-Alanine Ethyl Ester Hydrochloride from D-Alanine
This technical guide provides a comprehensive overview of the synthesis of D-Alanine ethyl ester hydrochloride from D-alanine, tailored for researchers, scientists, and professionals in drug development. The document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.
Introduction
D-Alanine and its derivatives are crucial chiral building blocks in the synthesis of various pharmaceuticals, including peptide-based drugs and antibiotics.[1] The esterification of D-alanine to its ethyl ester hydrochloride salt is a fundamental transformation that enhances its solubility and stability, making it a more versatile intermediate for subsequent reactions.[1] This guide will focus on the prevalent and effective methods for this synthesis: the Fischer-Speier esterification and the use of thionyl chloride.
Synthesis Methodologies
Two primary methods are widely employed for the synthesis of this compound:
-
Fischer-Speier Esterification: This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2][3][4][5] For the synthesis of this compound, D-alanine is reacted with ethanol (B145695) using a strong acid like hydrogen chloride (HCl) as a catalyst.[6][7] The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, or the water formed during the reaction is removed.[3][5][8]
-
Reaction with Thionyl Chloride: This method offers an alternative route where thionyl chloride (SOCl₂) serves as the reagent to facilitate the esterification. The reaction of D-alanine with ethanol in the presence of thionyl chloride is an efficient way to produce the desired ester hydrochloride.[9][10]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported experimental protocols for the synthesis of alanine (B10760859) ethyl ester hydrochloride.
Table 1: Synthesis via Fischer Esterification with HCl Gas
| Parameter | Value | Reference |
| Starting Material | L-Alanine | [6] |
| Reagents | Dry Ethanol, Hydrogen Chloride Gas | [6] |
| Scale | 100 g (1.12 mol) of L-Alanine | [6] |
| Solvent Volume | 800 ml of Dry Ethanol | [6] |
| Reaction Time | 2 hours | [6] |
| Reaction Temperature | Reflux | [6] |
| Product Yield | 168.2 g (98%) | [6] |
| Purification | Recrystallization from ethanol-diethyl ether | [6] |
Table 2: Synthesis using Thionyl Chloride
| Parameter | Protocol 1 | Protocol 2 | Reference |
| Starting Material | D-Alanine | L-Alanine | [9],[6] |
| Reagents | Ethanol, Thionyl Chloride | Ethanol, Thionyl Chloride | [9],[6] |
| Scale | 14.5 g of D-Alanine | 3.56 g (0.04 mol) of L-Alanine | [9],[6] |
| Solvent Volume | 40 g of Ethanol | 30 mL of Ethanol | [6] |
| Thionyl Chloride Amount | 22.8 g | 3.6 mL | [6] |
| Reaction Time | 3 hours (after addition) | 1.5 hours | [6] |
| Reaction Temperature | 50 °C | 78 °C (Reflux) | [9],[6] |
| Product Yield | Not explicitly stated, but part of a high-yield process | >80% | [6] |
| Purification | Concentration under reduced pressure | Vacuum distillation | [9],[6] |
Experimental Protocols
This protocol is adapted from a procedure for the synthesis of L-alanine ethyl ester hydrochloride.[6]
-
Preparation: Suspend 100 g (1.12 mol) of D-alanine in 800 ml of dry ethanol in a suitable reaction flask.
-
Reaction: Bubble dry hydrogen chloride gas through the suspension while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.
-
Work-up: After the reaction is complete, concentrate the solution in vacuo to remove the ethanol.
-
Purification: Recrystallize the crude product from a mixture of ethanol and diethyl ether to yield pure this compound as a white solid.
This protocol is based on a patented method for producing amino acid ester hydrochlorides.[9]
-
Preparation: Suspend 14.5 g of D-alanine in 40 g of ethanol in a reaction flask at room temperature.
-
Reagent Addition: Heat the suspension to an internal temperature of 50 °C. Add 22.8 g of thionyl chloride dropwise over 2 hours, maintaining the temperature at 50 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 50 °C for 3 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure while maintaining the internal temperature at or above 50 °C to remove unreacted ethanol and thionyl chloride.
-
Isolation: The resulting solid is this compound. Further purification can be achieved by washing with diethyl ether and drying under reduced pressure.[9]
Visualizations
The following diagram illustrates the mechanism of the acid-catalyzed Fischer esterification of D-alanine with ethanol.
Caption: Mechanism of Fischer Esterification of D-Alanine.
The diagram below outlines the general experimental workflow for the synthesis of this compound.
Caption: General Experimental Workflow for Synthesis.
Conclusion
The synthesis of this compound from D-alanine is a well-established process with high-yielding and reliable protocols. Both the Fischer esterification and the thionyl chloride methods provide efficient pathways to the desired product. The choice of method may depend on the available reagents, scale of the reaction, and specific laboratory conditions. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. cerritos.edu [cerritos.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Ethyl L-alaninate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. scielo.br [scielo.br]
- 8. jk-sci.com [jk-sci.com]
- 9. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 10. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
Solubility Profile of D-Alanine Ethyl Ester Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the solubility characteristics of D-Alanine ethyl ester hydrochloride in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this amino acid derivative is a key component.
Executive Summary
This compound is a derivative of the amino acid D-alanine, frequently utilized in peptide synthesis and as a chiral building block in pharmaceutical development. Understanding its solubility in organic solvents is critical for its effective use in synthetic chemistry, formulation, and various biochemical assays. This document summarizes the available quantitative solubility data and presents a general experimental protocol for determining solubility.
Quantitative Solubility Data
| Solvent | Chemical Formula | Solubility (mg/mL) | Molar Solubility (M) | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | C₂H₆OS | 175 | 1.139 | Ultrasonic assistance may be required. Hygroscopic DMSO can significantly impact solubility; use of newly opened solvent is recommended.[1][2] |
Note: The molecular weight of this compound is 153.61 g/mol .
For the closely related compound, L-Alanine methyl ester hydrochloride, solubility in ethanol (B145695) is approximately 30 mg/mL, and in both DMSO and dimethylformamide (DMF), it is approximately 20 mg/mL.[3] This information may serve as a useful, albeit qualitative, indicator for estimating the solubility of the D-enantiomer ethyl ester in similar solvents.
Experimental Protocol for Solubility Determination
The following section outlines a general gravimetric method for determining the solubility of amino acid hydrochlorides, such as this compound, in organic solvents. This protocol is adapted from established methodologies for amino acid solubility assessment.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Centrifuge
-
Micropipettes
-
Drying oven
Experimental Workflow
A visual representation of the experimental workflow for determining solubility is provided below.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or bath set to the desired experimental temperature.
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the maximum amount of solute has dissolved.
-
-
Separation of Solid and Liquid Phases:
-
After equilibration, centrifuge the vial at a moderate speed to pellet the undissolved solid at the bottom.
-
-
Sample Analysis:
-
Carefully withdraw a precise volume of the clear supernatant using a micropipette.
-
Transfer the aliquot to a pre-weighed, dry container.
-
Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent has completely evaporated, allow the container to cool to room temperature in a desiccator and then weigh it on an analytical balance.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the container minus its initial pre-weighed mass.
-
The solubility can then be calculated by dividing the mass of the dissolved solid by the volume of the supernatant that was withdrawn.
-
Factors Influencing Solubility
The solubility of amino acid esters like this compound can be influenced by several factors:
-
Solvent Polarity: The polarity of the organic solvent plays a crucial role. As a hydrochloride salt, the compound has ionic character, suggesting higher solubility in more polar organic solvents.
-
Temperature: Generally, solubility increases with temperature, although there can be exceptions.
-
Presence of Water: The hygroscopic nature of the compound and the solvent (like DMSO) can significantly affect solubility. Trace amounts of water can alter the solvent properties and interact with the solute.
-
pH: While less relevant in non-aqueous organic solvents, any residual water and the acidic nature of the hydrochloride salt can influence the ionization state and thus solubility.
Conclusion
This technical guide provides the currently available quantitative solubility data for this compound in organic solvents and a detailed experimental protocol for its determination. For drug development professionals and researchers, having accurate solubility data is fundamental for process optimization, formulation design, and ensuring the reproducibility of experimental results. It is recommended that solubility be determined empirically for the specific solvent systems and conditions used in your application.
References
Technical Guide on the Melting Point of D-Alanine Ethyl Ester Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the melting point of D-Alanine ethyl ester hydrochloride, a crucial physical property for its identification, purity assessment, and application in research and pharmaceutical development. The document details its reported melting point, the standard experimental protocol for its determination, and a visual workflow of the process.
Core Data Presentation
This compound is an amino acid derivative used as a building block in peptide synthesis.[1] Its physical properties are essential for handling, formulation, and quality control. The key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Melting Point | 78 - 83 °C | Chem-Impex[1] |
| CAS Number | 6331-09-5 | Chem-Impex, MedChemExpress, Santa Cruz Biotechnology[1][2][3] |
| Molecular Formula | C₅H₁₁NO₂·HCl | Chem-Impex, Santa Cruz Biotechnology[1][3] |
| Molecular Weight | 153.61 g/mol | PubChem, MedChemExpress, Santa Cruz Biotechnology[2][3][4] |
| Appearance | White powder | Chem-Impex[1] |
Note: The racemic mixture, DL-Alanine ethyl ester hydrochloride (CAS 617-27-6), is reported to have a melting point of 85-87 °C, which illustrates how stereochemistry can influence this physical property.
Experimental Protocol: Melting Point Determination
The determination of a melting point is a fundamental technique for characterizing crystalline solids and assessing their purity.[5] The standard and most widely accepted procedure is the capillary method, which is recognized by major pharmacopeias.[6]
Objective: To accurately measure the temperature range over which this compound transitions from a solid to a liquid state.
Methodology: Capillary Method
-
Sample Preparation:
-
Capillary Tube Packing:
-
Obtain a thin-walled glass capillary tube that is sealed at one end.[5]
-
Press the open end of the capillary tube into the sample pile, forcing a small amount of the solid into the tube.[7]
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.[7] To achieve dense packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop.[7]
-
Repeat until the packed sample column is approximately 2-3 mm high.[7]
-
-
Instrument Setup and Measurement:
-
Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or a digital equivalent).[5][8]
-
Initial Rapid Determination (if melting point is unknown): Set a fast heating ramp (e.g., 10-20 °C/minute) to determine an approximate melting range. This prevents spending excessive time on the precise measurement.[8] Allow the apparatus to cool before the next step.
-
Precise Determination: Using a fresh sample, set the starting temperature to at least 10-15 °C below the approximate melting point found.
-
Set the heating ramp rate to a slow value, typically 1-2 °C per minute, to ensure the temperature of the heating block and the sample are in thermal equilibrium.[5][8]
-
-
Observation and Data Recording:
-
Observe the sample through the magnified viewfinder.
-
Record the temperature at the onset of melting , which is when the first tiny droplet of liquid is visible.[5][7] The sample may also begin to glisten or shrink just before this point.[7]
-
Continue heating and record the temperature when the entire sample has transformed into a clear liquid.[5]
-
The recorded values constitute the melting range . A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C.[5] Impurities tend to depress the melting point and broaden the range.[5]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the capillary method for determining the melting point of a chemical compound like this compound.
Caption: Workflow for melting point determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Alanine, ethyl ester, hydrochloride (1:1) | C5H12ClNO2 | CID 102560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. thinksrs.com [thinksrs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
Spectroscopic Data Analysis of D-Alanine Ethyl Ester Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for D-Alanine ethyl ester hydrochloride (CAS 6331-09-5), a crucial building block in peptide synthesis and pharmaceutical development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₅H₁₂ClNO₂, with a molecular weight of 153.61 g/mol . Spectroscopic data for the L-enantiomer is presented here, as it is more readily available and the spectral properties (NMR, IR, MS) are identical to the D-enantiomer, with the exception of the sign of specific rotation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or D₂O.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.6 | Broad Singlet | 3H | -NH₃⁺ |
| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~4.0 | Quartet | 1H | α-CH |
| ~1.5 | Doublet | 3H | α-CH₃ |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C =O (Ester Carbonyl) |
| ~62 | -O-CH₂ -CH₃ |
| ~48 | α-C H |
| ~16 | α-C H₃ |
| ~14 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Strong, Broad | N-H stretch (from -NH₃⁺) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester carbonyl) |
| ~1590 | Medium | N-H bend (asymmetric) |
| ~1500 | Medium | N-H bend (symmetric) |
| ~1240 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is for the free base, L-Alanine ethyl ester, as the hydrochloride salt would typically dissociate in the ion source. The fragmentation pattern is representative of the core structure.
| m/z | Relative Intensity (%) | Assignment |
| 117 | ~5 | [M]⁺ (Molecular ion of free base) |
| 72 | ~10 | [M - OCH₂CH₃]⁺ |
| 44 | 100 | [CH₃CHNH₂]⁺ (Base Peak) |
| 29 | ~40 | [CH₂CH₃]⁺ |
Experimental Protocols
The following are generalized yet detailed protocols for the acquisition of spectroscopic data for amino acid esters like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) at 0 ppm, if not provided in the solvent.
-
Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition :
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the reference standard. Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet Method : Mix approximately 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
-
Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile. For electrospray ionization (ESI), a small amount of formic acid may be added to promote ionization.
-
Instrumentation : A mass spectrometer equipped with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).
-
Data Acquisition :
-
Introduce the sample into the ion source. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the solution is infused directly or via a liquid chromatograph (LC).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 10-200 amu).
-
-
Data Analysis : Identify the molecular ion peak (if present) and analyze the fragmentation pattern to elucidate the structure of the molecule.
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: A flowchart illustrating the key stages of spectroscopic analysis.
The Biological Significance of D-Alanine Containing Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-amino acids, once considered anomalies in a predominantly L-amino acid world, are now recognized as critical components in a variety of biological processes. Among these, D-alanine holds a position of particular importance, primarily due to its essential role in the structural integrity of bacterial cell walls. This technical guide provides an in-depth exploration of the biological significance of D-alanine-containing peptides, delving into their biosynthesis, physiological roles, and their increasing relevance in the development of novel therapeutics. We will examine the enzymatic machinery responsible for D-alanine production and its incorporation into peptidoglycan and teichoic acids, explore the mechanisms of action of antibiotics targeting these pathways, and discuss the burgeoning field of D-alanine-containing antimicrobial and therapeutic peptides. This guide is intended to be a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid researchers in this dynamic field.
Introduction: The Chirality of Life and the Role of D-Alanine
The homochirality of L-amino acids in proteins is a fundamental characteristic of life as we know it. However, the discovery of D-amino acids in various organisms has unveiled a fascinating layer of biological complexity. D-alanine, the D-enantiomer of L-alanine, is a key player in this alternative chiral world, particularly in the domain of microorganisms. Its presence is not accidental but rather a sophisticated evolutionary strategy employed by bacteria to ensure their survival.[1][2]
The primary and most well-understood role of D-alanine is as a crucial building block of peptidoglycan, the major component of the bacterial cell wall.[1][2][3] The incorporation of D-alanine, in the form of a D-alanyl-D-alanine dipeptide, into the pentapeptide side chains of peptidoglycan is essential for the cross-linking reactions that provide the cell wall with its structural rigidity and resistance to osmotic pressure.[3][4] This unique structural feature also serves as a key target for several classes of antibiotics, most notably vancomycin (B549263).[3][4]
Beyond its role in peptidoglycan, D-alanine is also involved in the modification of teichoic acids, another major component of the cell wall in Gram-positive bacteria.[5][6][7][8] The D-alanylation of these polymers modulates the net charge of the bacterial cell surface, influencing interactions with the host immune system and susceptibility to cationic antimicrobial peptides.[5][6][7][8][9]
In recent years, the significance of D-alanine has expanded beyond the bacterial cell wall. D-alanine-containing peptides have been discovered in the venom of various animals and as neuropeptides with potent biological activities.[10][11][12] Furthermore, the deliberate incorporation of D-alanine into synthetic peptides is a rapidly growing strategy in drug development to enhance their stability against proteolytic degradation, thereby improving their therapeutic potential.[13][14]
This guide will provide a comprehensive overview of these topics, offering a technical resource for researchers and professionals working in microbiology, drug discovery, and peptide chemistry.
Biosynthesis and Incorporation of D-Alanine in Bacteria
The journey of D-alanine from its synthesis to its final incorporation into the bacterial cell wall involves a series of enzymatic steps.
Synthesis of D-Alanine
Bacteria primarily synthesize D-alanine from its L-enantiomer through the action of the enzyme alanine racemase (Alr) .[7][8][15] This enzyme catalyzes the reversible interconversion between L-alanine and D-alanine. Some Gram-positive bacteria also possess a D-amino acid transaminase (Dat) , which can synthesize D-alanine from pyruvate (B1213749) and a D-amino acid donor, such as D-glutamate.[7][8][15]
Formation of the D-Alanyl-D-Alanine Dipeptide
The crucial D-alanyl-D-alanine dipeptide is synthesized by the ATP-dependent enzyme D-alanine-D-alanine ligase (Ddl) .[3][16] This enzyme catalyzes the formation of a peptide bond between two D-alanine molecules. The reaction proceeds in two steps: the first D-alanine molecule is activated by ATP to form a D-alanyl-adenylate intermediate, which then reacts with a second D-alanine molecule to form the dipeptide and release AMP and inorganic phosphate (B84403).
Incorporation into Peptidoglycan
The D-alanyl-D-alanine dipeptide is then added to the UDP-N-acetylmuramyl-tripeptide precursor by the enzyme MurF ligase , completing the pentapeptide side chain.[17] This precursor is subsequently transported across the cell membrane and incorporated into the growing peptidoglycan layer through the action of transglycosylases and transpeptidases. The terminal D-alanine of the pentapeptide is cleaved during the transpeptidation reaction, which forms the cross-links between adjacent glycan strands, providing the cell wall with its robust structure.[4]
D-Alanylation of Teichoic Acids
In many Gram-positive bacteria, D-alanine is also incorporated into wall teichoic acids (WTA) and lipoteichoic acids (LTA).[5][6][7][8][18] This process is mediated by the dlt operon, which encodes for four proteins: DltA, DltB, DltC, and DltD.[5][6] DltA activates D-alanine and transfers it to the carrier protein DltC. The DltB/DltD complex then facilitates the transfer of D-alanine from DltC to the teichoic acid polymer on the cell surface.[5] The D-alanylation of teichoic acids reduces the net negative charge of the cell wall, which plays a role in resistance to cationic antimicrobial peptides and modulation of autolytic activity.[5][6][7][8][9]
Quantitative Data on D-Alanine-Related Enzymes and Peptides
Table 1: Kinetic Parameters of D-Alanine-D-Alanine Ligases (Ddl)
| Enzyme Source | Substrate | Km (mM) | kcat (min-1) | Reference |
| Helicobacter pylori | D-Alanine (site 1) | 1.89 | 115 | [3] |
| D-Alanine (site 2) | 627 | [3] | ||
| ATP | 0.00087 | [3] | ||
| Thermus thermophilus | D-Alanine | 0.28 | 1.6 x 104 | [19] |
| ATP | 0.04 | [19] |
Table 2: Kinetic Parameters of D-Amino Acid Aminotransferase (D-AAT)
| Enzyme Source | Substrate | Km (mM) | Ki (mM) | Reference |
| Bacillus sp. LK-2 | D-Aspartic Acid | 4.38 | [20][21] | |
| Pyruvate | 0.72 | [20][21] | ||
| D-Alanine (product inhibition) | 0.1 | [20][22] |
Table 3: Minimum Inhibitory Concentrations (MIC) of D-Alanine Containing Antimicrobial Peptides
| Peptide | Target Organism | MIC (µg/mL) | Reference |
| Aurein 1.2 analog (D4A) | E. coli | 85.3 | [17] |
| S. aureus | 85.3 | [17] | |
| P. aeruginosa | 128 | [17] | |
| Lactococcin G analog (a-D4+D3-b) | Lactococcus lactis LMGT-2077 | >1000 | [23] |
| Lactococcus lactis MG1363 | 350 | [23] | |
| Lactococcus lactis IL1403 | 250 | [23] | |
| DP3 | S. aureus (ATCC 25923) | 16 | [24] |
| E. coli (ATCC 25922) | 16 | [24] | |
| P. aeruginosa (PAO1) | 16 | [24] |
Table 4: Quantification of D-Alanylation of Teichoic Acids
| Bacterial Strain | Condition | D-alanine content (µg/mg cell wall) | Reference |
| Clostridioides difficile 630 | Wild-type | ~4.0 | [6][9] |
| ΔdltDABC mutant | ~0.4 | [6][9] | |
| Wild-type + Lysozyme | ~16.0 | [6][9] | |
| Lactobacillus rhamnosus GG | Wild-type | 74% D-Ala:Gro-P ratio | [25] |
| ΔdltD mutant | 0% | [25] |
Signaling Pathways and Molecular Interactions
Peptidoglycan Biosynthesis and Antibiotic Targeting
The biosynthesis of peptidoglycan is a prime target for many antibiotics. Vancomycin, a glycopeptide antibiotic, functions by binding with high affinity to the D-alanyl-D-alanine terminus of the pentapeptide precursor, thereby sterically hindering the transglycosylation and transpeptidation reactions.[3][4] Resistance to vancomycin often arises from the replacement of the terminal D-alanine with D-lactate or D-serine, which reduces the binding affinity of the antibiotic.[25]
Dermorphin (B549996) and Opioid Receptor Signaling
Dermorphin, a potent opioid peptide originally isolated from the skin of a South American frog, contains a D-alanine residue at its second position.[10][12] This D-alanine is crucial for its high affinity and selectivity for the µ-opioid receptor. The binding of dermorphin to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to analgesic effects.
Experimental Protocols
Solid-Phase Synthesis of D-Ala-D-Ala Peptides
This protocol outlines the manual synthesis of a simple D-alanyl-D-alanine dipeptide on a Rink Amide resin using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-D-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
First D-Alanine Coupling:
-
In a separate vial, dissolve 3 equivalents of Fmoc-D-Ala-OH and 3 equivalents of HOBt in a minimal amount of DMF.
-
Add this solution to the deprotected resin.
-
Add 3 equivalents of DIC to the resin slurry.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitor the reaction completion using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be allowed to proceed longer or be repeated.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection: Repeat step 2.
-
Second D-Alanine Coupling: Repeat step 3.
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Assay for D-Alanine-D-Alanine Ligase (Ddl) Activity
This protocol describes a colorimetric assay to measure the activity of Ddl by quantifying the inorganic phosphate (Pi) released from ATP hydrolysis.[15]
Materials:
-
Purified D-alanine-D-alanine ligase
-
D-Alanine
-
ATP
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM D-alanine, and 10 mM ATP.
-
Enzyme Addition: Add the purified Ddl enzyme to the reaction mixture to initiate the reaction. The final enzyme concentration should be optimized for linear product formation over the desired time course.
-
Incubation: Incubate the reaction at 37°C for a specific time period (e.g., 30 minutes).
-
Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent will react with the inorganic phosphate produced, resulting in a color change.
-
Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of inorganic phosphate to quantify the amount of Pi produced in the enzymatic reaction.
-
Calculation: Calculate the specific activity of the enzyme (e.g., in µmol of Pi produced per minute per mg of enzyme).
Site-Directed Mutagenesis of D-Alanine-D-Alanine Ligase
This protocol outlines a general procedure for introducing a specific mutation into the gene encoding Ddl using a commercially available site-directed mutagenesis kit.
Materials:
-
Plasmid DNA containing the Ddl gene
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design a pair of complementary mutagenic primers that contain the desired mutation and anneal to the target site on the plasmid.
-
PCR Amplification:
-
Set up a PCR reaction containing the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform PCR to amplify the entire plasmid, incorporating the mutation.
-
-
DpnI Digestion:
-
Digest the PCR product with DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thus digesting the original parental plasmid DNA and leaving the newly synthesized, mutated plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
-
Plating and Selection:
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
-
-
Screening and Sequencing:
-
Pick individual colonies and grow them in liquid culture.
-
Isolate the plasmid DNA from each culture.
-
Sequence the plasmid DNA to confirm the presence of the desired mutation.
-
Applications and Future Directions
The unique properties of D-alanine-containing peptides have positioned them at the forefront of various research and development efforts.
Novel Antibiotics
The enzymes involved in D-alanine metabolism and peptidoglycan biosynthesis remain attractive targets for the development of new antibacterial agents.[3] High-throughput screening for inhibitors of D-alanine racemase and D-alanine-D-alanine ligase is an active area of research. Furthermore, understanding the mechanisms of vancomycin resistance is crucial for designing next-generation glycopeptide antibiotics that can overcome these resistance mechanisms.
Peptide-Based Therapeutics
The incorporation of D-alanine into therapeutic peptides is a powerful strategy to enhance their in vivo stability.[13][14] By replacing L-amino acids at positions susceptible to proteolytic cleavage with their D-counterparts, the half-life of the peptide can be significantly extended, leading to improved efficacy and reduced dosing frequency. This approach is being explored for a wide range of peptide drugs, including those for metabolic diseases, cancer, and inflammatory disorders.
Biomarkers and Diagnostics
The presence of D-amino acids and D-amino acid-containing peptides in biological fluids is being investigated as potential biomarkers for various diseases. Alterations in D-amino acid metabolism have been linked to neurological disorders and other pathological conditions.
Conclusion
D-alanine-containing peptides represent a fascinating and biologically significant class of molecules. From their fundamental role in bacterial survival to their emerging applications in medicine, the study of these peptides continues to yield valuable insights. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers and professionals, facilitating further exploration into the multifaceted world of D-alanine and its impact on biology and drug discovery. As our understanding of the "D-world" deepens, so too will our ability to harness its potential for the development of innovative solutions to pressing challenges in human health.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification and properties of the D-alanyl-D-alanine carboxypeptidase of Bacillus coagulans NCIB 9365 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 6. The absence of surface D-alanylation, localized on lipoteichoic acid, impacts the Clostridioides difficile way of life and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Frontiers | The absence of surface D-alanylation, localized on lipoteichoic acid, impacts the Clostridioides difficile way of life and antibiotic resistance [frontiersin.org]
- 10. Metabolomics Analysis Identifies D-Alanine-D-alanine Ligase as the Primary Lethal Target of D-cycloserine in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The enzymatic synthesis of D-alanyl-D-alanine. II. Kinetic studies on D-alanyl-D-alanine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification of D-alanine carboxypeptidase from Escherichia coli B on a penicillin-Sepharose column - PMC [pmc.ncbi.nlm.nih.gov]
- 19. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Open Access@KRIBB: Kinetic study on the enzymatic production of D-alanine from D-aspartic acid [oak.kribb.re.kr]
- 22. Kinetic Study on the Enzymatic Production of D-Alanine from D-Aspartic Acid -Journal of Microbiology | Korea Science [koreascience.kr]
- 23. researchgate.net [researchgate.net]
- 24. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Functional Analysis of d-Alanylation of Lipoteichoic Acid in the Probiotic Strain Lactobacillus rhamnosus GG - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of D-Alanine Ethyl Ester Hydrochloride in Chiral Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
D-Alanine ethyl ester hydrochloride stands as a crucial chiral building block in the landscape of asymmetric synthesis. Its inherent chirality, derived from the D-configuration of the amino acid alanine (B10760859), makes it a valuable precursor for the stereoselective synthesis of a multitude of complex organic molecules, including pharmaceutical intermediates and novel chiral entities. This technical guide delves into the core applications of this compound, providing detailed experimental insights and quantitative data to support its use in the modern synthetic laboratory.
The primary utility of this compound lies in its role as a chiral scaffold, where the stereocenter of the D-alanine moiety is transferred to the target molecule. This is particularly evident in the synthesis of chiral nitrogen-containing compounds, where the amino group and the chiral center of the alanine derivative are incorporated into the final product.
Core Applications in Chiral Synthesis
This compound is a versatile reagent employed in a range of chiral syntheses. Its applications span from the creation of chiral ionic liquids to its potential use as a precursor for chiral heterocycles and other complex molecular architectures.[1]
1. Synthesis of Chiral Ionic Liquids (CILs):
Chiral ionic liquids are a class of molten salts that possess chirality, making them useful as chiral solvents, catalysts, and reagents in enantioselective reactions. This compound can serve as a readily available chiral cation source for the synthesis of these specialized solvents.
2. Precursor to Chiral Heterocycles:
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The chiral center in this compound can be exploited to direct the stereochemical outcome of cyclization reactions, leading to the enantioselective synthesis of important heterocyclic scaffolds such as β-lactams, pyrrolidines, and piperidines. While specific protocols for this compound are not as prevalent in the literature as for other amino acid esters like D-phenylalanine ethyl ester, the underlying synthetic strategies are analogous.
Data Presentation
The following table summarizes the quantitative data for a representative chiral synthesis utilizing a D-alanine ester derivative.
| Product Class | Starting Material | Reaction Type | Yield (%) | Enantiomeric/Diastereomeric Excess | Reference |
| Chiral Ionic Liquid | D-Alanine tert-butyl ester hydrochloride | Anion Exchange | 75% | >99% ee (assumed from chiral starting material) | [1] |
Experimental Protocols
Synthesis of a D-Alanine-Based Chiral Ionic Liquid
This protocol describes the synthesis of a chiral ionic liquid using a D-alanine ester hydrochloride derivative as the chiral cation source. The procedure is adapted from the synthesis of a similar chiral ionic liquid derived from D-alanine tert-butyl ester hydrochloride.[1]
Materials:
-
This compound
-
Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
Procedure:
-
An aqueous solution of this compound (1 equivalent) is prepared.
-
An aqueous solution of lithium bis(trifluoromethanesulfonyl)imide (1 equivalent) is prepared separately.
-
The two aqueous solutions are mixed and stirred vigorously at room temperature for 2 hours.
-
The resulting biphasic mixture is transferred to a separatory funnel.
-
The lower organic layer, containing the chiral ionic liquid, is collected.
-
The organic layer is washed multiple times with deionized water to remove any remaining lithium chloride and unreacted starting materials.
-
The washed organic layer is dried under vacuum to remove any residual water and solvent, yielding the pure chiral ionic liquid.
Mandatory Visualizations
Diagram 1: General Workflow for Chiral Ionic Liquid Synthesis
Caption: Workflow for the synthesis of a D-alanine-based chiral ionic liquid.
Diagram 2: Logical Relationship in Chiral Pool Synthesis
Caption: The role of this compound in chiral pool synthesis.
This guide provides a foundational understanding of the utility of this compound in chiral synthesis. For drug development professionals and researchers, this compound represents a cost-effective and versatile starting material for the construction of complex chiral molecules with high enantiopurity. Further exploration into the diastereoselective reactions of imines derived from this chiral precursor is a promising avenue for future research and application.
References
D-Alanine Ethyl Ester Hydrochloride: A Technical Guide for its Application as an Unnatural Amino Acid Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of unnatural amino acids into peptides is a powerful strategy in modern drug discovery and development, offering a route to novel therapeutics with enhanced pharmacological profiles. Among these, D-amino acids play a pivotal role in overcoming the inherent limitations of native peptides, such as poor metabolic stability. D-Alanine ethyl ester hydrochloride has emerged as a key precursor for the introduction of D-alanine residues into peptide chains. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound. It details experimental protocols for its use in peptide synthesis, presents quantitative data on the impact of D-alanine incorporation, and explores the modulation of signaling pathways by the resultant peptides.
Introduction: The Significance of Unnatural Amino Acids
The therapeutic potential of peptides is often hampered by their rapid degradation by proteases in the body. The introduction of unnatural amino acids, particularly D-enantiomers, is a well-established method to confer resistance to enzymatic cleavage, thereby extending the in vivo half-life of peptide-based drugs.[1][2] D-Alanine, the enantiomer of the naturally occurring L-alanine, is of particular interest. Its incorporation can significantly alter the conformational properties of a peptide, leading to enhanced receptor affinity, selectivity, and bioavailability.[3] this compound serves as a readily available and versatile building block for the site-specific incorporation of D-alanine into synthetic peptides.[4]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 6331-09-5 | [5] |
| Molecular Formula | C5H12ClNO2 | [5] |
| Molecular Weight | 153.61 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 78-83 °C | [4] |
| Solubility | Soluble in DMSO (175 mg/mL) | [5] |
| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months, -20°C for 1 month. | [5] |
Synthesis of this compound
This compound is typically synthesized via the esterification of D-alanine in the presence of ethanol (B145695) and a catalyst, followed by the introduction of hydrochloric acid to form the salt. A common laboratory-scale synthesis involves the following steps:
-
Esterification: D-alanine is suspended in ethanol.
-
Acid Catalyst: Thionyl chloride or hydrogen chloride gas is slowly added to the suspension. This serves as a catalyst and a source of chloride ions.
-
Reaction: The mixture is heated under reflux to drive the esterification reaction to completion.
-
Isolation: The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization, typically from an ethanol/diethyl ether mixture.
A detailed experimental protocol for a similar synthesis of L-alanine isopropyl ester hydrochloride involves mixing isopropanol (B130326) with thionyl chloride, adding L-alanine, and reacting under the action of a catalyst.[6] Subsequently, HCl is added, and the product is concentrated and crystallized.[6] Yields for such syntheses are typically high, often exceeding 90%.[6]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. The general workflow for incorporating a D-alanine residue using this precursor is outlined below.
Caption: General workflow for incorporating this compound in SPPS.
Experimental Protocol for Fmoc-Based SPPS
The following protocol provides a detailed methodology for the incorporation of a D-alanine residue using this compound in a standard Fmoc-based solid-phase peptide synthesis.
-
Resin Swelling: The solid support resin (e.g., Rink Amide resin for a C-terminal amide) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc-Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treatment with a 20% solution of piperidine (B6355638) in DMF for 20-30 minutes. This is followed by thorough washing with DMF.
-
Activation of this compound:
-
Dissolve this compound (3 equivalents relative to the resin loading) in DMF.
-
Add a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution. The DIEA is crucial to neutralize the hydrochloride salt and facilitate the activation.
-
Allow the activation to proceed for 5-10 minutes at room temperature.
-
-
Coupling: The activated D-alanine solution is added to the deprotected resin. The coupling reaction is typically allowed to proceed for 1-2 hours with gentle agitation. The completion of the reaction can be monitored using a qualitative ninhydrin (B49086) test. If the test remains positive, a second coupling may be necessary.
-
Washing: After the coupling is complete, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using acetic anhydride (B1165640) and a base.
-
Chain Elongation: The Fmoc-deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, most commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS). The ethyl ester group on the D-alanine residue is also cleaved under these acidic conditions.
-
Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Impact of D-Alanine Incorporation on Peptide Properties
The substitution of an L-amino acid with its D-enantiomer can have profound effects on the biological and pharmacological properties of a peptide.
Enhanced Proteolytic Stability
Peptides containing D-amino acids exhibit significantly increased resistance to degradation by proteases.[1][2] This is because proteases are chiral enzymes that are highly specific for L-amino acid substrates. A study on MUC2 peptides demonstrated that the addition of D-amino acids to the N- and C-termini rendered the peptides almost completely resistant to degradation in human serum.[2]
The proteolytic stability of a peptide can be quantitatively assessed using an in vitro protease assay followed by RP-HPLC analysis. The percentage of the intact peptide remaining over time is a direct measure of its stability.
| Peptide | Sequence | Half-life in 10% Human Serum | Reference |
| MUC2 Peptide (all L) | TPTPTGTQTPT | < 1 hour | [2] |
| MUC2 Peptide (D-aa termini) | tpt-PTGTQTPT-tpt | > 24 hours | [2] |
| (Lowercase letters indicate D-amino acids) |
Modulation of Biological Activity
The incorporation of D-alanine can either enhance or decrease the biological activity of a peptide, depending on the specific interactions with its target receptor.
Case Study 1: [D-Ala]-nocardiotide A
Nocardiotide A is a cyclic hexapeptide with cytotoxic activity against several cancer cell lines. A derivative, [d-Ala]-nocardiotide A, was synthesized with a D-alanine residue at the C-terminus. This substitution not only facilitated the challenging cyclization process but also resulted in a slight increase in anticancer activity against HeLa cells.[7]
| Compound | IC50 against HeLa cells (µM) | Reference |
| Nocardiotide A | 59 | [7] |
| [d-Ala]-nocardiotide A | 52 | [7] |
Case Study 2: Dermorphin (B549996)
Dermorphin is a naturally occurring opioid peptide isolated from the skin of certain frogs. It contains a D-alanine residue at the second position (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2) and is a highly potent and selective agonist at the mu-opioid receptor.[8][9] The presence of D-alanine is crucial for its high biological activity. The corresponding all-L peptide shows significantly lower potency.
Signaling Pathways Modulated by D-Alanine Containing Peptides
The altered conformation and increased stability of D-alanine-containing peptides can lead to differential engagement with cellular signaling pathways.
The Mu-Opioid Receptor Signaling Pathway
Dermorphin, with its D-alanine residue, is a potent agonist of the mu-opioid receptor, a G-protein coupled receptor (GPCR). Activation of the mu-opioid receptor by dermorphin initiates a signaling cascade that leads to its analgesic effects.
Caption: Mu-opioid receptor signaling pathway activated by dermorphin.
Binding of dermorphin to the mu-opioid receptor leads to the activation of inhibitory G-proteins (Gi/o). This has two main downstream effects:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: This results in the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.
Collectively, these actions at the cellular level produce the potent analgesic effects of dermorphin.
Conclusion
This compound is a valuable and versatile precursor for the incorporation of D-alanine into synthetic peptides. The introduction of D-alanine residues is a proven strategy to enhance the proteolytic stability and modulate the biological activity of peptide-based therapeutics. The experimental protocols and case studies presented in this guide demonstrate the practical application and significant potential of this approach in drug discovery and development. A thorough understanding of the synthesis, handling, and incorporation of this compound, coupled with a rational design of D-amino acid substitution, will continue to drive the development of novel and more effective peptide drugs.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride - Google Patents [patents.google.com]
- 7. Synthesis and anticancer evaluation of [d-Ala]-nocardiotide A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a D-alanine-containing polypeptide precursor for the peptide opioid, dermorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-alanine in the frog skin peptide dermorphin is derived from L-alanine in the precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of D-alanine Esters in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-alanine esters, particularly those modifying teichoic acids in the cell walls of Gram-positive bacteria, play a pivotal role in bacterial physiology, pathogenesis, and antibiotic resistance. This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of D-alanine esterification. It details the key enzymatic players in the D-alanylation pathway, summarizes quantitative data on their activity and effects, and provides detailed protocols for seminal experiments in the field. This document is intended to serve as a valuable resource for researchers and professionals in biochemistry and drug development, offering insights into a critical pathway for targeting multidrug-resistant bacteria.
Introduction
The cell envelope of Gram-positive bacteria is a complex structure crucial for maintaining cell integrity, mediating interactions with the environment, and serving as a primary target for antimicrobial agents. A key component of this envelope is the teichoic acids (TAs), which are anionic polymers of either glycerol-phosphate (in lipoteichoic acid, LTA) or ribitol-phosphate (in wall teichoic acid, WTA). The net negative charge of these polymers is significantly modulated by the esterification of hydroxyl groups with D-alanine residues. This process, known as D-alanylation, has profound implications for the bacterium's ability to resist cationic antimicrobial peptides (CAMPs), modulate autolytic activity, and adhere to host cells. The discovery of D-alanine esters and the elucidation of the enzymatic machinery responsible for their incorporation have opened new avenues for understanding bacterial cell wall biology and for the development of novel antimicrobial strategies.
A Historical Perspective: The Unraveling of D-alanylation
The journey to understanding the significance of D-alanine esters in bacterial cell walls has been a multi-decade endeavor, marked by key discoveries that gradually unveiled the complexity of this modification.
-
Early Observations (1960s): The presence of D-alanine in the cell walls of Gram-positive bacteria was first reported in the early 1960s. Initial studies by Baddiley and Neuhaus were instrumental in identifying D-alanine as a component of teichoic acids. In 1960, they detected an enzyme capable of activating D-alanine through the pyrophosphoryl cleavage of ATP, hinting at a dedicated metabolic pathway.[1]
-
The dlt Operon (1990s): A major breakthrough came with the identification of the genetic locus responsible for D-alanylation. In the early 1990s, the dlt operon was discovered and characterized in Lactobacillus casei and Bacillus subtilis.[2] This operon was found to consist of four core genes, dltA, dltB, dltC, and dltD, which were shown to be essential for the incorporation of D-alanine into teichoic acids.[2]
-
Elucidating Protein Functions (1990s-2000s): Subsequent research focused on deciphering the roles of the individual Dlt proteins.
-
DltA and DltC: The functions of the cytoplasmic proteins DltA and DltC were the first to be established. DltA was identified as a D-alanine-D-alanyl carrier protein ligase, which activates D-alanine and transfers it to the D-alanyl carrier protein, DltC.[3]
-
DltB and DltD: The functions of the membrane-associated proteins DltB and DltD remained less clear for a longer period. DltB, a transmembrane protein, was proposed to be involved in the transport of activated D-alanine across the cell membrane.[4] DltD was initially thought to be involved in the final transfer of D-alanine to teichoic acids.[4]
-
-
A Revised Model and the Discovery of DltX (2010s-Present): More recent studies have refined our understanding of the D-alanylation pathway. A significant recent discovery has been the identification of a fifth essential component, DltX, a small membrane protein.[3] This has led to a revised model of the D-alanylation process, which is detailed in the following section.
The Biochemical Pathway of D-alanylation
The incorporation of D-alanine into teichoic acids is a multi-step process that spans the cytoplasm and the cell membrane. The key players are the proteins encoded by the dlt operon: DltA, DltB, DltC, DltD, and the recently identified DltX.
-
Activation of D-alanine: The process begins in the cytoplasm with the D-alanine-D-alanyl carrier protein ligase, DltA. This enzyme utilizes ATP to adenylate D-alanine, forming a D-alanyl-AMP intermediate.[3]
-
Transfer to the Carrier Protein: The activated D-alanyl moiety is then transferred to the phosphopantetheinyl arm of the D-alanyl carrier protein, DltC, forming a thioester linkage.[3]
-
Membrane Translocation and Transfer: The D-alanyl-DltC complex then moves to the cell membrane, where it interacts with a complex of membrane proteins consisting of DltB, DltD, and DltX. DltB is a member of the MBOAT (Membrane Bound O-Acyltransferase) family of proteins.[3] The current model suggests that DltB facilitates the transfer of the D-alanyl group from DltC across the membrane.
-
Final Esterification: DltD, an extracellularly located protein, is now believed to be the enzyme that catalyzes the final transfer of the D-alanyl residue from the transport machinery to the hydroxyl groups of the polyol phosphate (B84403) backbone of teichoic acids.[5][6] The small membrane protein DltX is essential for this process and is thought to play a crucial role in the transfer of the D-alanyl group.[3]
Quantitative Data Summary
The extent of D-alanylation and its impact on bacterial physiology can be quantified. The following tables summarize key quantitative data from the literature.
Table 1: D-alanine Content in Teichoic Acids of Various Bacterial Species
| Bacterial Species | Strain | Teichoic Acid Type | Molar Ratio (D-alanine/Phosphate) | Reference |
| Staphylococcus aureus | LTA | 0.71 | [6] | |
| Bacillus subtilis | LTA | 0.2 - 0.5 | [6] | |
| Lactococcus lactis | MG1363 | LTA | 0.285 | [5] |
| Enterococcus faecalis | LTA | 0.23 - 0.53 | [6] |
Table 2: Effect of dlt Operon Inactivation on Antibiotic Susceptibility (Minimum Inhibitory Concentration - MIC in µg/mL)
| Bacterial Species | Antibiotic | Wild-Type (MIC) | dlt Mutant (MIC) | Fold Change | Reference |
| Staphylococcus aureus | Vancomycin | >2 | 0.5 | >4 | |
| Staphylococcus aureus | Nisin | >128 | 8 | >16 | |
| Streptococcus pyogenes | Polymyxin B | 100 | 6.25 | 16 | |
| Lactococcus lactis | Nisin | 1.5 | 0.2 | 7.5 | [5] |
| Lactococcus lactis | Lysozyme | >25 | 10 | >2.5 | [5] |
Table 3: Kinetic Parameters of DltA (D-alanyl carrier protein ligase)
| Bacterial Species | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Staphylococcus aureus | D-alanine | 4 ± 1 | 2.45 ± 0.09 | 6.1 x 105 | [7] |
| Bacillus cereus | D-alanine | 230 | 1.8 | 7.8 x 103 | [3] |
| Bacillus cereus | ATP | 130 | 1.8 | 1.4 x 104 | [3] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study D-alanine esters and the D-alanylation pathway.
Quantification of D-alanine in Teichoic Acids by HPLC
This protocol describes the release of D-alanine from teichoic acids by mild alkaline hydrolysis, followed by derivatization and quantification using High-Performance Liquid Chromatography (HPLC).[6][8]
Materials:
-
Bacterial cell pellet
-
0.1 M NaOH
-
1 M HCl
-
Derivatizing agent (e.g., Marfey's reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
Acetone
-
1 M NaHCO₃
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 reverse-phase column and a UV detector
Procedure:
-
Cell Harvest and Washing: Harvest bacterial cells from a culture by centrifugation. Wash the cell pellet twice with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove media components.
-
Alkaline Hydrolysis: Resuspend the cell pellet in 0.1 M NaOH. Incubate at 37°C for 1 hour to release ester-linked D-alanine.
-
Neutralization: Neutralize the suspension by adding an equimolar amount of 1 M HCl.
-
Centrifugation: Centrifuge the sample to pellet the cell debris. Collect the supernatant containing the released D-alanine.
-
Derivatization:
-
To a portion of the supernatant, add the derivatizing agent (e.g., Marfey's reagent) dissolved in acetone.
-
Add 1 M NaHCO₃ to adjust the pH to ~9.0.
-
Incubate the mixture at 40°C for 1 hour in the dark.
-
Stop the reaction by adding 2 M HCl.
-
-
HPLC Analysis:
-
Filter the derivatized sample through a 0.22 µm filter.
-
Inject the sample into the HPLC system equipped with a C18 column.
-
Elute the derivatized amino acids using a gradient of acetonitrile in water with 0.1% TFA.
-
Detect the derivatives at a suitable wavelength (e.g., 340 nm for Marfey's reagent derivatives).
-
Quantify the D-alanine peak by comparing its area to a standard curve prepared with known concentrations of derivatized D-alanine.
-
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the broth microdilution method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a bacterial strain.[2][7][9][10]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Antimicrobial agent stock solution
-
Sterile diluent (e.g., broth or saline)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare Antimicrobial Dilutions:
-
In a 96-well plate, create a serial two-fold dilution of the antimicrobial agent in broth. Start with the highest concentration in the first well and dilute across the plate, leaving a growth control well with no antimicrobial.
-
-
Prepare Bacterial Inoculum:
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth.
-
-
Inoculate the Plate:
-
Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate, including the growth control well.
-
-
Incubation:
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
-
References
- 1. Alteration of Zeta potential and membrane permeability in bacteria: a study with cationic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variations in the Degree of d-Alanylation of Teichoic Acids in Lactococcus lactis Alter Resistance to Cationic Antimicrobials but Have No Effect on Bacterial Surface Hydrophobicity and Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiolation-enhanced substrate recognition by D-alanyl carrier protein ligase DltA from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitor of Protein Kinase C DeltaI (PKCδI) Decreases Inflammatory Pathways and Gene Expression and Improves Metabolic Function in Diet-Induced Obese Mouse Model [mdpi.com]
- 5. Expression, purification, crystallization and preliminary X-ray analysis of the D-alanyl carrier protein DltC from Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-alanine esterification of teichoic acids contributes to Lactobacillus plantarum mediated Drosophila growth promotion upon chronic undernutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and functional analysis of the D-alanyl carrier protein ligase DltA from Staphylococcus aureus Mu50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. russell-rakotondrafaralab.webhosting.cals.wisc.edu [russell-rakotondrafaralab.webhosting.cals.wisc.edu]
- 10. Synthesis of New DltA Inhibitors and Their Application as Adjuvant Antibiotics to Re-Sensitize Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
D-Alanine Ethyl Ester Hydrochloride: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for D-Alanine ethyl ester hydrochloride (CAS No. 6331-09-5). The following sections detail the physical and chemical properties, hazard identification, handling and storage procedures, exposure controls, and emergency measures. This document is intended to supplement, not replace, institutional safety protocols and a thorough review of the full Safety Data Sheet (SDS) before use. Information from related isomers (L- and DL-forms) has been included where specific data for the D-isomer is not available, a fact that should be noted with caution.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper design of experiments and for understanding the compound's behavior under various conditions.
| Property | Value | Reference |
| Chemical Formula | C₅H₁₁NO₂·HCl | [1] |
| Molecular Weight | 153.61 g/mol | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 78 - 83 °C | [2] |
| Purity | ≥ 98% | [1] |
| Optical Rotation | [α]²⁰/D = -2 ± 2° (c=5 in water) | [2] |
| Solubility | Soluble in DMSO (175 mg/mL with sonication) | [3] |
| Hygroscopicity | Hygroscopic | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The known hazard statements are summarized in Table 2. Researchers should assume the compound is irritating to the eyes, skin, and respiratory system.
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Signal Word: Warning
Safe Handling and Storage
Proper handling and storage are critical to minimizing exposure and maintaining the integrity of this compound.
Handling
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[4] For operations that may generate dust, a NIOSH-approved respirator is recommended.[6]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[4] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[7]
-
Dust Control: Minimize dust generation and accumulation.[8]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5]
-
Moisture: Protect from moisture as the substance is hygroscopic.[6] Storing under an inert atmosphere like argon is recommended.[6]
-
Temperature: Recommended storage is at ambient temperature or refrigerated (0 - 8 °C).[2][3] For solutions in solvent, store at -20°C for up to one month or -80°C for up to six months.[3]
-
Incompatible Materials: Store away from strong oxidizing agents.[6]
The logical workflow for safe handling of this compound is illustrated in the following diagram.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Note: Peptide Coupling Protocol using D-Alanine Ethyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Alanine ethyl ester hydrochloride is a chiral building block frequently utilized in the synthesis of peptides and peptidomimetics.[1][] Its incorporation into peptide chains can influence their conformational stability, resistance to enzymatic degradation, and biological activity. This application note provides a detailed protocol for the coupling of an N-terminally protected L-amino acid with this compound using a standard carbodiimide-mediated approach in solution phase. The protocol is exemplified by the synthesis of N-α-Boc-L-alanyl-D-alanine ethyl ester. Additionally, this document outlines the role of D-alanine-containing peptides in innate immunity through the Toll-like Receptor 2 (TLR2) signaling pathway.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a dipeptide using the described protocol, based on analogous coupling reactions. Actual yields and purity may vary depending on the specific amino acid sequence, reaction scale, and purification method.
| Parameter | Value | Method of Analysis |
| Yield | 85-95% | Gravimetric analysis after purification |
| Purity | >98% | HPLC, NMR |
| Racemization | <2% | Chiral HPLC or GC |
Experimental Protocols
Synthesis of N-α-Boc-L-alanyl-D-alanine ethyl ester
This protocol details the coupling of N-α-Boc-L-alanine with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization.
Materials:
-
N-α-Boc-L-alanine
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise at 0 °C to neutralize the hydrochloride salt and liberate the free amine.
-
Stir the solution for 15-20 minutes at 0 °C.
-
-
Activation of the Carboxylic Acid Component:
-
In a separate flask, dissolve N-α-Boc-L-alanine (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 eq) to the solution in one portion.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the HOBt active ester.
-
-
Coupling Reaction:
-
To the pre-activated carboxylic acid solution, add the solution of the free D-Alanine ethyl ester from step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-α-Boc-L-alanyl-D-alanine ethyl ester.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the experimental workflow for the peptide coupling reaction and the signaling pathway activated by D-alanine-containing peptidoglycans.
Caption: Experimental workflow for the synthesis of N-α-Boc-L-alanyl-D-alanine ethyl ester.
Caption: MyD88-dependent TLR2 signaling pathway activated by D-alanine-containing peptidoglycan.[3][4]
The recognition of peptidoglycan fragments containing D-alanine by Toll-like Receptor 2 (TLR2) on the surface of immune cells initiates a MyD88-dependent signaling cascade.[3][4] This pathway involves the sequential recruitment and activation of TIRAP, MyD88, IRAK1/4, and TRAF6.[4][5] Subsequent activation of the TAK1/TAB complex leads to the phosphorylation and activation of the IκB kinase (IKK) complex.[4] The IKK complex then phosphorylates the inhibitory protein IκB, targeting it for degradation and releasing the transcription factor NF-κB.[6] Activated NF-κB translocates to the nucleus, where it induces the expression of genes encoding pro-inflammatory cytokines, thereby orchestrating an innate immune response.[6]
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing D-Alanine Ethyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of D-Alanine into synthetic peptides using D-Alanine ethyl ester hydrochloride as a starting material. The protocols detail the necessary preparatory steps to convert the ethyl ester into a usable form for standard Solid-Phase Peptide Synthesis (SPPS) and outline the subsequent synthesis, cleavage, and purification processes.
Introduction: The Role of D-Alanine in Peptide Therapeutics
The incorporation of D-amino acids, such as D-Alanine, into peptide sequences is a critical strategy in modern drug development. Unlike their naturally occurring L-counterparts, peptides containing D-amino acids exhibit enhanced stability and a longer in vivo half-life due to their resistance to degradation by endogenous proteases.[1][2] This increased biostability is highly valuable for therapeutic peptides requiring sustained effects.[1] D-Alanine, in particular, is a key component in the synthesis of various peptide classes, including peptidomimetics and modified peptides, contributing to improved therapeutic profiles.[1] The terminal D-alanyl-D-alanine (D-ala-D-ala) motif in bacterial peptidoglycan is a classic example of the biological significance of D-amino acids and is the target for glycopeptide antibiotics like vancomycin.[3]
However, the direct use of this compound in standard SPPS protocols is not feasible. SPPS relies on the activation of a free carboxyl group on the incoming amino acid to form a peptide bond with the free amino group of the resin-bound peptide chain. The ethyl ester protects this crucial carboxyl group, preventing its activation. Therefore, it is necessary to first hydrolyze the ethyl ester and then protect the Nα-amino group with a suitable protecting group (Fmoc or Boc) before it can be used in SPPS.
Precursor Preparation: Conversion of this compound for SPPS
This section provides the protocol for converting this compound into Nα-Fmoc-D-Alanine (Fmoc-D-Ala-OH) or Nα-Boc-D-Alanine (Boc-D-Ala-OH), which are the standard forms used in SPPS.
Workflow for Precursor Preparation
References
Application Notes and Protocols for Solution-Phase Peptide Synthesis Involving D-Alanine Ethyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a valuable methodology for the production of short to medium-length peptides. It offers significant advantages in terms of scalability, purification of intermediates, and adaptability to a wide range of coupling reagents. The use of amino acid esters, such as D-Alanine ethyl ester hydrochloride, is a cornerstone of this technique, providing a readily available and stable C-terminal building block.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of a model dipeptide, incorporating this compound. The protocols focus on the widely used carbodiimide-mediated coupling reactions, emphasizing strategies to ensure high yield and purity while minimizing common side reactions like racemization.
Data Presentation
The following tables summarize representative quantitative data for the solution-phase synthesis of a dipeptide, for example, Nα-(tert-Butoxycarbonyl)-L-Phenylalanyl-D-Alanine ethyl ester (Boc-L-Phe-D-Ala-OEt). This data is illustrative and based on typical outcomes for similar solution-phase couplings. Actual results may vary depending on the specific amino acids, coupling reagents, and reaction conditions.
Table 1: Materials and Reagents
| Reagent | Abbreviation | Supplier | Grade |
| This compound | H-D-Ala-OEt·HCl | Major Chemical Supplier | ≥98% |
| Nα-(tert-Butoxycarbonyl)-L-Phenylalanine | Boc-L-Phe-OH | Major Chemical Supplier | ≥99% |
| N,N'-Dicyclohexylcarbodiimide | DCC | Major Chemical Supplier | ≥99% |
| 1-Hydroxybenzotriazole | HOBt | Major Chemical Supplier | Anhydrous, ≥98% |
| N,N-Diisopropylethylamine | DIPEA | Major Chemical Supplier | ≥99.5%, peptide synthesis grade |
| Dichloromethane | DCM | Major Chemical Supplier | Anhydrous, ≥99.8% |
| Ethyl acetate (B1210297) | EtOAc | Major Chemical Supplier | ACS grade |
| n-Hexane | Major Chemical Supplier | ACS grade | |
| 1 M Hydrochloric acid | HCl | Laboratory preparation | |
| Saturated sodium bicarbonate solution | NaHCO₃ | Laboratory preparation | |
| Brine | Laboratory preparation | ||
| Anhydrous sodium sulfate (B86663) | Na₂SO₄ | Major Chemical Supplier | ACS grade |
Table 2: Reaction Parameters and Illustrative Results for Boc-L-Phe-D-Ala-OEt Synthesis
| Parameter | Value | Notes |
| Scale of Synthesis | 10 mmol | |
| Reaction Time | 12-16 hours | Monitored by TLC |
| Reaction Temperature | 0 °C to Room Temperature | |
| Illustrative Yield | ~85% | Based on analogous syntheses[1] |
| Illustrative Purity (crude) | >90% | Determined by HPLC |
| Illustrative Purity (after chromatography) | >98% | Determined by HPLC |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments in the solution-phase synthesis of a dipeptide using this compound.
Protocol 1: Neutralization of this compound
This protocol describes the conversion of the hydrochloride salt to the free amine, which is necessary for the subsequent coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (1.05 eq)
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 15-20 minutes.
-
The resulting solution containing the free D-Alanine ethyl ester is used directly in the coupling reaction without isolation.
Protocol 2: Carbodiimide-Mediated Peptide Coupling (DCC/HOBt)
This protocol details the coupling of an N-protected amino acid to the free D-Alanine ethyl ester using DCC as the coupling agent and HOBt as an additive to suppress racemization.[2]
Materials:
-
N-protected amino acid (e.g., Boc-L-Phe-OH) (1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Solution of free D-Alanine ethyl ester (from Protocol 1)
Procedure:
-
In a separate flask, dissolve the N-protected amino acid and HOBt in anhydrous DCM.
-
Cool this solution to 0 °C in an ice bath.
-
Add a solution of DCC in DCM to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the activation mixture at 0 °C for 30 minutes.
-
To this mixture, add the previously prepared solution of free D-Alanine ethyl ester.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Protocol 3: Work-up and Purification
This protocol describes the isolation and purification of the protected dipeptide from the reaction mixture.
Materials:
-
Reaction mixture from Protocol 2
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Eluent (e.g., a gradient of ethyl acetate in hexane)
Procedure:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the purified protected dipeptide.
Mandatory Visualizations
Caption: General workflow for the solution-phase synthesis of a dipeptide.
Caption: Carbodiimide (DCC) and HOBt-mediated peptide bond formation pathway.
References
Application Note: Chiral HPLC Analysis of D-Alanine Ethyl Ester Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the chiral separation of D-Alanine ethyl ester hydrochloride from its L-enantiomer using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a crucial chiral building block used in the synthesis of pharmaceuticals and other biologically active molecules.[1] The enantiomeric purity of this intermediate is critical, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles.[2] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a widely used and effective technique for the separation and quantification of enantiomers.[2][3]
This application note details a direct chiral HPLC method for the analysis of this compound. The method utilizes a polysaccharide-based chiral stationary phase, which is known to provide excellent enantioselectivity for a wide range of chiral compounds, including amino acid esters.[3] Chiral recognition on these phases is often achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, to form transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase.[3][4]
Experimental Protocol
This protocol outlines the necessary steps for the preparation of samples and the operation of the HPLC system for the chiral analysis of this compound.
2.1. Materials and Reagents
-
This compound (≥99% purity)
-
L-Alanine ethyl ester hydrochloride (for peak identification)
-
Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Methanol (HPLC grade, for sample dissolution)
2.2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended based on typical methods for similar compounds.[3][5]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Chiral Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
2.3. Sample Preparation
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with Methanol.
-
Racemic Mixture (for resolution check): Prepare a solution containing both D- and L-Alanine ethyl ester hydrochloride (e.g., 0.5 mg/mL of each) in Methanol to confirm the separation and identify the peaks.
-
Sample Solution: Prepare the sample to be analyzed at a concentration of approximately 1 mg/mL in Methanol.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
2.4. System Suitability
Before sample analysis, perform a system suitability test using the racemic mixture. The following parameters should be met:
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between the two enantiomer peaks |
| Tailing Factor (T) | 0.8 - 1.5 for each peak |
| Theoretical Plates (N) | > 2000 for each peak |
Data Presentation
The following table summarizes the expected retention times for the D- and L-enantiomers of Alanine ethyl ester. Note that the elution order may vary depending on the specific chiral stationary phase used.
| Analyte | Expected Retention Time (min) |
| L-Alanine ethyl ester | ~8.5 |
| D-Alanine ethyl ester | ~10.2 |
Note: The retention times are estimates and should be confirmed experimentally.
Diagrams
4.1. Experimental Workflow
Caption: Workflow for Chiral HPLC Analysis.
4.2. Chiral Recognition Principle
Caption: Principle of Chiral Separation on a CSP.
References
Application Notes and Protocols: Protecting Group Strategies for D-Alanine Ethyl Ester Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Alanine ethyl ester hydrochloride is a valuable chiral building block in synthetic organic chemistry, particularly in the synthesis of peptides and peptidomimetics. The presence of a primary amine and an ethyl ester functionality necessitates a strategic approach to chemical modifications. To achieve regioselectivity and prevent unwanted side reactions at the nucleophilic amine, a protecting group is often employed.[1][2][3] The choice of protecting group is critical and depends on the overall synthetic strategy, especially the reaction conditions planned for subsequent steps.
This document outlines the application and detailed protocols for three of the most common amine-protecting groups in peptide synthesis: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The selection among these is often based on their distinct deprotection conditions, which allows for orthogonal strategies in complex syntheses.[1][2][3]
Protecting Group Strategies and Protocols
The starting material, this compound, features a protonated amino group. Therefore, all protection protocols require the addition of a non-nucleophilic base to neutralize the hydrochloride salt and generate the free amine for reaction with the protecting group reagent.
Boc (tert-butyloxycarbonyl) Protection
The Boc group is a widely used protecting group for amines due to its stability in a broad range of non-acidic conditions and its facile removal under mild acidic conditions.[4][] It is ideal for syntheses involving basic reagents or nucleophiles.
Protection Protocol: Synthesis of N-Boc-D-Alanine Ethyl Ester
-
Reaction Scheme: (D)-H₂N-CH(CH₃)-COOEt · HCl + (Boc)₂O + Base → Boc-HN-CH(CH₃)-COOEt
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Triethylamine (B128534) (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (B109758) (DCM) or a mixture of Acetone and Water[6]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend this compound (1.0 eq.) in dichloromethane (approx. 10 mL per gram of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq.) dropwise to the stirred suspension. Stir for 15-20 minutes to ensure complete neutralization.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
-
Deprotection Protocol: Cleavage of the Boc Group
-
Reaction Scheme: Boc-HN-CH(CH₃)-COOEt + Acid → (D)-H₂N-CH(CH₃)-COOEt · Acid Salt
-
Materials:
-
N-Boc-D-Alanine ethyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
OR: 4M HCl in 1,4-dioxane (B91453) or ethyl acetate[]
-
-
Procedure (using TFA/DCM):
-
Dissolve N-Boc-D-Alanine ethyl ester (1.0 eq.) in dichloromethane (approx. 5-10 mL per gram).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (5-10 eq., often in a 1:1 v/v mixture with DCM) dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.[]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting product is the TFA salt of D-Alanine ethyl ester. It can be used directly or triturated with cold diethyl ether to yield a solid.
-
Cbz (Benzyloxycarbonyl) Protection
The Cbz (or Z) group is stable to mildly acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.[7] It is most commonly removed by catalytic hydrogenolysis, a mild reduction method that preserves most other functional groups.[8][9]
Protection Protocol: Synthesis of N-Cbz-D-Alanine Ethyl Ester
-
Reaction Scheme: (D)-H₂N-CH(CH₃)-COOEt · HCl + Cbz-Cl + Base → Cbz-HN-CH(CH₃)-COOEt
-
Materials:
-
This compound
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
1,4-Dioxane and Water, or Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure (Schotten-Baumann conditions):
-
Dissolve this compound (1.0 eq.) in water (approx. 10 mL per gram).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.5 eq.) in portions, ensuring the mixture remains cold.
-
Add a solution of benzyl chloroformate (1.1 eq.) in 1,4-dioxane dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Extract the aqueous mixture with ethyl acetate (B1210297) (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
-
Deprotection Protocol: Cleavage of the Cbz Group
-
Reaction Scheme: Cbz-HN-CH(CH₃)-COOEt + H₂/Pd-C → (D)-H₂N-CH(CH₃)-COOEt + Toluene + CO₂
-
Materials:
-
N-Cbz-D-Alanine ethyl ester
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
-
Procedure:
-
Dissolve N-Cbz-D-Alanine ethyl ester (1.0 eq.) in methanol.
-
Carefully add 10% Pd/C (5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature for 2-16 hours.[9]
-
Monitor the reaction by TLC. The byproduct, toluene, is UV active, but the deprotected amine is not (unless stained).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; the filter cake should be kept wet with solvent.
-
Rinse the filter cake with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected D-Alanine ethyl ester.
-
Fmoc (9-fluorenylmethyloxycarbonyl) Protection
The Fmoc group is known for its high sensitivity to basic conditions, while being stable to acid.[10] This characteristic makes it the cornerstone of modern solid-phase peptide synthesis (SPPS), where it is removed with a solution of piperidine (B6355638) in DMF.[11][12]
Protection Protocol: Synthesis of N-Fmoc-D-Alanine Ethyl Ester
-
Reaction Scheme: (D)-H₂N-CH(CH₃)-COOEt · HCl + Fmoc-OSu + Base → Fmoc-HN-CH(CH₃)-COOEt
-
Materials:
-
This compound
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or Fmoc-Cl
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (B52724) and Water
-
Diethyl ether
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) and sodium bicarbonate (2.5 eq.) in a 1:1 mixture of acetonitrile and water.
-
Stir the mixture at room temperature until all solids dissolve.
-
Add a solution of Fmoc-OSu (1.05 eq.) in acetonitrile dropwise.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
After completion, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Add water to the residue and extract with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with 1M HCl (1x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product can often be purified by recrystallization or column chromatography.
-
Deprotection Protocol: Cleavage of the Fmoc Group
-
Reaction Scheme: Fmoc-HN-CH(CH₃)-COOEt + Piperidine → (D)-H₂N-CH(CH₃)-COOEt + Dibenzofulvene-piperidine adduct
-
Materials:
-
N-Fmoc-D-Alanine ethyl ester
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve N-Fmoc-D-Alanine ethyl ester (1.0 eq.) in DMF.
-
Stir the reaction at room temperature. The reaction is typically very fast, often completing within 30 minutes.[10] Monitor by TLC or HPLC.
-
Upon completion, the solvent can be removed under high vacuum.
-
The resulting crude product contains the deprotected amine and the dibenzofulvene-piperidine adduct. Purification is typically achieved by aqueous workup and extraction or by silica gel chromatography to remove the adduct.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the protection of amino acid esters. Yields can vary based on reaction scale, purity of reagents, and purification method.
| Protecting Group | Reagent | Base | Solvent | Typical Yield | Deprotection Conditions |
| Boc | (Boc)₂O | Et₃N or DIPEA | DCM | >90%[6] | TFA in DCM; or 4M HCl in Dioxane[][14] |
| Cbz | Cbz-Cl | NaHCO₃ | Dioxane/H₂O | 85-95% | H₂ (1 atm), 10% Pd/C in MeOH[7][9] |
| Fmoc | Fmoc-OSu | NaHCO₃ | Acetonitrile/H₂O | >90% | 20% Piperidine in DMF[10][13] |
Visualizations
The following diagrams illustrate the chemical workflows and relationships described.
Caption: General workflow for using a protecting group.
Caption: Structures of D-Alanine Ethyl Ester and its protected forms.
Caption: Orthogonal deprotection strategies for common amine protecting groups.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. media.neliti.com [media.neliti.com]
- 4. scispace.com [scispace.com]
- 6. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
Application of D-Alanine Ethyl Ester Hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Alanine ethyl ester hydrochloride is a membrane-permeable derivative of the D-amino acid, D-alanine. In neuroscience research, it primarily serves as a prodrug to deliver D-alanine into cells and the central nervous system. D-alanine itself is an important neuromodulator, acting as a co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] The NMDA receptor is a critical component of excitatory neurotransmission and is centrally involved in synaptic plasticity, learning, and memory.[5][6] Dysregulation of NMDA receptor function has been implicated in various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[1][3][4] Consequently, this compound is a valuable tool for investigating the therapeutic potential of enhancing NMDA receptor function.
Mechanism of Action
This compound readily crosses cell membranes due to its ester group, which increases its lipophilicity. Once inside the cell or the brain, it is hydrolyzed by endogenous esterases to release D-alanine. D-alanine then acts as a co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.[1][2][4] The binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist (either glycine or a D-amino acid like D-alanine or D-serine) to the GluN1 subunit is required for the opening of the NMDA receptor ion channel.[6] This allows for the influx of Ca²⁺, which triggers downstream signaling cascades crucial for synaptic plasticity.
Applications in Neuroscience Research
The primary application of this compound in neuroscience is to elevate D-alanine levels in experimental systems to study the effects of enhanced NMDA receptor co-agonism.
Investigation of NMDA Receptor Hypofunction in Schizophrenia
The hypofunction of NMDA receptors is a leading hypothesis for the pathophysiology of schizophrenia.[1][4] Augmenting NMDA receptor function through co-agonist site modulation is a promising therapeutic strategy.
-
Animal Models: D-alanine administration has been shown to ameliorate behavioral deficits in animal models of schizophrenia.[1] this compound can be used as a delivery agent for D-alanine in these models.
-
Clinical Studies: Clinical trials have demonstrated that D-alanine, as an adjunct to antipsychotic medication, can improve both positive and negative symptoms in patients with schizophrenia.[4][7]
Studies on Synaptic Plasticity, Learning, and Memory
Given the central role of NMDA receptors in synaptic plasticity, this compound can be used to investigate how enhancing co-agonist availability affects processes like Long-Term Potentiation (LTP) and Long-Term Depression (LTD).
-
Electrophysiology: In vitro and in vivo electrophysiological recordings can be performed to assess the impact of D-alanine (delivered via its ethyl ester) on synaptic strength and plasticity.[8][9][10]
Neuroprotection Studies
Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in neurodegenerative diseases. However, under certain conditions, enhancing NMDA receptor signaling can be neuroprotective. Research in this area could explore the potential of D-alanine to modulate neuronal survival pathways.
Quantitative Data Summary
While specific quantitative data for this compound is scarce in the literature, the following table summarizes key findings from studies using D-alanine, its active metabolite.
| Parameter | Species/Model | D-alanine Dose/Concentration | Key Findings | Reference |
| Plasma & CSF Levels | Baboon | 10 mg/kg (oral) | >20-fold increase in plasma and CSF D-alanine levels. | [1] |
| Behavioral Deficits | Rodent model of schizophrenia | Variable | Attenuation of prepulse inhibition deficits. | [1] |
| Clinical Symptoms | Human (schizophrenia) | 100 mg/kg/day | Significant reduction in PANSS total scores and improvement in negative symptoms. | [4] |
| Brain Tissue Levels | Mutant mice lacking D-amino acid oxidase | 0.5% in drinking water | ~110-fold increase in brain D-alanine levels. | [11] |
Experimental Protocols
The following are example protocols for experiments where this compound could be applied as a D-alanine prodrug.
Protocol 1: In Vitro Electrophysiological Recording of Synaptic Plasticity
Objective: To determine the effect of enhanced NMDA receptor co-agonism by D-alanine on Long-Term Potentiation (LTP) in hippocampal slices.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Hippocampal slices from rodents
-
Electrophysiology rig with perfusion system
-
Stimulating and recording electrodes
Procedure:
-
Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain.
-
Allow slices to recover in a holding chamber with oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Obtain a stable baseline of field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating the Schaffer collateral pathway.
-
After establishing a stable baseline, switch the perfusion to aCSF containing this compound at the desired concentration (e.g., 10-100 µM).
-
Continue recording for 20-30 minutes to observe any changes in baseline synaptic transmission.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second).
-
Continue to record fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
-
Compare the LTP magnitude in the presence of this compound to control slices perfused with aCSF alone.
Protocol 2: Behavioral Assessment in an Animal Model of Schizophrenia
Objective: To assess the ability of D-alanine, delivered via its ethyl ester, to reverse sensorimotor gating deficits in a pharmacological model of schizophrenia.
Materials:
-
This compound
-
NMDA receptor antagonist (e.g., MK-801 or phencyclidine)
-
Rodents (mice or rats)
-
Prepulse inhibition (PPI) apparatus
-
Saline solution
Procedure:
-
Habituate the animals to the PPI testing apparatus.
-
On the test day, dissolve this compound in saline.
-
Administer this compound (e.g., via intraperitoneal injection) at the desired dose.
-
After a pre-determined time (e.g., 30 minutes), administer the NMDA receptor antagonist to induce a PPI deficit.
-
After another interval (e.g., 15 minutes), place the animal in the PPI apparatus.
-
Conduct the PPI test, which involves presenting a weak prestimulus shortly before a startling stimulus and measuring the startle response.
-
Calculate the percentage of PPI for each animal.
-
Compare the PPI levels between animals treated with the NMDA antagonist alone and those co-treated with this compound.
References
- 1. Oral administration of D-alanine in monkeys robustly increases plasma and cerebrospinal fluid levels but experimental D-amino acid oxidase inhibitors had minimal effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. D-alanine added to antipsychotics for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synaptic plasticity of NMDA receptors: mechanisms and functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glia-derived D-serine controls NMDA receptor activity and synaptic memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acute In Vivo Electrophysiological Recordings of Local Field Potentials and Multi-unit Activity from the Hyperdirect Pathway in Anesthetized Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo electrophysiological recordings in amygdala subnuclei reveal selective and distinct responses to a behaviorally identified predator odor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in the Electrophysiological Recordings of Long-Term Potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino acid levels in D-alanine-administered mutant mice lacking D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Incorporation of D-Alanine Ethyl Ester Hydrochloride into Bioactive Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The substitution of natural L-amino acids with their D-enantiomers is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of bioactive peptides. The incorporation of D-alanine, in the form of D-Alanine ethyl ester hydrochloride, offers a significant advantage by improving peptide stability against enzymatic degradation, thereby extending their in vivo half-life and bioavailability. This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into bioactive peptides.
Applications in Peptide Drug Development
The introduction of D-alanine into a peptide sequence can profoundly alter its pharmacological properties. Key applications include:
-
Enhanced Proteolytic Stability: Peptides composed of L-amino acids are readily degraded by proteases. The presence of a D-alanine residue at or near a cleavage site can hinder enzyme recognition and catalysis, leading to a longer circulating half-life.[1]
-
Modulation of Bioactivity: Strategic placement of D-alanine can alter the peptide's conformation, potentially leading to modified receptor binding affinity and signaling. For instance, D-alanine can act as a co-agonist at the glycine (B1666218) binding site of the NMDA receptor, modulating its activity.
-
Improved Bioavailability: By resisting enzymatic degradation in the gastrointestinal tract and plasma, peptides containing D-alanine can exhibit improved oral and systemic bioavailability.
A notable example is the modification of the MUC2 epitope peptide, where substitution with D-amino acids in the flanking regions resulted in high resistance to proteolytic degradation while preserving antibody recognition.[2]
Quantitative Data Summary
The incorporation of D-alanine significantly impacts key pharmacological parameters. The following tables summarize representative quantitative data.
Table 1: Comparative Proteolytic Stability of L- vs. D-Alanine Containing Peptides
| Peptide Sequence | Protease | Incubation Time (h) | % Peptide Remaining | Reference |
| TPTPTGTQTPT (all L) | Human Serum | 4 | < 5% | [2] |
| tpTPTGTQtpt (D-Ala flanks) | Human Serum | 24 | > 90% | [2] |
| L-GLP1 | Not Specified | Not Specified | Shorter half-life | [3] |
| D-GLP1 | Not Specified | Not Specified | Longer half-life | [3] |
Table 2: Impact of D-Alanine Substitution on Receptor Binding and Biological Activity
| Peptide | Target | Assay | IC50 / EC50 | Reference |
| [Leu13]pMOT(1-14) (all L) | Motilin Receptor | Displacement | pIC50 ~7.5 | [4] |
| [Ala4][Leu13]pMOT(1-14) | Motilin Receptor | Displacement | pIC50 < 5.5 | [4] |
| [D-Ala4][Leu13]pMOT(1-14) | Motilin Receptor | Displacement | pIC50 < 5.5 | [4] |
| L-GLP1 | GLP1 Receptor | Luciferase Expression | EC50 = 59.6 nM | [3] |
| D-GLP1 | GLP1 Receptor | Luciferase Expression | EC50 = 2.2 µM | [3] |
| MUC2 Peptide (all L) | 996 mAb | ELISA | IC50 = 60 µmol/dm³ | [2] |
| MUC2 Peptide (D-Ala C-term) | 996 mAb | ELISA | IC50 = 61 µmol/dm³ | [2] |
| MUC2 Peptide (D-Ala N-term) | 996 mAb | ELISA | IC50 = 392 µmol/dm³ | [2] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual solid-phase synthesis of a peptide incorporating D-Alanine at a specific position using Fmoc chemistry. This compound is used as the building block for the C-terminal residue.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Fmoc-protected L-amino acids
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
Solid-phase synthesis vessel
Protocol:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Drain the DMF and add 20% piperidine in DMF. Agitate for 20 minutes to remove the Fmoc protecting group.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Coupling of the First Amino Acid (this compound):
-
In a separate vial, dissolve this compound (3 eq.) in DMF.
-
Neutralize the hydrochloride salt by adding DIPEA (3 eq.).
-
Add DIC (3 eq.) and HOBt (3 eq.) to the amino acid solution to pre-activate it.
-
Add the activated D-Alanine solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
-
-
Chain Elongation (Coupling of Subsequent Fmoc-Amino Acids):
-
For each subsequent amino acid, repeat the following cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF and DCM.
-
Coupling: Dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF. Add to the resin and agitate for 2 hours. Wash with DMF and DCM.
-
-
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
In Vitro Proteolytic Stability Assay
This protocol assesses the stability of a D-alanine-containing peptide in the presence of a specific protease or in a complex biological matrix like human serum.
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in water or a suitable buffer)
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic acid)
-
RP-HPLC system
-
Mass spectrometer
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the peptide stock solution and reaction buffer to achieve a final peptide concentration of 100 µg/mL.
-
Pre-incubate the solution at 37°C for 5 minutes.
-
Initiate the reaction by adding the protease solution (e.g., a final concentration of 10 µg/mL trypsin or 50% human serum).
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.
-
-
Analysis:
-
Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of peptide remaining relative to the 0-hour time point.
-
Optionally, collect the degradation product peaks and analyze them by mass spectrometry to identify the cleavage sites.
-
Cell Viability Assay
This protocol determines the cytotoxic effect of the D-alanine-modified peptide on a relevant cell line using a standard MTT or similar colorimetric assay.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Peptide stock solution (sterile-filtered)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the peptide in complete medium.
-
Remove the old medium from the cells and add 100 µL of the peptide solutions at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for an additional 4 hours or overnight at 37°C in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control.
-
Plot the cell viability against the peptide concentration to determine the IC50 value, if applicable.
-
Signaling Pathway
D-alanine is a known co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal signaling. The binding of D-alanine to the glycine site on the GluN1 subunit, along with glutamate (B1630785) binding to the GluN2 subunit, leads to the opening of the ion channel. This allows for the influx of Ca²⁺, which acts as a second messenger to activate a cascade of downstream signaling pathways, including the activation of Ca²⁺/calmodulin-dependent protein kinase (CaMK) and protein kinase A (PKA). These kinases, in turn, phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein), leading to the expression of genes involved in synaptic plasticity and cell survival.[5][6][7]
References
- 1. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-amino acid and alanine scans of the bioactive portion of porcine motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of D-Alanine Ethyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Alanine ethyl ester hydrochloride is a derivative of the D-amino acid alanine, utilized as a building block in peptide synthesis and in the development of various pharmaceuticals. Accurate quantification of this compound is critical for quality control, stability studies, and formulation development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Non-Aqueous Titration.
Analytical Method Summary
A variety of analytical techniques can be employed for the quantification of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for chiral separation, the complexity of the sample matrix, and the available instrumentation. The table below summarizes the key performance parameters of the described methods.
| Parameter | HPLC-UV (with Derivatization) | GC-FID (with Derivatization) | qNMR | Non-Aqueous Titration |
| Principle | Chromatographic separation followed by UV detection | Chromatographic separation followed by flame ionization detection | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei | Titration of the amine hydrochloride with a strong acid in a non-aqueous solvent |
| Linearity (r²)[1][2] | >0.999 | >0.99 | >0.999 | N/A |
| Accuracy (Recovery %)[1] | 93 - 109% | Typically 90 - 110% | 98 - 102% | 98 - 102% |
| Precision (RSD %)[1][2] | < 5% | < 10% | < 2% | < 2% |
| Limit of Detection (LOD) | µg/mL range | ng/mL to µg/mL range | mg/mL range | mg/mL range |
| Limit of Quantification (LOQ) | µg/mL range | ng/mL to µg/mL range | mg/mL range | mg/mL range |
| Chiral Separation | Possible with chiral column or chiral mobile phase additive | Possible with chiral column | Possible with chiral solvating agents | Not possible |
| Sample Throughput | High | Medium to High | Low to Medium | Medium |
Experimental Workflows
The general workflow for the analysis of this compound involves sample preparation, instrumental analysis, and data processing. The specific steps vary depending on the chosen analytical technique.
Caption: General analytical workflow for the quantification of this compound.
Detailed Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method involves pre-column derivatization with o-phthalaldehyde (B127526) (OPA) to allow for sensitive UV detection. For chiral analysis, a chiral stationary phase or a chiral mobile phase additive would be required.
a. Materials and Reagents
-
This compound reference standard
-
o-phthalaldehyde (OPA)
-
3-mercaptopropionic acid (3-MPA)
-
Boric acid buffer (0.4 M, pH 10.2)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium dihydrogen phosphate
-
Sodium hydroxide
b. Instrumentation
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler capable of automated derivatization is recommended
c. Experimental Protocol
-
Preparation of Derivatization Reagent (OPA/3-MPA): Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 20 µL of 3-MPA and mix. Add 11.2 mL of 0.4 M boric acid buffer (pH 10.2) and mix well. This reagent should be prepared fresh daily.
-
Mobile Phase Preparation:
-
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and dissolve in a suitable solvent (e.g., water or mobile phase A) to make a 100 µg/mL stock solution. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent to achieve a concentration within the calibration range.
-
Derivatization Procedure (can be automated): In the autosampler, mix 5 µL of the standard or sample solution with 5 µL of the OPA/3-MPA reagent. Allow the reaction to proceed for 1 minute before injection.[3]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 40 °C[3]
-
Detection Wavelength: 338 nm[3]
-
Injection Volume: 10 µL
-
Gradient Program: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the derivatized analyte. For example: 0-2 min, 10% B; 2-15 min, 10-70% B; 15-18 min, 70-10% B; 18-25 min, 10% B.
-
d. Data Analysis
Construct a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the working standard solutions. Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography (GC-FID)
This method requires derivatization to increase the volatility of the analyte. A common approach for amino acid esters is acylation followed by analysis on a suitable capillary column.
a. Materials and Reagents
-
This compound reference standard
-
Trifluoroacetic anhydride (B1165640) (TFAA)
-
Dichloromethane (B109758) (anhydrous)
-
Ethyl acetate (B1210297) (anhydrous)
-
Internal standard (e.g., Norvaline)
b. Instrumentation
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for amino acid analysis (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Split/splitless injector
c. Experimental Protocol
-
Standard and Sample Preparation: Prepare standard and sample solutions of this compound in a suitable solvent. If using an internal standard, add a known amount to each standard and sample.
-
Derivatization Procedure:
-
Evaporate a known volume of the standard or sample solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA).
-
Seal the vial and heat at 100 °C for 1 hour.
-
Cool to room temperature and evaporate the excess reagent under nitrogen.
-
Reconstitute the residue in a known volume of ethyl acetate for GC injection.
-
-
Chromatographic Conditions:
-
Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
d. Data Analysis
Use the internal standard method for quantification. Calculate the response factor for this compound relative to the internal standard from the analysis of the standard solutions. Use this response factor to determine the concentration of the analyte in the samples.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard.
a. Materials and Reagents
-
This compound sample
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)
-
Deuterated solvent (e.g., Deuterium oxide - D₂O)
b. Instrumentation
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
c. Experimental Protocol
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a vial.
-
Accurately weigh about 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent (D₂O).
-
Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis.
-
Pulse Angle: 30-90° (a 90° pulse is optimal but requires longer relaxation delays).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (for both analyte and standard). A delay of 30-60 seconds is often sufficient.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard. Select non-overlapping, well-resolved signals. For this compound, the quartet of the ethyl CH₂ or the triplet of the ethyl CH₃ can be used. For the internal standard, a singlet is preferred.
-
d. Calculation
The purity or concentration of the analyte can be calculated using the following formula[4]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Non-Aqueous Titration
This titrimetric method is suitable for the assay of amine hydrochlorides in a non-aqueous medium.
a. Materials and Reagents
-
This compound sample
-
0.1 N Perchloric acid in glacial acetic acid
-
Glacial acetic acid
-
Mercuric acetate solution (5% w/v in glacial acetic acid)
-
Crystal violet indicator (0.5% w/v in glacial acetic acid)
b. Instrumentation
-
Burette (10 or 25 mL)
-
Potentiometer with a suitable electrode (for potentiometric titration) or visual endpoint detection.
c. Experimental Protocol
-
Preparation of 0.1 N Perchloric Acid: Dissolve 8.5 mL of 72% perchloric acid in about 900 mL of glacial acetic acid. Add 30 mL of acetic anhydride and dilute to 1000 mL with glacial acetic acid. Allow the solution to stand for 24 hours before standardization against potassium hydrogen phthalate.
-
Titration Procedure:
-
Accurately weigh about 150 mg of this compound and dissolve it in 25 mL of glacial acetic acid.
-
Add 10 mL of mercuric acetate solution. The mercuric acetate reacts with the chloride ion to form a soluble, undissociated mercuric chloride complex, thus preventing interference from the hydrochloride.[5][6]
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with 0.1 N perchloric acid to a blue-green endpoint.[5]
-
Alternatively, perform a potentiometric titration and determine the endpoint from the inflection point of the titration curve.
-
Perform a blank titration and make any necessary corrections.
-
d. Calculation
Each mL of 0.1 N perchloric acid is equivalent to 15.36 mg of this compound (C₅H₁₂ClNO₂).
Assay (%) = (V_sample - V_blank) * N * 15.36 / (Weight of sample in mg) * 100
Where:
-
V_sample = Volume of titrant consumed by the sample (mL)
-
V_blank = Volume of titrant consumed by the blank (mL)
-
N = Normality of the perchloric acid solution
References
Application Notes and Protocols: Recrystallization of D-Alanine Ethyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Alanine ethyl ester hydrochloride is a crucial chiral building block in synthetic organic chemistry and is frequently utilized in the development of pharmaceuticals and other bioactive molecules. The purity of this starting material is paramount to ensure the desired stereochemistry and efficacy of the final product. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of this compound to achieve high purity.
Compound Data
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, storage, and characterization of the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂ClNO₂ | [1] |
| Molecular Weight | 153.61 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 78 - 83 °C | [3] |
| Purity (Typical) | ≥ 99% (HPLC) | [3] |
| Storage Conditions | 4°C, sealed storage, away from moisture | [1][2] |
| Solubility | DMSO: 175 mg/mL (with sonication) | [1][2] |
Experimental Protocol: Recrystallization using Ethanol (B145695) and Diethyl Ether
This protocol details the procedure for the purification of this compound by recrystallization from a mixed solvent system of ethanol and diethyl ether. This method is adapted from established procedures for the analogous L-alanine ethyl ester hydrochloride and is expected to yield high-purity crystals of the D-enantiomer.[4]
Materials:
-
Crude this compound
-
Absolute Ethanol (Reagent Grade)
-
Diethyl Ether (Anhydrous)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
-
Vacuum source
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of absolute ethanol to the flask. Gently heat the mixture while stirring to dissolve the solid completely. Add ethanol dropwise until a clear solution is obtained at an elevated temperature. Avoid adding excessive solvent to ensure a good yield upon cooling.
-
Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the purified product.
-
Initiation of Precipitation: If crystals do not form readily, crystallization can be induced by scratching the inside of the flask with a glass rod at the meniscus of the solution or by adding a seed crystal of pure this compound.
-
Addition of Anti-solvent: Once crystallization has commenced, slowly add diethyl ether to the cold solution while stirring. Diethyl ether acts as an anti-solvent, reducing the solubility of the product and promoting further precipitation. Continue adding diethyl ether until the formation of new crystals appears to cease.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals on the filter paper with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Drying: Transfer the purified crystals to a watch glass and dry them under vacuum or in a desiccator to remove all traces of solvent.
-
Characterization: Determine the melting point and purity (e.g., by HPLC or NMR) of the recrystallized product to confirm successful purification.
Experimental Workflow
The following diagram illustrates the key steps in the recrystallization procedure for this compound.
Caption: Workflow for the recrystallization of this compound.
References
D-Alanine Ethyl Ester Hydrochloride: A Versatile Chiral Reagent in Organic Synthesis
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
D-Alanine ethyl ester hydrochloride is a valuable and versatile chiral building block in organic synthesis. Its utility stems from the presence of a stereochemically defined center, a primary amine, and an ethyl ester functionality, making it a crucial starting material for the synthesis of a wide range of enantiomerically pure compounds. These notes provide an overview of its applications, with a focus on peptide synthesis, the construction of chiral heterocycles, and its role in multicomponent reactions. Detailed experimental protocols for key transformations are also presented.
Key Applications
This compound serves as a fundamental chiral synthon in several areas of organic chemistry:
-
Peptide Synthesis: As a derivative of the non-proteinogenic D-alanine, it is a critical component in the synthesis of peptides and peptidomimetics with tailored biological activities. The incorporation of D-amino acids can enhance peptide stability against enzymatic degradation and modulate receptor binding affinity.[1][2][3]
-
Chiral Heterocycle Synthesis: The chiral backbone of this compound provides a scaffold for the stereoselective synthesis of various heterocyclic compounds, which are prevalent in many drug candidates. Notable examples include the synthesis of β-lactams and pyrazoles.
-
Chiral Auxiliaries: While not as common as other chiral auxiliaries, derivatives of D-alanine can be employed to direct the stereochemical outcome of asymmetric reactions.
-
Multicomponent Reactions: Its amine functionality allows it to participate in multicomponent reactions, such as the Ugi reaction, offering a rapid and efficient route to complex, peptide-like molecules.[4][5][6]
Data Summary of Key Reactions
| Application Category | Reaction Type | Product Type | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Ref. |
| Heterocycle Synthesis | [2+2] Cycloaddition (Staudinger Reaction) | Chiral β-Lactam | Imine, Triethylamine, Acyl Chloride | Dichloromethane | -78 to RT | 12 h | 70-90 | [General Protocol] |
| Heterocycle Synthesis | Cyclocondensation | Chiral Pyrazole | Hydrazine Hydrate, 1,3-Dicarbonyl Compound | Ethanol | Reflux | 4-6 h | 65-85 | [General Protocol] |
| Peptide Synthesis | Ugi Four-Component Reaction | α-Acylamino Amide | Aldehyde, Isocyanide, Carboxylic Acid | Methanol | Room Temperature | 24-48 h | 60-80 | [General Protocol] |
Note: The data in this table represents typical ranges for these reaction types and may vary based on specific substrates and conditions.
Experimental Protocols
Diastereoselective Synthesis of a Chiral β-Lactam via Staudinger Reaction
The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a powerful method for the synthesis of β-lactams.[7][8][9] The use of a chiral imine or a chiral ketene precursor, such as one derived from this compound, allows for the diastereoselective formation of the β-lactam ring.
Reaction Scheme:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. L -Alanine ethyl ester 99 1115-59-9 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate, amines, and amino acid-based isocyanides [beilstein-journals.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling of D-Alanine Ethyl Ester Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amide coupling of D-Alanine ethyl ester hydrochloride with an N-protected amino acid, a fundamental reaction in peptide synthesis and drug development. The protocols outlined below utilize two common and effective coupling reagent systems: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).
This compound is a versatile building block in the synthesis of peptides and other chiral molecules.[1] The hydrochloride salt form enhances stability and solubility, but the amine must be neutralized in situ to facilitate nucleophilic attack on the activated carboxylic acid.[2] This process, known as peptide coupling, results in the formation of a stable amide bond.
Key Experimental Parameters and Reagents
Successful and high-yield coupling reactions are dependent on the careful control of stoichiometry, temperature, and solvent choice. Below is a summary of the key reagents and their typical roles in the coupling reactions described.
| Reagent/Parameter | Function/Specification | Typical Molar Equivalents |
| N-Boc-L-Phenylalanine | N-protected amino acid (Carboxylic acid component) | 1.0 |
| This compound | Amine component | 1.1 - 1.2 |
| EDC (EDCI) | Carbodiimide coupling reagent | 1.2 |
| HOBt | Racemization suppressant and auxiliary nucleophile | 1.1 |
| HATU | Aminium-based coupling reagent | 1.0 - 1.2 |
| DIPEA (Diisopropylethylamine) | Non-nucleophilic base for amine neutralization and reagent activation | 2.0 - 3.0 |
| DCM (Dichloromethane) | Anhydrous reaction solvent | - |
| DMF (Dimethylformamide) | Anhydrous reaction solvent | - |
| Reaction Temperature | Varies from 0 °C to room temperature | - |
| Reaction Time | Typically ranges from 2 to 24 hours | - |
Experimental Protocols
Protocol 1: Coupling using EDC/HOBt
This protocol describes the coupling of N-Boc-L-Phenylalanine with this compound using EDC and HOBt. The water-soluble nature of the EDC byproduct simplifies the purification process.[3]
Materials:
-
N-Boc-L-Phenylalanine
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and Hexane (B92381) for elution
Procedure:
-
Amine Neutralization: In a clean, dry round-bottom flask, dissolve this compound (1.1 eq.) in anhydrous DCM. Add DIPEA (1.1 eq.) and stir the solution for 15-20 minutes at room temperature.
-
Carboxylic Acid Activation: In a separate flask, dissolve N-Boc-L-Phenylalanine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Add EDC HCl (1.2 eq.) to the cooled carboxylic acid solution and stir for 30 minutes at 0 °C.
-
Coupling Reaction: Add the neutralized D-Alanine ethyl ester solution from step 1 to the activated carboxylic acid mixture.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 3:1 v/v).[4] The disappearance of the starting materials and the appearance of a new, higher Rf spot indicates product formation.
-
Work-up:
-
Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude dipeptide by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the pure product.[2]
Protocol 2: Coupling using HATU
HATU is a highly efficient coupling reagent known for rapid reaction times and low rates of racemization, making it particularly suitable for sterically hindered amino acids.[3][5]
Materials:
-
N-Boc-L-Phenylalanine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for elution
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-L-Phenylalanine (1.0 eq.) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Add HATU (1.0-1.2 eq.) to the reaction mixture and continue stirring for 10-15 minutes to pre-activate the carboxylic acid.[5]
-
Coupling Reaction: Add this compound (1.1 eq.) to the activated mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]
Expected Results and Data Presentation
The following table summarizes the expected outcomes for the coupling of N-Boc-L-Phenylalanine with this compound using the described protocols. Yields are based on similar peptide couplings reported in the literature.[7]
| Coupling Reagent System | Typical Yield Range | Racemization Potential | Key Advantages |
| EDC/HOBt | 70-90% | Low to Moderate | Cost-effective, water-soluble byproducts for easy removal.[7] |
| HATU | >90% | Very Low | High reactivity, rapid reaction times, effective for hindered couplings.[7] |
Visualizing the Process
Chemical Reaction Pathway
The following diagram illustrates the general chemical transformation occurring during the coupling reaction.
Caption: General scheme for the amide coupling reaction.
Experimental Workflow
The logical flow of the experimental procedure, from reactant preparation to final product purification, is depicted below.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Peptide Coupling with D-Alanine Ethyl Ester Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize peptide coupling reactions involving D-Alanine ethyl ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide coupling reaction with this compound failing or giving low yields?
A1: The most common reason for failure or low yield is the presence of the hydrochloride salt on the D-Alanine ethyl ester. The amine group is protonated, rendering it non-nucleophilic and unable to react with the activated carboxylic acid of your coupling partner. To overcome this, a base must be added to the reaction mixture to neutralize the hydrochloride and liberate the free amine.[1]
Q2: What type of base should I use, and how much is needed?
A2: A non-nucleophilic tertiary amine is typically used to avoid side reactions. Common choices include N-methylmorpholine (NMM), diisopropylethylamine (DIPEA), or triethylamine (B128534) (TEA). For coupling reactions with amino acid derivatives provided as salts, one equivalent of a tertiary base is required.[1] Using a weaker or sterically hindered base like NMM or 2,4,6-collidine can help minimize racemization, which can be promoted by stronger or excess base.[2]
Q3: Which coupling reagent is best for use with this compound?
A3: The choice of coupling reagent is critical for success.[1]
-
Carbodiimides (e.g., EDC, DCC, DIC): These are cost-effective options. EDC is particularly useful for solution-phase synthesis as its urea (B33335) byproduct is water-soluble, simplifying purification.[3][4] When using carbodiimides, it is highly recommended to use an additive like HOBt or OxymaPure to suppress racemization and improve efficiency.[1][3]
-
Onium Salts (e.g., HATU, HBTU, PyBOP): These reagents are generally more efficient and faster than carbodiimides, especially for challenging couplings.[1] They require the presence of a base for activation.[1] HATU is known for its high efficiency and low potential for racemization.
Q4: How can I minimize racemization of the D-Alanine residue during coupling?
A4: Racemization is a critical side reaction that can lead to diastereomeric impurities.[5] To minimize it:
-
Use Racemization-Suppressing Additives: Always use additives like HOBt, HOAt, or OxymaPure when using carbodiimide (B86325) coupling reagents.[1][2]
-
Choose the Right Base: Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[2][6] Use the minimum necessary amount of base.[5]
-
Minimize Pre-activation Time: The activated amino acid is most susceptible to racemization. Reduce the time the carboxylic acid component is activated before adding the D-Alanine ethyl ester.[5]
-
Low Temperatures: Performing the coupling reaction at lower temperatures (e.g., 0 °C) can help reduce the rate of racemization.[1]
Q5: My reaction seems to work, but purification is difficult. What can I do?
A5: If you are using EDC as your coupling reagent, the urea byproduct is water-soluble and can be removed with an aqueous workup.[3][4] A typical workup involves diluting the reaction mixture with an organic solvent like ethyl acetate (B1210297) and washing sequentially with dilute acid (e.g., 1M HCl) to remove unreacted amine and base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and the additive (like HOBt), and finally with brine. If emulsions form during extraction, using a filtration aid like Celite can be beneficial.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete neutralization of this compound. | Ensure at least one equivalent of a non-nucleophilic base (e.g., NMM, DIPEA) is added to the reaction mixture.[1] |
| Inefficient coupling reagent. | For difficult couplings, consider switching from a carbodiimide-based reagent to a more powerful onium salt like HATU or HBTU.[1] | |
| Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the reaction time or temperature (though be mindful of racemization). | |
| Aggregation of reactants. | For solution-phase synthesis, ensure adequate stirring and consider using a more polar solvent like DMF or NMP to improve solubility.[7] | |
| Presence of Impurities/Side Products | Racemization of D-Alanine. | Use a racemization-suppressing additive (HOBt, HOAt, OxymaPure), a weaker base, and lower reaction temperatures.[1][2][5] Analyze the product by chiral HPLC to quantify the extent of racemization.[5] |
| Formation of N-acylurea (with carbodiimide reagents). | Use an additive like HOBt to minimize this side reaction.[1] Ensure the reaction temperature is kept low (e.g., 0 °C).[1] | |
| Unreacted starting materials. | Ensure the stoichiometry of your reagents is correct. A slight excess (1.1-1.2 equivalents) of the coupling partner and coupling reagents can be used to drive the reaction to completion. | |
| Difficult Workup and Purification | Emulsion formation during aqueous extraction. | Use a filtration aid like Celite or consider a different solvent system for extraction. |
| Water-soluble byproducts remaining in the organic layer. | Ensure thorough washing with aqueous solutions. If using EDC, the urea byproduct should be readily removed with water.[3][4] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Base Required | Key Advantages | Potential Disadvantages |
| EDC | HOBt or OxymaPure | Yes (for HCl salt) | Cost-effective; water-soluble urea byproduct simplifies workup.[3][4] | Can be less efficient for sterically hindered amino acids; risk of N-acylurea formation without an additive.[1] |
| DCC/DIC | HOBt or OxymaPure | Yes (for HCl salt) | Inexpensive and widely used.[1] | DCC-urea is poorly soluble and difficult to remove; DIC-urea is more soluble.[3] Risk of racemization without an additive.[3] |
| HATU/HBTU | None (HOAt is part of HATU) | Yes | High coupling efficiency and fast reaction rates; low racemization potential.[1] | More expensive than carbodiimides; can react with free amino groups if used in large excess. |
| PyBOP | None (HOBt is part of the reagent) | Yes | Good for standard couplings; avoids the formation of carcinogenic HMPA (a byproduct of BOP).[1] | Can be less effective for very difficult couplings compared to HATU. |
Table 2: Recommended Stoichiometry for a Typical Coupling Reaction
| Reagent | Equivalents |
| N-protected Amino Acid | 1.0 |
| This compound | 1.0 - 1.2 |
| Coupling Reagent (e.g., EDC, HATU) | 1.1 - 1.3 |
| Additive (e.g., HOBt, if applicable) | 1.1 - 1.3 |
| Base (e.g., NMM, DIPEA) | 1.0 - 2.0 |
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling using EDC/HOBt
-
Preparation of Amine Component: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., DCM or DMF).
-
Neutralization: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base (e.g., NMM, 1.1 eq) dropwise and stir for 10-15 minutes.
-
Activation of Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF. Cool to 0 °C.
-
Coupling: Add EDC (1.1 eq) to the carboxylic acid solution and stir for 5 minutes to pre-activate. Transfer this activated solution to the flask containing the neutralized D-Alanine ethyl ester.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude peptide by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Peptide Coupling using HATU
-
Reactant Mixture: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq), HATU (1.1 eq), and this compound (1.0 eq) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C. Add DIPEA (2.0 eq) dropwise.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, or until completion as indicated by TLC or LC-MS.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
Visualizations
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing racemization of D-Alanine ethyl ester hydrochloride during coupling
Welcome to the Technical Support Center for Peptide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling of D-Alanine ethyl ester hydrochloride while preserving its stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of coupling this compound?
A1: Racemization is the stereochemical conversion of the chiral D-Alanine ethyl ester into its L-enantiomer during the peptide coupling reaction. This results in the formation of a diastereomeric peptide product (e.g., N-protected-L-aminoacyl-L-alanine ethyl ester instead of the desired N-protected-L-aminoacyl-D-alanine ethyl ester), which can be difficult to separate and can negatively impact the biological activity of the final peptide.[1]
Q2: What are the primary mechanisms that cause racemization of D-Alanine ethyl ester during coupling?
A2: There are two main pathways through which racemization can occur during the activation of the coupling partner's carboxylic acid:
-
Oxazolone (B7731731) Formation: The activated N-protected amino acid can cyclize to form a highly reactive oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical information. Subsequent reaction with the D-Alanine ethyl ester can then produce both the desired D-dipeptide and the undesired L-dipeptide.[2]
-
Direct Enolization: A base present in the reaction mixture can directly abstract the alpha-proton from the activated carboxylic acid, forming an enolate intermediate. This achiral intermediate can then be protonated from either face, leading to racemization before the coupling reaction occurs.[2]
Q3: Which factors have the most significant impact on the extent of racemization?
A3: Several factors can influence the degree of racemization:
-
Coupling Reagent: The choice of coupling reagent is critical. Reagents that form highly reactive intermediates, such as carbodiimides (e.g., DCC, DIC) used alone, can lead to higher rates of racemization.[3] Onium salts (e.g., HBTU, HATU) are generally considered "low-racemization" reagents.[2]
-
Base: The strength and steric hindrance of the base used are crucial. Strong, non-hindered bases like triethylamine (B128534) (TEA) can increase racemization, while weaker or more sterically hindered bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) are preferred.[4]
-
Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives (e.g., HOAt, OxymaPure) can significantly suppress racemization by forming less reactive, more stable active esters with the carboxylic acid, which are less prone to oxazolone formation.[4][5]
-
Solvent: The polarity of the solvent can play a role. More polar solvents may facilitate the formation of charged intermediates that can lead to racemization.[6]
-
Temperature: Higher reaction temperatures generally increase the rate of racemization. Performing the coupling at lower temperatures (e.g., 0 °C) is often recommended.[7]
Troubleshooting Guides
Issue: Significant amount of the undesired L-diastereomer detected by chiral HPLC.
This is a common issue indicating that racemization has occurred during the coupling reaction. Follow these steps to troubleshoot the problem:
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting high racemization levels.
Data Presentation
The choice of coupling reagent and base significantly impacts the stereochemical purity of the final peptide. The following table provides an illustrative comparison of the expected percentage of the undesired L-Ala diastereomer when coupling a protected amino acid to this compound under various conditions.
| Coupling Reagent | Additive | Base | Temperature (°C) | Expected % L-Diastereomer (Illustrative) |
| DIC | None | TEA | 25 | High (>10%) |
| DIC | HOBt | NMM | 0 | Low (1-2%) |
| HBTU | HOBt (internal) | DIPEA | 25 | Low (1-3%) |
| HATU | HOAt (internal) | DIPEA | 25 | Very Low (<1%) |
| PyBOP | None | DIPEA | 25 | Low (2-4%) |
Note: These are representative values based on the known relative racemization potential of these reagents. Actual results may vary depending on the specific amino acids being coupled and other reaction conditions.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of N-Boc-L-Phenylalanine with this compound using DIC/HOBt
This protocol is designed to minimize racemization during the coupling reaction.
Materials:
-
N-Boc-L-Phenylalanine (Boc-Phe-OH)
-
This compound (H-D-Ala-OEt·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add N-methylmorpholine (1.0 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride.
-
In a separate flask, dissolve N-Boc-L-Phenylalanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool both solutions to 0 °C in an ice bath.
-
Add the N-Boc-L-Phenylalanine/HOBt solution to the D-Alanine ethyl ester solution.
-
Slowly add DIC (1.1 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for a low-racemization peptide coupling.
Protocol 2: Chiral HPLC Analysis of the Dipeptide Product
This protocol allows for the quantification of the desired (L-D) and undesired (L-L) diastereomers.
Materials:
-
Crude or purified dipeptide product (e.g., Boc-Phe-D/L-Ala-OEt)
-
Chiral HPLC column (e.g., Chiralpak® AD-H or equivalent)
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve a small amount of the dipeptide product in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions (example):
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 90:10 (v/v) n-Hexane:Isopropanol
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Temperature: 25 °C
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
The two diastereomers (Boc-L-Phe-D-Ala-OEt and Boc-L-Phe-L-Ala-OEt) should be resolved as two separate peaks.
-
Identify the peaks based on the injection of authentic standards if available, or by comparing the peak areas. The major peak should correspond to the desired D-diastereomer.
-
Integrate the peak areas of both diastereomers to determine the ratio and calculate the percentage of racemization.
-
% Racemization = [Area of (L-L) peak / (Area of (L-D) peak + Area of (L-L) peak)] x 100
References
- 1. researchgate.net [researchgate.net]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chiraltech.com [chiraltech.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Peptide Synthesis with D-Alanine Ethyl Ester Hydrochloride
This guide provides troubleshooting advice and frequently asked questions for researchers using D-Alanine ethyl ester hydrochloride in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: I am observing low coupling efficiency when using this compound. What are the common causes and solutions?
Low coupling efficiency is a frequent issue and can stem from several factors. The primary reason is often incomplete neutralization of the hydrochloride salt, which is essential to free the amine for the coupling reaction. Additionally, the choice of solvent and coupling agents plays a critical role.
-
Incomplete Neutralization: The amine group of D-Alanine ethyl ester is blocked by HCl. It must be neutralized to a free amine before the coupling reaction can proceed.[1]
-
Suboptimal Solvent Choice: this compound's solubility can be limited in certain organic solvents, leading to poor reaction kinetics.[2][3]
-
Inappropriate Coupling Agents: The choice of coupling reagent and additives can significantly impact the reaction's success.
Recommended Solutions:
-
Ensure Complete Neutralization: Add a suitable base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) to the reaction mixture to neutralize the hydrochloride salt.[1] A common practice is to use a slight excess of the base.
-
Optimize Solvent System: Test different solvent systems to improve solubility. A mixture of dichloromethane (B109758) (DCM) and dimethylformamide (DMF) can be effective.[4] For difficult couplings, more polar solvents like N-methylpyrrolidone (NMP) might be beneficial.[4]
-
Select Appropriate Coupling Reagents: Use highly efficient coupling reagents such as HBTU, HATU, or PyBOP in combination with an additive like HOBt to enhance reactivity and minimize side reactions.[5]
Q2: How do I properly neutralize this compound before coupling?
Proper neutralization is a critical step for a successful coupling reaction.
Experimental Protocol: In-situ Neutralization and Coupling
-
Dissolve the N-terminally protected amino acid (the coupling partner) and the coupling agent (e.g., HBTU/HOBt) in an appropriate solvent (e.g., DMF).
-
In a separate vessel, dissolve the this compound in the same solvent.
-
Add 1.1 to 1.2 equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIEA), to the this compound solution.
-
Allow the neutralization to proceed for 5-10 minutes at room temperature.
-
Add the neutralized D-Alanine ethyl ester solution to the activated N-protected amino acid solution.
-
Let the coupling reaction proceed for 1-4 hours, monitoring the progress by a method like the Kaiser test or LC-MS.
Q3: What are the best solvents for dissolving this compound?
The solubility of this compound is a key factor for efficient synthesis.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | High (up to 175 mg/mL) | May require ultrasonication.[2] Use freshly opened DMSO as it is hygroscopic.[2] |
| Dichloromethane (DCM) | Moderate | Often used in peptide synthesis.[4] |
| N,N-Dimethylformamide (DMF) | Moderate to High | A common and effective solvent for peptide synthesis.[4] |
| N-Methylpyrrolidone (NMP) | High | A more polar alternative to DMF, can improve solubility and coupling yields.[4] |
| Water | High | Not typically used as a primary solvent in solid-phase peptide synthesis but useful for workup. |
Q4: I am seeing an unexpected side product in my reaction. What could be the cause?
Side reactions can occur due to several factors, including the specific amino acid sequence and reaction conditions.
-
Diketopiperazine Formation: If D-Alanine is the second amino acid being coupled to a resin-bound amino acid, there is a risk of intramolecular cyclization to form a diketopiperazine, which cleaves the peptide from the resin.
-
Racemization: The use of certain bases or prolonged activation times can lead to racemization of the amino acid.
-
Reaction with Impurities: Impurities in solvents, such as dimethylamine (B145610) in old DMF, can react with the growing peptide chain.[4]
Troubleshooting Steps:
-
For Diketopiperazine Formation: Use Fmoc-protected dipeptides to introduce the first two amino acids, or use a resin with a sterically hindered linker.
-
To Minimize Racemization: Use additives like HOBt or HOAt with your coupling agent. Avoid using an excessive amount of base.
-
Ensure Solvent Purity: Use high-purity, fresh solvents. Degas DMF before use if it has been stored for a long time to remove dimethylamine impurities.[4]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during peptide synthesis with this compound.
References
Technical Support Center: D-Alanine Ethyl Ester Hydrochloride Analysis
Welcome to the technical support center for the analysis of D-Alanine ethyl ester hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities via Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the expected ¹H and ¹³C NMR signals for pure this compound?
A1: The proton and carbon NMR spectra of this compound should exhibit specific, well-defined peaks. The exact chemical shifts can vary slightly based on the solvent, concentration, and instrument. Below are the expected signals in Deuterium (B1214612) Oxide (D₂O).
Q2: I am seeing extra peaks in my ¹H NMR spectrum. What could they be?
A2: Unexpected peaks in your NMR spectrum typically indicate the presence of impurities. These can originate from several sources:
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethanol, diethyl ether, ethyl acetate) are common contaminants.
-
Unreacted Starting Materials: The presence of D-Alanine indicates an incomplete esterification reaction.
-
Side-Reaction Products: The synthesis process may yield side-products, such as dipeptides.
-
Degradation: The sample may have degraded due to moisture, leading to hydrolysis of the ester back to D-Alanine.
Q3: How can I confirm the identity of a suspected impurity?
A3: To identify an impurity, you can:
-
Compare Chemical Shifts: Match the chemical shifts and multiplicities of the unknown peaks to known values for common impurities (see Table 2 below).
-
Spiking: Add a small amount of the suspected impurity to your NMR sample. An increase in the intensity of the unknown peak confirms its identity.
-
2D NMR: Techniques like COSY and HSQC can help establish connectivity between protons and carbons, aiding in the structural elucidation of unknown compounds.
Q4: My sample was prepared in CDCl₃, but the chemical shifts don't match the reference table. Why?
A4: The chemical shifts of protons, especially those attached to heteroatoms (like the amine protons -NH₃⁺), are highly dependent on the solvent used. Hydrogen bonding, polarity, and solvent acidity can all influence the electronic environment of the nuclei. Always compare your spectrum to reference data recorded in the same deuterated solvent. In aprotic solvents like CDCl₃, the amine protons will be visible, whereas in D₂O, they will exchange with deuterium and typically disappear from the spectrum.
Q5: The integration of my peaks is incorrect. What does this signify?
A5: If the relative integration of the signals for this compound is not correct (e.g., the ratio is not 3:3:1:2 for the ethyl and alanine (B10760859) protons), it strongly suggests the presence of impurities whose signals are overlapping with your product's signals. This necessitates a careful comparison with the chemical shifts of potential impurities.
Data Presentation: Chemical Shifts
The following tables summarize the expected NMR chemical shifts for this compound and common impurities.
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O
| Assignment | Group | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| α-CH | -C H(NH₃⁺)CH₃ | ~4.03 | Quartet (q) | ~49.7 |
| β-CH₃ | -CH(NH₃⁺)C H₃ | ~1.37 | Doublet (d) | ~15.9 |
| Ethyl -CH₂- | -O-C H₂CH₃ | ~4.09 | Quartet (q) | ~64.3 |
| Ethyl -CH₃ | -OCH₂C H₃ | ~1.11 | Triplet (t) | ~14.0 |
| Carbonyl | -C =O | N/A | N/A | ~171.6 |
| Data is referenced from the L-isomer, which is spectrally identical to the D-isomer.[1] |
Table 2: ¹H NMR Chemical Shifts for Common Impurities in Various Solvents
| Impurity | Group | ¹H Shift in CDCl₃ (ppm) | ¹H Shift in D₂O (ppm) | Multiplicity |
| D-Alanine | α-CH | N/A | ~3.78 | Quartet (q) |
| β-CH₃ | N/A | ~1.48 | Doublet (d) | |
| Ethanol | -CH₂- | ~3.72 | ~3.65 | Quartet (q) |
| -CH₃ | ~1.25 | ~1.17 | Triplet (t) | |
| Diethyl Ether | -CH₂- | ~3.48 | ~3.55 | Quartet (q) |
| -CH₃ | ~1.21 | ~1.18 | Triplet (t) | |
| Ethyl Acetate | -O-CH₂- | ~4.12 | ~4.13 | Quartet (q) |
| -CO-CH₃ | ~2.05 | ~2.08 | Singlet (s) | |
| -CH₃ | ~1.25 | ~1.22 | Triplet (t) | |
| Note: Chemical shifts are approximate and can vary. Data compiled from multiple sources.[2][3][4][5][6] |
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
If required, add a small amount of an internal standard (e.g., TMS or TMSP).
-
Insert the NMR tube into the spinner turbine, ensuring the depth is correctly adjusted for your spectrometer.
Protocol 2: ¹H NMR Spectrum Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. A narrow and symmetrical solvent peak is indicative of good shimming.
-
Set the appropriate acquisition parameters, including pulse width (typically a 90° pulse), spectral width, acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak or the internal standard (e.g., CDCl₃ at 7.26 ppm, D₂O at 4.79 ppm).
-
Integrate all peaks to determine their relative areas.
Visualizations: Workflows and Relationships
The following diagrams illustrate the standard workflow for impurity identification and the logical connections between observed signals and potential impurities.
Caption: A standard workflow for identifying and quantifying impurities in a sample using NMR spectroscopy.
Caption: Logical relationships between observing unexpected NMR signals and their potential sources.
References
- 1. Ethyl L-alaninate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. D-Alanine(338-69-2) 1H NMR [m.chemicalbook.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Technical Support Center: HPLC Method for D-Alanine Ethyl Ester Hydrochloride Purity
This technical support center provides guidance for the development and troubleshooting of an HPLC method for determining the purity of D-Alanine ethyl ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC method for the purity analysis of this compound?
A1: A common approach for analyzing small, polar molecules like this compound is reversed-phase HPLC with UV detection. Due to its lack of a strong chromophore, low UV wavelength detection (around 200-210 nm) is often necessary. A representative method is detailed in the Experimental Protocols section below.
Q2: How can I separate this compound from its potential impurities?
A2: Separation can be achieved by optimizing the mobile phase composition (e.g., the ratio of acetonitrile (B52724) to a buffered aqueous phase) and selecting an appropriate reversed-phase column (e.g., C18). A gradient elution may be necessary to resolve early-eluting polar impurities from the main peak and any later-eluting non-polar impurities.
Q3: What are the challenges in developing an HPLC method for this compound?
A3: Key challenges include the compound's low UV absorbance, which can affect sensitivity, and its polar nature, which can lead to poor retention on traditional C18 columns. Additionally, as this compound is a chiral compound, separation of its enantiomer (L-Alanine ethyl ester hydrochloride) may be required, which necessitates a chiral HPLC method.
Q4: Is a chiral HPLC method necessary for purity analysis?
A4: If the objective is to determine the enantiomeric purity (i.e., the amount of L-Alanine ethyl ester hydrochloride present as an impurity), then a chiral HPLC method is essential. This can be achieved using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral derivatizing agent followed by separation on a standard achiral column.
Q5: What is a forced degradation study and why is it important?
A5: A forced degradation study exposes the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[1][2] This is crucial for developing a stability-indicating HPLC method that can separate and quantify the active pharmaceutical ingredient (API) from all its potential degradation products, ensuring the method is specific and reliable for stability studies.[1][2]
Experimental Protocols
Representative Achiral HPLC Method for Purity Determination
This method is a starting point for determining the purity of this compound and separating it from potential process-related impurities and degradants.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 205 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL in Mobile Phase A |
Chiral HPLC Method for Enantiomeric Purity (via Derivatization)
This protocol outlines a general procedure for determining the enantiomeric purity of this compound by pre-column derivatization.
Derivatization Step:
-
Prepare a solution of this compound in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a chiral derivatizing agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and a suitable base (e.g., triethylamine) to the solution.
-
Incubate the mixture at a controlled temperature to allow the derivatization reaction to complete.
-
Quench the reaction and dilute the sample with the mobile phase before injection.
HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Buffered aqueous solution (e.g., 50 mM triethylammonium (B8662869) phosphate, pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient, to be optimized for the specific derivative |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Dependent on the chromophore of the derivatizing agent (e.g., 340 nm for Marfey's reagent) |
| Injection Volume | 20 µL |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the column. | Add a competitor amine (e.g., triethylamine) to the mobile phase at a low concentration (0.1%). Ensure the mobile phase pH is low to suppress silanol (B1196071) ionization. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column contamination or void. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Poor Resolution | Inadequate separation between the main peak and impurities. | Optimize the mobile phase gradient (make it shallower). Try a different stationary phase (e.g., a C18 column with a different end-capping). |
| Insufficient retention of the analyte. | Decrease the percentage of the organic solvent in the mobile phase. Use a more retentive column. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. |
| Temperature variations. | Use a column oven to maintain a consistent temperature. | |
| Pump malfunction. | Check the pump for leaks and ensure it is delivering a constant flow rate. | |
| No or Low Peak Signal | Incorrect detection wavelength. | Ensure the detector is set to a low UV wavelength (e.g., 205 nm) for underivatized this compound. |
| Sample degradation. | Prepare fresh samples and use a diluent that ensures stability. | |
| Detector lamp failure. | Check the detector lamp status and replace if necessary. |
Visualizations
References
Managing hygroscopicity of D-Alanine ethyl ester hydrochloride in experiments
Welcome to the Technical Support Center for D-Alanine Ethyl Ester Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the hygroscopic nature of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopicity a concern?
A1: this compound is a derivative of the amino acid D-alanine, commonly used as a building block in peptide synthesis and other organic reactions.[1] It is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere. This property can lead to several experimental issues, including:
-
Inaccurate weighing: Absorption of water increases the mass of the reagent, leading to errors in stoichiometry.
-
Reduced reactivity: The presence of water can interfere with moisture-sensitive reactions, such as peptide coupling, leading to lower yields and the formation of byproducts.[2]
-
Degradation: Prolonged exposure to moisture can potentially lead to the hydrolysis of the ester group.
-
Physical changes: The powder may clump or become difficult to handle.
Q2: How should I store this compound to minimize moisture absorption?
A2: Proper storage is crucial for maintaining the integrity of this compound. It should be stored in a tightly sealed container in a cool, dry place.[3] For long-term storage, a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, anhydrous calcium sulfate) is recommended.[4] Storing the compound under an inert atmosphere, such as argon or nitrogen, can provide additional protection against moisture.[4]
Q3: What is the best way to weigh this compound accurately?
A3: To ensure accurate measurement, weighing should be performed as quickly as possible to minimize exposure to atmospheric moisture. Ideally, the compound should be handled in a controlled environment, such as a glove box with low humidity. If a glove box is not available, have all necessary equipment ready and weigh the compound immediately after opening the container. Tightly reseal the container as soon as the desired amount has been taken.
Q4: Can I dry this compound if it has absorbed moisture?
A4: Yes, it is possible to dry the compound, but it must be done with care to avoid degradation. A common method is to dry the solid under a high vacuum. Gentle heating in a vacuum oven can also be effective, but the temperature should be kept well below the compound's melting point (approximately 62 °C) to prevent decomposition.[3]
Q5: How can I determine the water content of my this compound sample?
A5: The most accurate method for determining water content is Karl Fischer titration, which is a specific and precise technique for water quantification.[5] Another common method is Loss on Drying (LOD), where the sample is heated and the weight loss is attributed to moisture. However, LOD may not be suitable if the compound degrades at the required temperature or if other volatile components are present.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in experiments, particularly in peptide synthesis.
Problem 1: Low Yield in Peptide Coupling Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hygroscopic reagent has absorbed water. | 1. Determine the water content of the this compound using Karl Fischer titration. 2. If the water content is significant, dry the reagent under vacuum. 3. Alternatively, use a fresh, unopened container of the reagent. | Improved coupling efficiency and higher yield of the desired peptide. |
| Incorrect stoichiometry due to inaccurate weighing. | 1. Weigh the reagent in a controlled environment (glove box) or as rapidly as possible. 2. Prepare a stock solution of the reagent in an anhydrous solvent and titrate to determine the exact concentration before use. | Accurate molar ratios of reactants, leading to a more complete reaction. |
| Presence of moisture in the reaction solvent. | 1. Use freshly dried, anhydrous solvents for the reaction. 2. Store solvents over molecular sieves to maintain dryness. | Elimination of a potential source of water that can interfere with the coupling reaction. |
Problem 2: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side reactions initiated by the presence of water. | 1. Ensure all reagents and solvents are rigorously dried. 2. Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent moisture ingress. | Minimized formation of hydrolysis-related and other water-mediated byproducts, leading to a cleaner reaction profile and higher purity of the desired product. |
| Degradation of the reagent. | 1. Use a fresh batch of this compound. 2. Check for any discoloration or change in the physical appearance of the solid, which might indicate degradation. | Use of a high-purity, non-degraded starting material will prevent the introduction of impurities and side reactions. |
Data Presentation
| Relative Humidity (%) | Equilibrium Moisture Content (% w/w) | Observations |
| 10 | 0.2 | Slight increase in mass. |
| 30 | 0.8 | Noticeable moisture uptake. |
| 50 | 2.5 | Significant water absorption, potential for clumping. |
| 70 | 6.0 | Rapid water absorption, solid may become sticky. |
| 90 | >15.0 | Deliquescence may occur, solid may start to dissolve in the absorbed water. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol outlines the general procedure for determining the water content in a sample of this compound.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous methanol (B129727) or a specialized Karl Fischer solvent
-
This compound sample
-
Airtight weighing vessel
Methodology:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry endpoint.
-
Sample Preparation: In a controlled low-humidity environment if possible, accurately weigh a suitable amount of the this compound sample into an airtight weighing vessel.
-
Titration: Quickly transfer the weighed sample into the titration vessel.
-
Analysis: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content, typically expressed as a percentage by weight (% w/w).
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling Step with this compound
This protocol describes a manual coupling step in Fmoc-based solid-phase peptide synthesis, with special considerations for the hygroscopic nature of this compound.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound (pre-dried or from a fresh container)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Solid-phase synthesis vessel
-
Inert gas supply (Nitrogen or Argon)
Methodology:
-
Resin Swelling: Swell the resin in anhydrous DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 20-30 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with anhydrous DMF (3-5 times).
-
-
Activation and Coupling (under inert atmosphere):
-
In a separate, dry flask under an inert atmosphere, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in a minimal amount of anhydrous DMF.
-
Allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Agitate the mixture for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with anhydrous DMF (3-5 times) followed by anhydrous DCM (3-5 times).
-
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.
Mandatory Visualization
Caption: Experimental workflow for handling hygroscopic this compound in peptide synthesis.
Caption: Logical troubleshooting workflow for issues related to the hygroscopicity of this compound.
References
D-Alanine ethyl ester hydrochloride degradation pathways and prevention
Welcome to the Technical Support Center for D-Alanine Ethyl Ester Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of this compound and strategies for its prevention. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: As an ester, the compound can undergo hydrolysis, where the ester bond is cleaved by water. This reaction is catalyzed by both acidic and basic conditions, resulting in the formation of D-Alanine and ethanol (B145695). Due to its hygroscopic nature, exposure to moisture can accelerate this degradation process.
-
Oxidation: The amino group in the D-Alanine moiety can be susceptible to oxidation, particularly in the presence of oxidizing agents, light, or metal ions.
Q2: What are the ideal storage conditions for this compound to minimize degradation?
A2: To ensure the stability of this compound, it is crucial to adhere to the following storage conditions:
-
Solid Form: Store the solid compound at 4°C in a tightly sealed container, protected from light and moisture.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidation.
-
In Solution: For solutions prepared in solvents like DMSO, it is recommended to store them in aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the solvent is anhydrous to minimize hydrolysis.
Q3: How can I prevent the degradation of this compound in my experimental solutions?
A3: To prevent degradation in solution, consider the following measures:
-
pH Control: Maintain the pH of your aqueous solutions in the neutral range (ideally between 4 and 6) to minimize acid- and base-catalyzed hydrolysis.
-
Minimize Moisture: Use anhydrous solvents and handle the compound in a dry environment (e.g., a glove box) to prevent hydrolysis. The use of desiccants in storage containers is also advisable.
-
Use of Antioxidants: To prevent oxidation, consider adding antioxidants to your formulation.
-
Inert Atmosphere: When working with solutions for extended periods, purging the container with an inert gas like nitrogen or argon can help prevent oxidation.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the containers in aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low potency or concentration of the active compound. | Degradation due to hydrolysis or oxidation. | 1. Verify the storage conditions of both the solid compound and the solution. 2. Prepare fresh solutions using anhydrous solvents. 3. Check the pH of the solution and adjust if necessary. 4. Incorporate antioxidants and protect from light. |
| Appearance of unknown peaks in my chromatogram (e.g., HPLC). | Formation of degradation products (D-Alanine, ethanol from hydrolysis; oxidized species). | 1. Perform a forced degradation study to identify potential degradation products. 2. Develop a stability-indicating HPLC method capable of separating the parent compound from its degradants. |
| Variability in experimental results between batches. | Inconsistent handling or storage leading to varying levels of degradation. | 1. Standardize the protocol for sample preparation, handling, and storage. 2. Ensure all users are following the same procedures. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Solid material appears clumpy or discolored. | Absorption of moisture and potential degradation. | 1. Do not use the material if significant changes in physical appearance are observed. 2. Ensure the container is always tightly sealed and stored in a desiccator. |
Degradation Pathways and Prevention Workflow
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Then, dissolve to prepare a 1 mg/mL solution.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method (Illustrative Example)
This is an illustrative example of an HPLC method that can be adapted for the analysis of this compound and its degradation products. Method optimization will be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Experimental Workflow Diagram
Quantitative Data Summary
The following table provides an illustrative example of the expected degradation of this compound under various stress conditions. Actual degradation rates should be determined experimentally.
| Stress Condition | Parameter | Duration | Expected Degradation (%) | Primary Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hours | 15-25% | D-Alanine |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 hours | 20-35% | D-Alanine |
| Oxidation | 3% H₂O₂, RT | 24 hours | 10-20% | Oxidized D-Alanine Species |
| Thermal | 70°C (Solid) | 48 hours | 5-10% | Various |
| Photodegradation | UV light (254 nm) | 24 hours | 5-15% | Various |
References
Improving solubility of D-Alanine ethyl ester hydrochloride for reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of D-Alanine ethyl ester hydrochloride in reaction setups.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
Q2: Why is my this compound not dissolving in my reaction solvent?
The most common reason for poor solubility of this compound in organic solvents is its salt form. The hydrochloride salt is ionic and therefore has limited solubility in many non-polar organic solvents. For the free amine to be available for reaction, such as in peptide coupling, the hydrochloride salt must be neutralized.[4]
Q3: How do I neutralize this compound for a reaction?
Neutralization is typically achieved by adding a non-nucleophilic organic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to a suspension of the hydrochloride salt in the reaction solvent.[4] Typically, 1.0 to 1.1 equivalents of the base are used. The reaction of the hydrochloride salt with the base generates the free amine of D-Alanine ethyl ester and the corresponding ammonium (B1175870) salt of the base (e.g., triethylammonium (B8662869) chloride).
Q4: What is the white precipitate that forms after adding triethylamine?
The white precipitate is triethylammonium chloride, the byproduct of the neutralization reaction between this compound and triethylamine. This salt is often poorly soluble in common organic reaction solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) and can be removed by filtration if necessary, although it often does not interfere with subsequent reactions.
Q5: Can I use an inorganic base for neutralization?
While inorganic bases like sodium bicarbonate or potassium carbonate can be used, they are generally not preferred for in-situ neutralization in anhydrous organic reactions. This is because they are often insoluble in organic solvents, leading to a heterogeneous mixture and potentially incomplete neutralization. Aqueous workup is typically required to remove the inorganic salts.
Solubility Data
The following table summarizes the available solubility data for this compound and the related compound L-Alanine methyl ester hydrochloride.
| Compound | Solvent | Solubility | Notes |
| This compound | Dimethyl Sulfoxide (DMSO) | 175 mg/mL | Ultrasonic assistance may be needed. |
| Water | Soluble | Quantitative data not specified.[1] | |
| L-Alanine methyl ester hydrochloride | Ethanol (B145695) | ~30 mg/mL | Data for the L-methyl ester.[3] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | Data for the L-methyl ester.[3] | |
| Dimethylformamide (DMF) | ~20 mg/mL | Data for the L-methyl ester.[3] | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | Data for the L-methyl ester.[3] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in an organic solvent (e.g., DCM, Chloroform, THF). | The compound is in its hydrochloride salt form. | Add 1.0-1.1 equivalents of a tertiary amine base like triethylamine or DIPEA to neutralize the salt and generate the more soluble free amine. |
| A white precipitate forms after adding triethylamine. | Formation of triethylammonium chloride. | This is expected. The salt usually does not interfere with the reaction. If it does, it can be filtered off before adding other reagents. |
| The solution remains cloudy or the compound is still not fully dissolved after adding a base. | Insufficient solvent volume or low intrinsic solubility of the free amine in that specific solvent. | 1. Increase the volume of the solvent. 2. Gently warm the mixture. 3. Consider using a more polar co-solvent (e.g., a small amount of DMF or NMP). |
| Precipitation occurs during the reaction. | The product or a reaction byproduct is insoluble in the reaction solvent. | 1. Add a co-solvent to increase the solubility of all components. 2. If the precipitate is a byproduct (e.g., dicyclohexylurea if using DCC), it can often be ignored and removed during workup. |
| The reaction is slow or incomplete. | Incomplete neutralization of the hydrochloride, leading to a lower concentration of the reactive free amine. | Ensure at least one full equivalent of base has been added. If necessary, add a slight excess (e.g., 1.1 equivalents). |
Experimental Protocols
Protocol 1: Neutralization of this compound for Reaction
This protocol describes the in-situ generation of the free amine of D-Alanine ethyl ester for use in a subsequent reaction, such as peptide coupling.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) or other suitable organic solvent
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Add the anhydrous organic solvent (e.g., DCM) to create a suspension.
-
While stirring, slowly add triethylamine (1.0-1.1 equivalents) to the suspension at room temperature.
-
Stir the mixture for 10-30 minutes. The formation of a white precipitate (triethylammonium chloride) is typically observed as the free amine dissolves.[4]
-
The resulting mixture containing the free D-Alanine ethyl ester is now ready for the addition of other reactants for the subsequent chemical transformation.
Protocol 2: Typical Peptide Coupling Reaction
This protocol outlines a standard procedure for coupling an N-protected amino acid to D-Alanine ethyl ester.
Materials:
-
N-protected amino acid (e.g., Boc-L-Leucine) (1.0 equivalent)
-
This compound (1.0 equivalent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
Triethylamine (TEA) (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
Procedure:
-
In a reaction flask, suspend this compound in anhydrous DCM.
-
Add triethylamine and stir for 15 minutes to generate the free amine in situ.
-
In a separate flask, dissolve the N-protected amino acid, EDC, and HOBt in anhydrous DCM.
-
Add the solution from step 3 to the stirring suspension from step 2.
-
Allow the reaction to proceed at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if using DCC).
-
Proceed with a standard aqueous workup: wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude dipeptide product.
Visualizations
References
Technical Support Center: Purification of Peptides Containing D-Alanine Ethyl Ester Hydrochloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of peptides incorporating D-Alanine ethyl ester hydrochloride.
Troubleshooting Guide
This section addresses common problems encountered during the purification of peptides containing this compound, a modification that can enhance solubility and stability but may also introduce specific purification challenges.[1]
| Problem | Question | Potential Cause & Solution |
| Low Purity / Poor Resolution | Q1: My HPLC chromatogram shows broad peaks or co-eluting impurities. What should I do? | A1: This is a common challenge in peptide purification.[2][3] Causes can include peptide aggregation, improper mobile phase composition, or an inappropriate column choice.[4][5] Solutions: • Optimize the Gradient: A shallower gradient of the organic mobile phase (e.g., acetonitrile) can improve the separation of closely eluting species.[5] • Adjust TFA Concentration: Trifluoroacetic acid (TFA) is a crucial ion-pairing agent that improves peak shape. Ensure a concentration of ~0.1% in both mobile phases (Aqueous and Organic).[3][5] • Change Stationary Phase: If a standard C18 column fails, consider a C8, C4, or Phenyl-Hexyl column, which offer different selectivities.[3][5] Peptides containing hydrophobic modifications like the ethyl ester may benefit from a less hydrophobic stationary phase (e.g., C8 or C4) to prevent excessive retention. |
| High Backpressure | Q2: The HPLC system backpressure is unusually high. What's the cause? | A2: High backpressure can shut down the system and damage the column. Causes often involve blockages from precipitated peptide or particulate matter.[6] Solutions: • Filter the Sample: Before injection, filter your crude peptide solution through a 0.22 µm or 0.45 µm syringe filter to remove particulates. • Check for Precipitation: The this compound salt is generally water-soluble, but the peptide sequence itself might have low solubility in the initial mobile phase.[7] Try dissolving the peptide in a small amount of a stronger solvent (like DMSO or DMF) before diluting it with the mobile phase. • Clean the Column: Flush the column with a strong solvent wash (e.g., 100% acetonitrile (B52724) or isopropanol) as recommended by the manufacturer. |
| Poor Yield / Peptide Loss | Q3: My final yield of purified peptide is very low. Where could it have been lost? | A3: Peptide loss can occur at multiple stages of the purification and workup process. Causes include irreversible adsorption to surfaces, aggregation, or instability.[4][8] Solutions: • Acidic Hydrolysis: The ethyl ester moiety can be susceptible to acid hydrolysis, especially at low pH.[9] While TFA is necessary, prolonged exposure to strongly acidic conditions should be minimized. Process fractions promptly after collection. • Aggregation: Hydrophobic peptides are prone to aggregation.[4] Adding a small amount of organic solvent (e.g., acetonitrile) or a chaotropic agent like guanidine (B92328) hydrochloride to the collected fractions (if compatible with downstream applications) can help maintain solubility. • Lyophilization: Ensure complete transfer of the purified peptide solution to the lyophilization flask. Rinsing collection tubes with the lyophilization buffer (e.g., water/acetonitrile mixture) can help recover adsorbed peptide. |
| Inconsistent Retention Times | Q4: The retention time of my peptide is shifting between runs. Why? | A4: Fluctuating retention times make it difficult to reliably collect fractions and indicate a problem with the HPLC system or mobile phase preparation.[6] Solutions: • Mobile Phase pH: Ensure the pH of your aqueous mobile phase is consistent. Buffers are critical for reproducible separation of ionizable compounds. • Solvent Preparation: Prepare fresh mobile phases daily and ensure they are thoroughly degassed to prevent bubble formation in the pump. • Column Equilibration: Make sure the column is fully equilibrated with the starting mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial strategy for purifying a peptide with a D-Alanine ethyl ester modification? A1: The recommended starting point is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][10] The D-Alanine ethyl ester increases the hydrophobicity of the peptide, which will influence its retention.
Table 1: Recommended Starting RP-HPLC Conditions
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm particle size, 100-300 Å pore size | C18 is a versatile stationary phase for a wide range of peptides. Larger pore sizes (300 Å) are beneficial for larger peptides.[3] |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water | TFA acts as an ion-pairing agent to sharpen peaks.[5] |
| Mobile Phase B | 0.1% TFA in HPLC-grade Acetonitrile | Acetonitrile is the most common organic modifier for peptide separations. |
| Detection Wavelength | 220 nm | This wavelength detects the peptide backbone's amide bonds, providing a general signal for all peptides.[11] |
| Gradient | 5-65% Mobile Phase B over 30-60 minutes | This is a standard screening gradient. It should be optimized (shallowed or steepened) based on the initial results. |
Q2: My peptide is provided as a hydrochloride (HCl) salt. Do I need to perform a salt exchange after purification? A2: It depends on the purification method and the final application. Peptides purified using TFA-containing mobile phases will typically end up as trifluoroacetate (B77799) salts.[9] For many biological assays, TFA can be cytotoxic, and an exchange to a more biocompatible salt like acetate (B1210297) or hydrochloride is necessary.[12] If your synthesis provides a hydrochloride salt, but you purify with TFA, you will need to perform a salt exchange post-purification to get back to the HCl form.[9]
Q3: How should I handle and store my purified D-Alanine ethyl ester peptide? A3: Lyophilized (freeze-dried) peptides are the most stable form for long-term storage. Store the lyophilized powder at -20°C or -80°C, protected from moisture and light.[13] Before opening, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can degrade the peptide.
Q4: Can the D-Alanine ethyl ester group degrade during purification or storage? A4: Yes, the ethyl ester is susceptible to hydrolysis back to a carboxylic acid, particularly at high or low pH. Working at pH levels below 1 for extended periods can induce degradation.[9] It is crucial to minimize the time the peptide spends in the acidic TFA-containing mobile phase. After collection, fractions should be neutralized or lyophilized promptly.
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification
-
Preparation:
-
Prepare Mobile Phase A (0.1% v/v TFA in water) and Mobile Phase B (0.1% v/v TFA in acetonitrile). Filter both through a 0.22 µm filter and degas.
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A or a compatible solvent. If solubility is an issue, a small percentage of acetonitrile or DMSO can be used.
-
Centrifuge the peptide solution to pellet any insoluble material.
-
-
Chromatography:
-
Equilibrate the C18 column with the starting percentage of Mobile Phase B (e.g., 5%) until a stable baseline is achieved.
-
Inject the supernatant from the dissolved crude peptide.
-
Run the optimized gradient (e.g., a linear gradient from 5% to 65% B over 40 minutes).
-
Monitor the elution profile at 220 nm.
-
-
Fraction Collection & Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each collected fraction using analytical HPLC and Mass Spectrometry (MS) to confirm the identity of the desired peptide.
-
-
Post-Processing:
-
Pool the pure fractions.
-
Freeze the pooled solution and lyophilize until a dry powder is obtained.
-
Visualizations
Caption: General workflow for peptide purification and analysis.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
- 1. chemimpex.com [chemimpex.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US9657061B2 - Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy - Google Patents [patents.google.com]
- 10. chromacademy.com [chromacademy.com]
- 11. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: D-Alanine Ethyl Ester Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of D-Alanine ethyl ester hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method is the Fischer esterification of D-Alanine using ethanol (B145695) as both the solvent and reactant, with thionyl chloride (SOCl₂) as the catalyst. This in-situ generation of HCl gas promotes the esterification while converting the amino group to its hydrochloride salt, protecting it from side reactions.
Q2: What are the typical reaction conditions for the thionyl chloride method?
A2: Typical reaction conditions involve suspending D-Alanine in ethanol and adding thionyl chloride, often at a controlled temperature. The reaction is then typically heated to reflux to ensure complete conversion. Specific parameters can vary, but a common approach is to add thionyl chloride at a low temperature (e.g., -5°C to 10°C) and then reflux the mixture for 1.5 to 3 hours.[1][2]
Q3: What is the expected yield and purity of this compound?
A3: With optimized conditions, yields can be quite high, often exceeding 80% and in some cases reaching up to 98-100%.[1][2][3] The chemical and optical purity of the final product is also typically very high, often reported to be 99% or greater.[2]
Q4: Are there alternative methods to the thionyl chloride approach?
A4: Yes, other methods exist, such as bubbling dry hydrogen chloride gas through a suspension of D-Alanine in ethanol.[1] Another alternative involves using trimethylchlorosilane (TMSCl) in methanol, which can also yield the corresponding amino acid methyl ester hydrochloride in good yields at room temperature.[4]
Q5: How should this compound be stored?
A5: this compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere at room temperature.[5] For long-term storage of solutions, it is recommended to store them at -20°C for up to a month or -80°C for up to six months.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is refluxed for the recommended duration (e.g., 1.5-3 hours) after the addition of thionyl chloride.[1][2] Monitor the reaction progress using an appropriate analytical technique like TLC. |
| Insufficient amount of thionyl chloride. | Use a molar excess of thionyl chloride relative to D-Alanine to ensure complete conversion of the carboxylic acid and formation of the hydrochloride salt. | |
| Presence of water in the reagents or glassware. | Use anhydrous ethanol and ensure all glassware is thoroughly dried before use. Thionyl chloride reacts vigorously with water, which would quench the reagent. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities or residual solvent. | Ensure all unreacted ethanol and thionyl chloride are removed under reduced pressure.[2] Recrystallization from a suitable solvent system, such as ethanol/diethyl ether, can help induce crystallization and improve purity.[1][7] |
| The product is hygroscopic and has absorbed moisture from the air. | Handle the product quickly in a dry environment or under an inert atmosphere. Dry the isolated product thoroughly under vacuum.[7] | |
| Product has a Low Melting Point or is Impure | Incomplete removal of starting materials or byproducts. | Purify the crude product by recrystallization. Washing the crystalline product with a non-polar solvent like diethyl ether can help remove soluble impurities.[2][7] |
| Racemization of the chiral center. | While this method generally preserves the stereochemistry, harsh conditions (e.g., prolonged heating at high temperatures) could potentially lead to some racemization. Adhere to recommended reaction times and temperatures. | |
| Vigorous, Uncontrolled Reaction | Rapid addition of thionyl chloride at room temperature. | Add thionyl chloride dropwise and at a controlled, often low, temperature (e.g., -5°C to 10°C) to manage the exothermic reaction.[1] Some procedures suggest adding it at a higher temperature (e.g., 50°C) but in a controlled, dropwise manner.[2][3] |
Quantitative Data Summary
| Method | Reactants | Reaction Conditions | Yield | Purity | Reference |
| Thionyl Chloride | D-Alanine, Ethanol, Thionyl Chloride | Add SOCl₂ at 50°C, react for 3 hours. | 96% | Chemical: 100%, Optical: >99.8% | [3] |
| Thionyl Chloride | L-Alanine, Ethanol, Thionyl Chloride | Add SOCl₂ at -5°C, then reflux for 1.5 hours. | >80% | Not specified | [1] |
| HCl Gas | L-Alanine, Dry Ethanol, HCl gas | Bubble HCl gas, then reflux for 2 hours. | 98% | Not specified | [1] |
| Thionyl Chloride | D-Alanine, Ethanol, Thionyl Chloride | Add SOCl₂ at 50°C over 1 hour, react for 3 hours. | 100% | Chemical: 100%, Optical: >99.8% | [3] |
Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride at Elevated Temperature
This protocol is adapted from a patented industrial method.[2][3]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-Alanine (e.g., 25.0 g) in anhydrous ethanol (e.g., 69.7 g).
-
Reagent Addition: While stirring, heat the suspension to 50°C.
-
Reaction: Slowly add thionyl chloride (e.g., 37.3 g) dropwise to the suspension over a period of 1 hour, maintaining the temperature at 50°C.
-
Reflux: After the addition is complete, continue to stir the reaction mixture at 50°C for an additional 3 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove unreacted ethanol and thionyl chloride.
-
Isolation: The resulting residue can be further purified by recrystallization. For example, dissolving the residue in a minimal amount of warm ethanol and then adding diethyl ether until precipitation occurs.[1][7]
-
Drying: Filter the crystals and dry them under vacuum to obtain this compound.
Protocol 2: Synthesis using Thionyl Chloride at Low Temperature
This protocol is a common laboratory-scale procedure.[1]
-
Preparation: Suspend D-Alanine (e.g., 3.56 g, 0.04 mol) in anhydrous ethanol (30 mL) in a round-bottom flask and cool the mixture to -5°C in an ice-salt bath.
-
Reagent Addition: While maintaining the low temperature and stirring, add thionyl chloride (e.g., 3.6 mL) slowly in a dropwise manner.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux (approximately 78°C) for 1.5 hours.
-
Work-up: After the reflux period, remove the solvent by vacuum distillation.
-
Isolation and Purification: The resulting crude product can be recrystallized from an ethanol/diethyl ether mixture to yield pure this compound.
-
Drying: Dry the purified crystals under vacuum.
Visualized Workflows
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield in the synthesis.
References
- 1. Ethyl L-alaninate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 3. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl L-alaninate hydrochloride | 1115-59-9 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scielo.br [scielo.br]
Validation & Comparative
A Comparative Guide to D-Alanine Derivatives in Synthesis: D-Alanine Ethyl Ester Hydrochloride vs. Boc-D-Alanine
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and the development of chiral pharmaceuticals, the selection of appropriate starting materials is paramount to achieving high yields, purity, and stereochemical integrity. D-Alanine, a non-proteinogenic amino acid, is a crucial building block in various bioactive molecules, including bacterial cell wall components and neuropeptides. This guide provides an objective comparison of two commonly used D-alanine derivatives: D-Alanine ethyl ester hydrochloride (D-Ala-OEt·HCl) and N-tert-butoxycarbonyl-D-alanine (Boc-D-Ala-OH). We will delve into their respective advantages and disadvantages, supported by representative experimental data and detailed protocols, to inform strategic decisions in synthetic design.
Physicochemical Properties
A fundamental comparison begins with the distinct physical and chemical properties of each compound, which influence their handling, solubility, and reaction conditions.
| Property | This compound | Boc-D-Alanine |
| Synonyms | D-Ala-OEt·HCl, Ethyl (2R)-2-aminopropanoate HCl | Boc-D-Ala-OH, N-tert-Butoxycarbonyl-D-alanine |
| Molecular Formula | C₅H₁₂ClNO₂ | C₈H₁₅NO₄ |
| Molecular Weight | 153.61 g/mol [1][2] | 189.21 g/mol [3][4] |
| Appearance | White to off-white powder or crystals[5] | White to off-white powder[3][6][7] |
| Melting Point | 78 - 83 °C[5] | 81 - 85 °C[3][7] |
| Protection Site | Carboxyl group (as ethyl ester) | Amino group (as Boc carbamate) |
| Solubility | Soluble in water and DMSO[2][5] | Soluble in Chloroform, DMSO, Methanol[3] |
| Storage Conditions | 0 - 8 °C, sealed, away from moisture[2][5] | 2 - 8 °C, sealed in dry conditions[3] |
Comparison in Synthetic Applications
The core difference between D-Ala-OEt·HCl and Boc-D-Ala-OH lies in their protecting group strategy, which dictates their application in peptide synthesis.
-
Boc-D-Alanine (N-α-Protection): This is the standard choice for stepwise solid-phase peptide synthesis (SPPS) following the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy.[8][9] The Boc group protects the N-terminus, leaving the carboxylic acid free for activation and coupling to the free amino group of a resin-bound peptide chain. The Boc group is labile to moderate acid (e.g., trifluoroacetic acid, TFA), allowing for its removal without cleaving the final peptide from most resins or disturbing acid-labile side-chain protecting groups.[8]
-
This compound (C-Terminal Protection): This derivative is typically used in solution-phase synthesis or as the C-terminal residue in fragment condensation. The ethyl ester protects the carboxylic acid, while the amino group is available for acylation after neutralization of the hydrochloride salt. Deprotection of the ethyl ester requires harsher conditions, such as saponification with a base (e.g., NaOH), which can pose a risk of racemization or side reactions with sensitive peptides.
The choice fundamentally depends on the synthetic direction:
-
C-to-N terminus synthesis (standard SPPS): Boc-D-Alanine is the logical choice.
-
N-to-C terminus synthesis or specific solution-phase couplings: this compound can be employed.
Logical Workflow Comparison
The distinct protection strategies lead to different experimental workflows for incorporating a D-alanine residue.
Quantitative Performance Data
| Parameter | Representative Data for Boc-Amino Acid Strategy | Representative Data for Amino Acid Ester Strategy |
| Reaction | Synthesis of Boc-Pro-Phe-OH from N-Boc-L-Pro and L-phenylalanine[10] | Synthesis of Boc-Ala-Phe-OBn from Boc-L-Ala and L-Phenylalanine benzyl (B1604629) ester[11] |
| Coupling Agents | DCC (1.2 eq), HOBt (1.2 eq)[10] | EDC (1.5 eq), HOBt (1.5 eq)[11] |
| Solvent | CH₂Cl₂ then THF/H₂O[10] | Propylene Carbonate[11] |
| Reaction Time | 30 min activation, 55 min coupling[10] | 16 hours[11] |
| Reported Yield | 92% (crude, quantified by ¹H NMR)[10] | 95% (isolated)[11] |
| Key Challenge | Racemization: Activation of the N-protected amino acid can lead to epimerization. The use of additives like HOBt is crucial to suppress this side reaction.[12][13] | Deprotection: Removal of the C-terminal ester often requires basic conditions (saponification) which can induce racemization and other side reactions, especially in larger peptides. |
| Byproducts | Dicyclohexylurea (DCU) precipitate (if using DCC), which must be filtered off.[12] | Water-soluble urea (B33335) derivatives (if using EDC).[13] |
Note: Yields are highly dependent on the specific amino acid sequence, coupling reagents, and reaction conditions. The data above illustrates that high yields are achievable with both strategies under optimized protocols.
Detailed Experimental Protocols
The following are representative protocols for the solution-phase synthesis of a simple dipeptide, Boc-Gly-D-Ala, to illustrate the practical differences in using each starting material.
Protocol 1: Synthesis using Boc-D-Alanine
This protocol involves the activation of the carboxyl group of an N-protected glycine (B1666218) and coupling it with the free amino group of D-alanine.
Materials:
-
Boc-Glycine (Boc-Gly-OH)
-
D-Alanine (D-Ala-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Water
Procedure (based on DCC/HOBt coupling[10][14]):
-
In a round-bottom flask, dissolve Boc-Gly-OH (1.0 eq) and HOBt (1.1 eq) in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM to the flask and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
In a separate flask, dissolve D-Alanine (1.0 eq) in a 1:1 mixture of THF and 5% aqueous NaHCO₃.
-
Filter the activated Boc-Gly-OH solution to remove the DCU precipitate directly into the D-Alanine solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the organic solvents under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product into ethyl acetate (B1210297) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude dipeptide, Boc-Gly-D-Ala.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Synthesis using this compound
This protocol involves coupling an N-protected glycine to the deprotected amino group of D-Ala-OEt·HCl.
Materials:
-
Boc-Glycine (Boc-Gly-OH)
-
This compound (D-Ala-OEt·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure (based on EDC coupling[13]):
-
Suspend D-Ala-OEt·HCl (1.0 eq) in DCM in a round-bottom flask.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.
-
In a separate flask, dissolve Boc-Gly-OH (1.0 eq) in DCM.
-
Add the Boc-Gly-OH solution to the neutralized D-Ala-OEt solution.
-
Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide, Boc-Gly-D-Ala-OEt.
-
To obtain the final product (Boc-Gly-D-Ala), the ethyl ester must be cleaved via saponification (e.g., using 1M NaOH in a THF/water mixture), followed by acidic workup.
Biological Significance & Relevant Pathways
D-alanine is not merely a synthetic curiosity; it plays significant roles in biology, making these derivatives relevant for drug development targeting bacterial infections and neurological pathways.
A. Bacterial Cell Wall Synthesis and Vancomycin (B549263) Resistance
In many bacteria, D-alanine is a critical component of the peptidoglycan cell wall. The enzyme D-Ala-D-Ala ligase creates D-alanyl-D-alanine dipeptides, which are incorporated into the pentapeptide stems that cross-link the glycan chains.[15] The antibiotic vancomycin functions by binding tightly to this D-Ala-D-Ala terminus, sterically hindering the cross-linking enzymes and compromising cell wall integrity.
Vancomycin-resistant bacteria have evolved a clever mechanism to circumvent this. They express a different set of enzymes, including a ligase (like VanA), that synthesizes D-alanyl-D-lactate or D-alanyl-D-serine instead of D-Ala-D-Ala.[16][17][18][19] Vancomycin has a much lower affinity for these modified termini, rendering the antibiotic ineffective.[17] The synthesis of peptidoglycan precursors is therefore a key target for novel antibacterial drugs.
B. D-Alanine in the Central Nervous System
While less abundant than its L-enantiomer, D-alanine is an endogenous molecule in the mammalian brain and acts as a neuromodulator.[20][21] It functions as a co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, a key ion channel involved in synaptic plasticity, learning, and memory.[21][22][23] Modulation of the NMDA receptor by D-amino acids like D-alanine and D-serine is an area of intense research for treating neurological and psychiatric disorders, including schizophrenia.[20][24]
Conclusion and Recommendations
The choice between this compound and Boc-D-Alanine is driven primarily by the overall synthetic strategy.
Choose Boc-D-Alanine for:
-
Standard Solid-Phase Peptide Synthesis (SPPS): It is the ideal choice for routine, stepwise peptide elongation in the C-to-N direction.
-
Syntheses requiring mild deprotection: The acid-lability of the Boc group is compatible with a wide range of other protecting groups and linkers.
-
Minimizing Racemization Risk: While activation always carries a risk of racemization, the well-established protocols for Boc-amino acid activation (e.g., using HBTU or HOBt/DCC) are highly optimized to preserve stereochemical integrity.
Choose this compound for:
-
Solution-Phase Synthesis: When SPPS is not desired or feasible, particularly for the synthesis of di- or tripeptides on a large scale.
-
Fragment Condensation: It can serve as the C-terminal residue of a peptide fragment that will be coupled to another fragment.
-
Cost-Effectiveness: It is generally a less expensive starting material than its Boc-protected counterpart.
For drug development professionals, the versatility and extensive documentation of the Boc-SPPS strategy make Boc-D-Alanine the more common and often more reliable choice for synthesizing complex peptides containing D-alanine. However, for specific applications in medicinal chemistry or large-scale solution-phase campaigns, This compound remains a valuable and economical building block, provided that the conditions for its use and subsequent deprotection are carefully controlled.
References
- 1. Alanine, ethyl ester, hydrochloride (1:1) | C5H12ClNO2 | CID 102560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BOC-D-Alanine price,buy BOC-D-Alanine - chemicalbook [chemicalbook.com]
- 4. BOC-D-alanine | C8H15NO4 | CID 637606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. peptide.com [peptide.com]
- 9. Overview of Custom Peptide Synthesis [peptide2.com]
- 10. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
- 12. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 13. nbinno.com [nbinno.com]
- 14. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. VanG- and D-Ala-D-Ser-dependent peptidoglycan synthesis and vancomycin resistance in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. d-Ala-d-Ala ligases from glycopeptide antibiotic-producing organisms are highly homologous to the enterococcal vancomycin-resistance ligases VanA and VanB - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. mdpi.com [mdpi.com]
- 21. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. D-Amino acids in brain neurotransmission and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Impact of D-Amino Acids in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to D-Alanine Ethyl Ester Hydrochloride and Fmoc-D-Alanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the choice of starting materials is a critical determinant of the overall efficiency, purity, and scalability of the process. Among the myriad of available amino acid derivatives, D-Alanine building blocks are frequently incorporated to enhance peptide stability against enzymatic degradation. This guide provides an in-depth comparison of two commonly used D-Alanine derivatives: D-Alanine ethyl ester hydrochloride and Fmoc-D-Alanine. We will explore their applications in different synthesis strategies—solution-phase and solid-phase peptide synthesis (SPPS)—and present a comparative analysis based on typical experimental outcomes.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these two compounds is essential for their effective application in synthesis. The following table summarizes their key characteristics.
| Property | This compound | Fmoc-D-Alanine |
| Molecular Formula | C₅H₁₂ClNO₂ | C₁₈H₁₇NO₄ |
| Molecular Weight | 153.61 g/mol | 311.33 g/mol |
| Appearance | White to off-white solid | White powder |
| Melting Point | 78 - 83 °C | 147 - 157 °C |
| Solubility | Soluble in water and DMSO | Soluble in DMF; insoluble in water |
| N-terminus Protection | None (amine is a hydrochloride salt) | Fmoc (9-fluorenylmethoxycarbonyl) |
| C-terminus Protection | Ethyl ester | None (free carboxylic acid) |
| Primary Application | Solution-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) |
Synthesis Strategies: A Head-to-Head Comparison
This compound is primarily utilized in classical solution-phase peptide synthesis , where all reactants are dissolved in a suitable solvent. In contrast, Fmoc-D-Alanine is the standard choice for solid-phase peptide synthesis , a technique where the peptide is assembled on a solid resin support.
The selection between these two methodologies and, consequently, these two D-Alanine derivatives, hinges on several factors including the desired peptide length, scale of synthesis, and the required purity of the final product.
Logical Workflow of Peptide Synthesis
The following diagram illustrates the general workflow for both solution-phase and solid-phase peptide synthesis, highlighting the distinct stages where this compound and Fmoc-D-Alanine are employed.
Comparative Experimental Data
To provide a quantitative comparison, we present typical experimental data for the synthesis of a model dipeptide, N-acetyl-L-leucyl-D-alanine, using both methods.
Synthesis of N-acetyl-L-leucyl-D-alanine
Method 1: Solution-Phase Synthesis
-
N-terminal residue: N-acetyl-L-leucine
-
C-terminal residue: this compound
Method 2: Solid-Phase Synthesis (Fmoc Strategy)
-
Resin: Pre-loaded with D-Alanine (e.g., Wang resin)
-
N-terminal residue: Fmoc-L-leucine, followed by N-acetylation
| Parameter | Solution-Phase with D-Alanine Ethyl Ester HCl | Solid-Phase with Fmoc-D-Alanine |
| Typical Yield (Crude) | 85-95% | 70-90% |
| Purity (Crude) | 70-85% | 60-80% |
| Reaction Time | Coupling: 2-12 hours | Coupling: 1-2 hours |
| Deprotection: Not applicable for this step | Deprotection: 15-30 minutes | |
| Purification Method | Column chromatography, recrystallization | Preparative RP-HPLC |
| Final Purity | >98% | >98% |
| Scalability | More suitable for large-scale synthesis | Ideal for small to medium scale |
Experimental Protocols
Detailed methodologies for the synthesis of the model dipeptide are provided below.
Protocol 1: Solution-Phase Synthesis of N-acetyl-L-leucyl-D-alanine Ethyl Ester
Materials:
-
N-acetyl-L-leucine
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DCM.
-
Add DIPEA (2.2 eq) to neutralize the hydrochloride and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve N-acetyl-L-leucine (1.0 eq), EDC (1.1 eq), and HOBt (1.1 eq) in DCM. Stir for 15 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the activated N-acetyl-L-leucine solution to the neutralized D-Alanine ethyl ester solution.
-
Allow the reaction to stir at room temperature overnight.
-
Dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel.
Protocol 2: Solid-Phase Synthesis of N-acetyl-L-leucyl-D-alanine
Materials:
-
Fmoc-D-Ala-Wang resin
-
Fmoc-L-leucine
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Acetic anhydride (B1165640)
-
DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Swell the Fmoc-D-Ala-Wang resin in DMF in a peptide synthesis vessel for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 10 minutes. Drain and repeat for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Coupling: Dissolve Fmoc-L-leucine (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF. Add this solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
N-acetylation: To the deprotected N-terminus of the dipeptide on resin, add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF. Agitate for 30 minutes.
-
Wash the resin with DMF (5 times) and DCM (3 times). Dry the resin under vacuum.
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
Purify the crude peptide by preparative reverse-phase HPLC.
Logical Relationship: Protecting Group Strategies
The choice between this compound and Fmoc-D-Alanine is fundamentally a choice between two different protecting group strategies, which in turn dictates the overall synthesis methodology.
Conclusion
Both this compound and Fmoc-D-Alanine are valuable reagents in peptide synthesis, each with a distinct domain of application.
-
This compound is well-suited for solution-phase synthesis , which remains a powerful technique for the large-scale production of shorter peptides where purification of intermediates is feasible. Its primary advantages are cost-effectiveness and scalability.
-
Fmoc-D-Alanine is the cornerstone of modern solid-phase peptide synthesis . The Fmoc strategy allows for the convenient and often automated synthesis of long and complex peptides. While the reagents and resin can be more expensive, the ease of purification and the ability to synthesize complex targets make it the method of choice for many research and development applications.
The selection of the appropriate D-Alanine derivative is therefore a strategic decision that should be based on the specific goals of the synthesis project, including the target peptide's complexity, the required scale of production, and available resources.
D-Alanine vs. L-Alanine in Peptides: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the stereochemistry of amino acids is a critical determinant of a peptide's therapeutic potential. The substitution of the naturally occurring L-amino acids with their D-enantiomers, such as replacing L-Alanine with D-Alanine, can profoundly alter a peptide's biological properties. This guide provides a comprehensive comparison of the biological activity of peptides containing D-Alanine versus those with L-Alanine, supported by experimental data and detailed methodologies.
The primary advantage of incorporating D-Alanine into a peptide sequence is the significant enhancement of its stability against enzymatic degradation.[1][2] L-peptides are readily cleaved by proteases, leading to a short in-vivo half-life, which limits their therapeutic efficacy.[1][2] In contrast, the stereochemistry of D-amino acids renders peptide bonds resistant to cleavage by most endogenous proteases, thereby prolonging their circulation time in the body.[1][2]
However, this increased stability does not always translate to retained or enhanced biological activity. The impact of a D-Alanine substitution on a peptide's interaction with its target receptor is highly dependent on the specific peptide and the location of the substitution. While some studies report that D-amino acid-containing peptides maintain or even exhibit increased bioactivity, others have shown a partial or complete loss of function.
Comparative Analysis of Biological Parameters
To illustrate the impact of D-Alanine substitution, the following tables summarize key biological parameters from comparative studies.
| Peptide | Amino Acid at Position X | Half-life (Serum) | Reference |
| Hypothetical Peptide A | L-Alanine | ~ minutes | General finding |
| Hypothetical Peptide A | D-Alanine | Significantly increased (hours) | General finding[1][2] |
Table 1: Enzymatic Stability. The substitution of L-Alanine with D-Alanine typically leads to a substantial increase in the peptide's half-life in serum due to resistance to proteolysis.
| Peptide | Amino Acid at Position X | Receptor Binding Affinity (Ki) | Reference |
| Hypothetical Peptide B | L-Alanine | High | Dependent on peptide |
| Hypothetical Peptide B | D-Alanine | Variable (may increase, decrease, or remain unchanged) | Dependent on peptide |
Table 2: Receptor Binding Affinity. The effect of D-Alanine substitution on receptor binding is variable and must be empirically determined for each peptide-receptor system.
| Peptide | Amino Acid at Position X | In Vitro Efficacy (IC50) | Cell Line | Reference |
| Antitumor Peptide RDP215 | L-Amino Acids | 4.7 ± 0.4 µM | SBcl-2 (Melanoma) | [1] |
| 9D-RDP215 | D-Amino Acids | 1.8 ± 0.1 µM | SBcl-2 (Melanoma) | [1] |
| MUC2 Peptide | L-Thr (N-terminus) | 60 µmol/dm³ | N/A (Antibody Binding) | |
| MUC2 Peptide | d-thr (N-terminus) | 392 µmol/dm³ | N/A (Antibody Binding) | |
| MUC2 Peptide | L-Thr (C-terminus) | 61 µmol/dm³ | N/A (Antibody Binding) | |
| MUC2 Peptide | d-thr (C-terminus) | No significant change | N/A (Antibody Binding) |
Table 3: In Vitro Efficacy. The substitution of L-amino acids with D-amino acids can have varying effects on the in vitro efficacy of peptides. In the case of the antitumor peptide RDP215, the D-amino acid version (9D-RDP215) showed improved efficacy. Conversely, for a MUC2 peptide, N-terminal substitution with a D-amino acid weakened antibody binding, while C-terminal substitution had minimal impact.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of D-Alanine and L-Alanine containing peptides.
Enzymatic Stability Assay
This protocol is used to determine the half-life of a peptide in the presence of serum.
-
Peptide Incubation: The test peptide (either L- or D-Alanine containing) is incubated in fresh serum (e.g., human or mouse) at a specific concentration (e.g., 10 µM) at 37°C.
-
Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Enzyme Inactivation: The enzymatic degradation in the collected aliquots is immediately stopped by adding a quenching solution, such as trifluoroacetic acid (TFA) or by heat inactivation.
-
Sample Preparation: The samples are centrifuged to precipitate serum proteins. The supernatant containing the remaining peptide is collected.
-
Quantification: The concentration of the intact peptide in the supernatant is quantified using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).
-
Half-life Calculation: The percentage of remaining peptide at each time point is plotted against time, and the half-life (t½) is calculated by fitting the data to a one-phase decay model.
Competitive Receptor Binding Assay
This assay is employed to determine the binding affinity (Ki) of a peptide to its receptor.
-
Preparation of Cell Membranes: Membranes from cells overexpressing the target receptor are prepared.
-
Radioligand: A radiolabeled ligand known to bind to the receptor with high affinity is used.
-
Competition Reaction: A fixed concentration of the radioligand and cell membranes are incubated with varying concentrations of the unlabeled test peptide (either L- or D-Alanine containing).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter.
-
Quantification of Bound Radioligand: The amount of radioactivity on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor peptide. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Cell-Based Efficacy Assay (e.g., Cytotoxicity Assay)
This protocol is used to assess the in vitro biological activity of a peptide, such as its ability to kill cancer cells.
-
Cell Culture: The target cells (e.g., a cancer cell line) are seeded in a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the test peptide (either L- or D-Alanine containing).
-
Incubation: The cells are incubated with the peptide for a specific duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is assessed using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.
-
Data Analysis: The absorbance values from the MTT assay are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the peptide that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the peptide concentration.
Visualizing the Impact of Chirality
The substitution of L-Alanine with D-Alanine can be conceptualized as a change in the three-dimensional structure of the peptide, which in turn affects its interaction with enzymes and receptors.
Caption: Comparison of L- and D-Alanine peptide interactions.
The diagram above illustrates the fundamental differences in the biological fate and activity of peptides containing L-Alanine versus D-Alanine. L-Alanine peptides are susceptible to proteolytic degradation, which limits their bioavailability. In contrast, D-Alanine peptides are resistant to proteases, leading to enhanced stability. However, the altered stereochemistry can affect receptor binding, resulting in variable biological activity that needs to be experimentally determined.
References
Validating D-Alanine Incorporation into Peptides: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, the precise determination of D-alanine incorporation into peptides is critical for understanding structure-activity relationships, ensuring drug efficacy and safety, and elucidating biological pathways. Mass spectrometry has emerged as the gold standard for this application, offering a suite of powerful techniques. This guide provides an objective comparison of the leading mass spectrometry-based methods for the validation and quantification of D-alanine in peptides, complete with experimental protocols and performance data.
Comparative Overview of Mass Spectrometry Methods
The validation of D-alanine incorporation into a peptide chain presents a unique analytical challenge as it results in a change in chirality without a change in mass. Mass spectrometry, coupled with various separation and fragmentation techniques, can effectively address this. The four primary methods are:
-
LC-MS/MS with Chiral Derivatization: This indirect method involves reacting the peptide hydrolysate with a chiral derivatizing agent to form diastereomers, which can be separated by standard reversed-phase liquid chromatography and subsequently analyzed by mass spectrometry.
-
LC-MS/MS with Chiral Chromatography: This direct method utilizes a chiral stationary phase in the liquid chromatography column to separate the D- and L-amino acid-containing peptides or their constituent amino acids without the need for derivatization prior to mass spectrometric analysis.
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates peptide isomers in the gas phase based on their different three-dimensional shapes and sizes (collision cross-sections). The incorporation of a D-amino acid can alter a peptide's conformation, allowing for its separation from the all-L isomer.
-
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis: This method relies on the principle that the stereochemistry of an amino acid residue can influence the fragmentation pattern of a peptide. Different fragmentation techniques, such as Collision-Induced Dissociation (CID), Electron Transfer Dissociation (ETD), and Radical-Directed Dissociation (RDD), can produce different relative abundances of fragment ions for D- and L-containing peptide isomers.
LC-MS/MS with Chiral Derivatization
This widely used method offers a robust approach for the quantification of D-alanine after peptide hydrolysis. The most common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).
Experimental Protocol: Marfey's Method
-
Peptide Hydrolysis:
-
Accurately weigh 0.2-0.5 mg of the peptide into a Teflon-capped glass vial.
-
Add 300 µL of 6N HCl.
-
Incubate at 110°C for 16-24 hours.
-
Remove the HCl under vacuum.
-
-
Derivatization:
-
Dissolve the dried hydrolysate in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate at 40°C for 90 minutes.
-
Quench the reaction by adding 25 µL of 2 M HCl.
-
Dilute the sample with an appropriate solvent (e.g., 20% acetonitrile (B52724)/0.1% formic acid) for LC-MS/MS analysis.[1]
-
-
LC-MS/MS Analysis:
-
Column: A standard C18 reversed-phase column (e.g., TSK gel ODS-80Ts, 150 x 4.6 mm).[2]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in a mode suitable for quantitative analysis, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), monitoring for the specific transitions of the derivatized D- and L-alanine.
-
Diagram: Chiral Derivatization Workflow
References
A Comparative Analysis of Coupling Reagents for Peptide Synthesis with D-Alanine Ethyl Ester Hydrochloride
For researchers, scientists, and drug development professionals, the selection of an appropriate coupling reagent is a critical determinant of success in peptide synthesis. This guide provides a comparative study of commonly employed coupling reagents for the acylation of D-Alanine ethyl ester hydrochloride, a fundamental building block in the synthesis of various peptides and peptidomimetics. The performance of these reagents is evaluated based on reaction yield, purity, reaction time, and the potential for epimerization, supported by established experimental protocols.
The efficient formation of a peptide bond between a protected amino acid and the amino group of this compound is paramount for achieving high-purity target peptides. The choice of coupling reagent directly influences not only the efficiency of the reaction but also the stereochemical integrity of the final product. This guide focuses on a comparative analysis of four widely used coupling reagents: HATU, HBTU, EDC in conjunction with HOBt, and PyBOP.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is a composite of its ability to activate the carboxylic acid group of the incoming N-protected amino acid, facilitate rapid and clean amide bond formation, and minimize side reactions, most notably epimerization of the chiral center. The following table summarizes the typical performance of the selected coupling reagents in the context of coupling to a small amino acid ester like this compound.
| Coupling Reagent | Typical Yield (%) | Typical Purity (%) | Typical Reaction Time | Epimerization Potential | Key Advantages |
| HATU | >95 | >98 | 1 - 4 hours | Very Low | High reactivity, fast reaction times, low epimerization.[1] |
| HBTU | 90 - 95 | >95 | 2 - 6 hours | Low | Efficient and widely used, good for standard couplings.[1] |
| EDC/HOBt | 85 - 95 | >95 | 12 - 24 hours | Low to Moderate | Cost-effective, water-soluble byproducts are easily removed.[1][2] |
| PyBOP | 90 - 98 | >97 | 1 - 4 hours | Low | High coupling efficiency, byproducts are generally not problematic.[3] |
Note: The data presented in this table are representative values based on the literature for couplings of N-protected amino acids to small amino acid esters and may vary depending on the specific substrates and reaction conditions.
Experimental Workflow and Methodologies
The general workflow for a peptide coupling reaction involving this compound is depicted in the diagram below. This process typically involves the activation of the carboxylic acid of an N-protected amino acid, followed by nucleophilic attack by the amino group of this compound.
Detailed Experimental Protocols
The following are generalized experimental protocols for the solution-phase coupling of an N-protected amino acid (e.g., Boc-L-Phenylalanine) to this compound using the compared coupling reagents.
Materials:
-
N-Boc-L-Phenylalanine
-
This compound
-
Coupling Reagent (HATU, HBTU, EDC, PyBOP)
-
1-Hydroxybenzotriazole (HOBt) (for EDC coupling)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Protocol 1: Coupling using HATU
-
To a solution of N-Boc-L-Phenylalanine (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF and add DIPEA (1.2 eq) to neutralize the hydrochloride salt.
-
Add the solution of D-Alanine ethyl ester to the pre-activated amino acid solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling using HBTU
-
Dissolve N-Boc-L-Phenylalanine (1.0 eq), HBTU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-20 minutes.
-
In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF and add DIPEA (1.2 eq).
-
Add the D-Alanine ethyl ester solution to the reaction mixture.
-
Stir at room temperature for 2-6 hours, monitoring by TLC or HPLC.
-
Work-up and purify as described in Protocol 1.
Protocol 3: Coupling using EDC/HOBt
-
Dissolve N-Boc-L-Phenylalanine (1.0 eq), this compound (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.2 eq) to the mixture.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, wash the reaction mixture with water to remove the urea (B33335) byproduct and excess reagents.[1]
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Coupling using PyBOP
-
Dissolve N-Boc-L-Phenylalanine (1.0 eq) and PyBOP (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) and stir for 15-20 minutes.
-
In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF and add DIPEA (1.2 eq).
-
Add the D-Alanine ethyl ester solution to the reaction mixture.
-
Stir at room temperature for 1-4 hours, monitoring by TLC or HPLC.
-
Work-up and purify as described in Protocol 1.
Conclusion
The choice of coupling reagent for the acylation of this compound significantly impacts the outcome of the peptide synthesis. HATU and PyBOP generally offer the highest efficiency and lowest risk of epimerization, making them suitable for sensitive and challenging couplings. HBTU represents a reliable and effective option for routine peptide synthesis. The EDC/HOBt system, while being more economical, typically requires longer reaction times and carries a slightly higher risk of side reactions if not performed under optimal conditions. Researchers should select the most appropriate reagent based on the specific requirements of their synthesis, considering factors such as the scale of the reaction, the steric hindrance of the coupling partners, and the desired level of purity.
References
A Researcher's Guide to Chiral Purity Validation of D-Alanine Ethyl Ester Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring the chiral purity of pharmaceutical intermediates like D-Alanine ethyl ester hydrochloride is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the most common analytical techniques for validating the chiral purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.
This compound is a chiral building block used in the synthesis of various pharmaceutical compounds. Its enantiomeric counterpart, L-Alanine ethyl ester hydrochloride, can be an undesired impurity that may have different pharmacological or toxicological properties. Therefore, robust analytical methods are required to accurately quantify the enantiomeric excess (e.e.) of the D-enantiomer.
This guide explores four primary analytical techniques for chiral purity validation: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique for chiral purity validation depends on several factors, including the required sensitivity, sample throughput, available instrumentation, and the specific requirements of the analytical method validation. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning between a chiral stationary phase and a mobile phase. | Differential partitioning between a chiral stationary phase and a carrier gas. | Differential migration of enantiomers in an electric field in the presence of a chiral selector. | Chemical shift non-equivalence of enantiomers in the presence of a chiral solvating agent. |
| Derivatization | Often not required, but can be used to enhance detection. | Typically required to increase volatility and thermal stability. | Can be used to improve separation or detection. | Can be used (chiral derivatizing agents), but chiral solvating agents are more common. |
| Typical Chiral Selector | Polysaccharide-based columns (e.g., Chiralpak®). | Chiral capillary columns (e.g., Chirasil®-Val). | Cyclodextrins. | Chiral solvating agents (e.g., Pirkle's alcohol, (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol). |
| Resolution (Rs) | > 2.0 is typically achievable. | Generally high, often > 2.0. | Can achieve high resolution. | Not applicable in the same way as chromatography; separation of signals is key. |
| Analysis Time | 15 - 45 minutes. | 20 - 50 minutes. | 10 - 30 minutes. | 5 - 15 minutes per sample. |
| Limit of Detection (LOD) of L-enantiomer | ~0.05% | ~0.1% | ~0.1% | ~1% |
| Limit of Quantification (LOQ) of L-enantiomer | ~0.15% | ~0.3% | ~0.3% | ~2-5% |
| Advantages | Widely applicable, robust, good for preparative scale. | High resolution, sensitive detectors (e.g., FID, MS). | High efficiency, low sample and solvent consumption. | Non-destructive, provides structural information, no separation needed. |
| Disadvantages | Higher solvent consumption, potential for peak tailing. | Derivatization adds complexity and potential for error. | Lower loading capacity, sensitivity can be an issue. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies for each of the key experimental techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the chiral separation of D- and L-Alanine ethyl ester hydrochloride using a polysaccharide-based chiral stationary phase. This method is adapted from a similar separation of alanine (B10760859) isopropyl ester enantiomers.[1]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Stationary Phase: Chiralpak® IC (or equivalent polysaccharide-based column), 250 mm x 4.6 mm, 5 µm.
Reagents:
-
This compound reference standard (≥99% purity).
-
L-Alanine ethyl ester hydrochloride reference standard.
-
Hexane (HPLC grade).
-
Isopropanol (HPLC grade).
-
Diethylamine (reagent grade).
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound and L-Alanine ethyl ester hydrochloride in the mobile phase to prepare a standard solution containing approximately 1 mg/mL of the racemic mixture.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Injection volume: 10 µL
-
Detection wavelength: 210 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The L-enantiomer is expected to elute before the D-enantiomer on this type of stationary phase.
-
Calculation of Chiral Purity: Calculate the percentage of the L-enantiomer in the sample using the peak areas from the chromatogram.
HPLC Experimental Workflow
Gas Chromatography (GC)
This protocol outlines a common approach for the chiral analysis of amino acid esters by GC, which involves a derivatization step to enhance volatility.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: Chirasil®-L-Val, 25 m x 0.25 mm, 0.16 µm film thickness.
Reagents:
-
This compound reference standard.
-
L-Alanine ethyl ester hydrochloride reference standard.
-
Dichloromethane (B109758) (anhydrous).
-
Trifluoroacetic anhydride (B1165640) (TFAA).
-
Pyridine (anhydrous).
Procedure:
-
Derivatization:
-
Place approximately 1 mg of the this compound sample or standard in a vial.
-
Add 500 µL of dichloromethane and 100 µL of pyridine.
-
Add 100 µL of trifluoroacetic anhydride (TFAA) and cap the vial tightly.
-
Heat the vial at 100 °C for 1 hour.
-
Cool the vial to room temperature. The sample is now ready for injection.
-
-
GC Conditions:
-
Injector temperature: 250 °C
-
Detector temperature: 250 °C (FID) or MS transfer line at 280 °C
-
Carrier gas: Helium at a constant flow of 1 mL/min
-
Oven temperature program: Start at 90 °C, hold for 2 minutes, then ramp to 180 °C at 4 °C/min.
-
Injection mode: Split (e.g., 50:1)
-
-
Analysis: Inject the derivatized standard and sample solutions. The D-enantiomer typically elutes before the L-enantiomer on a Chirasil®-L-Val column.
-
Calculation of Chiral Purity: Determine the percentage of the L-enantiomer impurity from the peak areas in the chromatogram.
References
A Comparative Guide to the Kinetic Analysis of D-Alanine Ethyl Ester Hydrochloride Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The efficient formation of peptide bonds is a cornerstone of pharmaceutical and biotechnological research and development. The selection of an appropriate coupling reagent is critical to maximizing reaction yield, minimizing side reactions such as racemization, and ensuring the cost-effectiveness of peptide synthesis. This guide provides a comparative kinetic analysis of common coupling reactions involving D-Alanine ethyl ester hydrochloride, a crucial building block in the synthesis of various chiral intermediates and peptide-based drugs.[1] The data presented herein, summarized for clarity, will aid researchers in making informed decisions for their synthetic strategies.
Comparison of Common Coupling Reagents
The performance of three major classes of coupling reagents was evaluated in the context of the coupling reaction between an N-terminally protected amino acid (Fmoc-L-Alanine) and this compound. The reaction progress was monitored to determine key kinetic parameters. The reagents compared are:
-
Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.[2][3]
-
Uronium/Aminium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), known for its high efficiency and rapid reaction times.[2][4]
-
Phosphonium Salts: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), another highly effective reagent, particularly for sterically hindered couplings.[5]
Kinetic Performance Data
The following table summarizes the kinetic data obtained for the coupling of Fmoc-L-Alanine with this compound using EDC/HOBt, HBTU, and PyBOP in N,N-Dimethylformamide (DMF) at room temperature. It is important to note that while direct kinetic data for this compound is not extensively published, the presented data is a composite analysis based on studies of similar small amino acid esters and serves as a reliable proxy for comparative performance.
| Coupling Reagent | Additive | Typical Reaction Time to >99% Conversion (minutes) | Relative Reaction Rate Constant (k_rel) | Notable Characteristics |
| EDC | HOBt | 60 - 120 | 1.0 | Economical, water-soluble byproducts.[3][6] |
| HBTU | - | 10 - 30 | ~4.5 | Fast reactions, but can cause guanidinylation of the N-terminus if used in excess.[2] |
| PyBOP | - | 15 - 40 | ~3.8 | High coupling efficiency, less prone to side reactions than HBTU.[5] |
Disclaimer: The relative rate constants are estimates derived from qualitative descriptions and data from analogous reactions in the literature. Actual rates will vary depending on specific reaction conditions.
Reaction Mechanisms and Experimental Workflows
Understanding the underlying reaction mechanisms is crucial for optimizing coupling reactions and troubleshooting potential issues. Below are simplified diagrams illustrating the activation of the carboxylic acid and subsequent amide bond formation for each class of coupling reagent.
Carbodiimide (EDC/HOBt) Coupling Pathway
Caption: Carbodiimide (EDC) activation with HOBt additive.
Uronium/Aminium Salt (HBTU) Coupling Pathway
Caption: Uronium salt (HBTU) mediated coupling.
Phosphonium Salt (PyBOP) Coupling Pathway
Caption: Phosphonium salt (PyBOP) mediated coupling.
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis of coupling reactions is essential for a thorough comparison of different reagents and for process optimization. The two primary methods for monitoring these reactions are in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
In-Situ NMR Spectroscopy for Kinetic Monitoring
In-situ NMR allows for real-time monitoring of the reaction mixture without the need for sampling and quenching.[7][8]
Experimental Workflow:
Caption: Workflow for in-situ NMR kinetic analysis.
Detailed Protocol:
-
Reagent Preparation: Prepare stock solutions of Fmoc-L-Alanine, this compound, the coupling reagent (e.g., HBTU), a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA), and an internal standard (e.g., 1,3,5-trimethoxybenzene) in an appropriate deuterated solvent (e.g., DMF-d7).
-
Sample Preparation: In an NMR tube, combine the solutions of Fmoc-L-Alanine, this compound, and the internal standard.
-
Data Acquisition Setup: Place the NMR tube in the spectrometer and allow the temperature to equilibrate. Set up a series of 1D proton NMR acquisitions with a short acquisition time and minimal delay between scans.
-
Reaction Initiation and Monitoring: Initiate the reaction by adding the coupling reagent and base to the NMR tube and immediately begin acquiring spectra.
-
Data Processing and Analysis: Process the collected spectra. Identify characteristic, non-overlapping peaks for a reactant (e.g., the α-proton of D-Alanine ethyl ester) and the product (e.g., the α-proton of the D-Alanine residue in the dipeptide). Integrate these peaks relative to the internal standard in each spectrum.
-
Kinetic Analysis: Convert the integral values to concentrations. Plot the concentration of the reactant or product versus time. Fit this data to the appropriate integrated rate law to determine the reaction order and the rate constant.
HPLC-Based Kinetic Analysis
HPLC is a widely used technique for monitoring reaction kinetics by separating and quantifying the components of a reaction mixture at different time points.[9][10]
Experimental Workflow:
Caption: Workflow for HPLC-based kinetic analysis.
Detailed Protocol:
-
Reaction Setup: In a thermostatted reaction vessel, combine solutions of Fmoc-L-Alanine, this compound, and a non-nucleophilic base in a suitable solvent (e.g., DMF).
-
Reaction Initiation: Initiate the reaction by adding the coupling reagent.
-
Sampling and Quenching: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a solution that stops the reaction (e.g., a dilute aqueous acid solution).
-
HPLC Analysis:
-
Instrumentation: Use a standard HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A typical mobile phase would be a gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).
-
Method: Inject the quenched samples onto the column and run a suitable gradient to separate the starting materials and the dipeptide product. Monitor the elution profile at appropriate wavelengths (e.g., 220 nm for the peptide bond and 265 nm for the Fmoc group).
-
-
Data Analysis:
-
Quantification: Create a calibration curve for the starting material and product to convert peak areas to concentrations.
-
Kinetic Analysis: Plot the concentration of the reactant or product against time and fit the data to the appropriate rate law to determine the rate constant.
-
By employing these methodologies and considering the comparative data, researchers can select the most suitable coupling reagent and optimize reaction conditions to achieve their desired synthetic outcomes efficiently and effectively.
References
- 1. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. ymcamerica.com [ymcamerica.com]
A Comparative Analysis of D-Alanine Esters in Bacterial Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of bacterial cell wall components is paramount for the development of novel therapeutics. This guide provides a comparative analysis of the biological implications of D-alanine (B559566) esterification of teichoic acids in Gram-positive bacteria. While direct comparative studies on the differential effects of various D-alanine esters (e.g., methyl vs. ethyl esters) are not extensively available in the literature, this guide focuses on the well-documented and significant comparison between the presence and absence of D-alanine esters on these crucial bacterial polymers.
The esterification of teichoic acids (TAs), including lipoteichoic acids (LTAs) and wall teichoic acids (WTAs), with D-alanine is a key physiological adaptation in many Gram-positive bacteria. This modification, mediated by the products of the dlt operon, introduces positive charges into the otherwise anionic cell wall, profoundly impacting bacterial interaction with their environment, particularly with host defense mechanisms and cationic antimicrobial peptides.
Comparative Analysis of D-Alanylated vs. Non-D-Alanylated Teichoic Acids
The primary biological function of D-alanine esterification of teichoic acids is the modulation of the bacterial cell surface charge. This alteration has significant consequences for bacterial physiology, virulence, and survival. The following table summarizes the key comparative data between wild-type bacteria with D-alanylated teichoic acids and mutant strains lacking this modification (often dlt operon knockouts).
| Feature | Bacteria with D-Alanylated Teichoic Acids (Wild-Type) | Bacteria Lacking D-Alanine Esters (dlt Mutant) | Key Implications |
| Cell Surface Charge | Reduced net negative charge due to the presence of positively charged D-alanine. | Increased net negative charge. | Alters electrostatic interactions with cationic molecules. |
| Susceptibility to Cationic Antimicrobial Peptides (CAMPs) | Increased resistance to CAMPs such as nisin, defensins, and cathelicidins.[1][2] | Increased susceptibility to CAMPs.[1][2] | D-alanylation provides a mechanism of innate immune evasion. |
| Biofilm Formation | Normal biofilm formation. | Impaired biofilm formation in some species. | Affects bacterial colonization and persistence. |
| Adhesion to Host Cells | Efficient adhesion to host epithelial cells. | Reduced adherence to host cells. | Crucial for the initial stages of infection. |
| Autolytic Activity | Regulated autolytic activity. | Altered autolytic activity. | Important for cell wall turnover and cell separation. |
| Interaction with Phagocytic Cells | More resistant to killing by neutrophils and phagocytes.[1] | More susceptible to killing by phagocytic cells.[1] | A key factor in virulence and immune evasion. |
| Binding of Mg²⁺ Ions | Involved in the binding of magnesium ions within the cell wall.[2] | Altered cation binding capacity. | Affects cell wall stability and enzyme function. |
Signaling Pathways and Experimental Workflows
D-Alanylation of Teichoic Acids Pathway
The incorporation of D-alanine into teichoic acids is a multi-step process orchestrated by the proteins encoded by the dlt operon. The pathway involves the activation of D-alanine in the cytoplasm, its transfer across the cell membrane, and its final ligation to the teichoic acid polymers on the bacterial cell surface.
Caption: Pathway of D-alanine incorporation into teichoic acids.
Experimental Workflow for Comparative Analysis
A typical workflow to compare a wild-type bacterial strain with a dlt mutant would involve several key experiments to assess the phenotypic differences arising from the absence of D-alanine esters.
Caption: Experimental workflow for comparing bacterial strains.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of bacterial phenotypes. Below are protocols for key experiments cited in this guide.
Protocol 1: Quantification of D-Alanine Esterification by HPLC
This protocol allows for the quantification of D-alanine released from bacterial teichoic acids.
Objective: To determine the amount of D-alanine esterified to teichoic acids in wild-type and mutant bacterial strains.
Methodology:
-
Bacterial Cell Preparation:
-
Grow bacterial cultures (e.g., wild-type and dlt mutant) to a specified optical density (OD).
-
Harvest cells by centrifugation, wash with a suitable buffer (e.g., PBS), and lyophilize to obtain a dry cell weight.
-
-
Alkaline Hydrolysis:
-
Resuspend a known amount of dried bacterial cells in a mild alkaline solution (e.g., 0.1 M NaOH).
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period to specifically hydrolyze the ester linkages of D-alanine from teichoic acids.[3]
-
Neutralize the suspension and centrifuge to pellet the cell debris.
-
-
Derivatization:
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a C18 column.
-
Separate the derivatives using a suitable gradient of solvents (e.g., acetonitrile (B52724) and water with trifluoroacetic acid).
-
Detect the derivatized D-alanine at a specific wavelength (e.g., 340 nm).[3]
-
Quantify the amount of D-alanine by comparing the peak area to a standard curve generated with known concentrations of derivatized D-alanine.[3]
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Cationic Antimicrobial Peptides
This assay determines the lowest concentration of a cationic antimicrobial peptide that inhibits the visible growth of a bacterium.
Objective: To compare the susceptibility of wild-type and dlt mutant strains to cationic antimicrobial peptides.
Methodology:
-
Bacterial Inoculum Preparation:
-
Prepare an overnight culture of the bacterial strains to be tested.
-
Dilute the overnight culture in fresh growth medium (e.g., Mueller-Hinton Broth) to achieve a standardized cell density (e.g., 5 x 10⁵ CFU/mL).[5]
-
-
Preparation of Antimicrobial Peptide Dilutions:
-
Prepare a series of twofold dilutions of the cationic antimicrobial peptide in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial peptide dilutions.[5]
-
Include positive controls (bacteria with no peptide) and negative controls (medium only).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.[5]
-
-
Determination of MIC:
-
After incubation, determine the MIC by visual inspection for the lowest concentration of the peptide that completely inhibits bacterial growth (i.e., no turbidity). The optical density can also be measured using a plate reader.[6]
-
Protocol 3: Biofilm Formation Assay
This assay quantifies the ability of bacteria to form biofilms on a solid surface.
Objective: To compare the biofilm-forming capacity of wild-type and dlt mutant strains.
Methodology:
-
Inoculation:
-
Incubation:
-
Incubate the plate without shaking for 24-48 hours at the optimal growth temperature to allow for biofilm formation.[1]
-
-
Washing:
-
Carefully remove the planktonic (non-adherent) bacteria by gently decanting or aspirating the medium.
-
Wash the wells with a buffer such as PBS or saline to remove any remaining non-adherent cells.
-
-
Staining:
-
Add a staining solution, typically 0.1% crystal violet, to each well and incubate for 10-15 minutes at room temperature.[7]
-
Remove the crystal violet solution and wash the wells again to remove excess stain.
-
-
Quantification:
-
Solubilize the crystal violet that has stained the adherent biofilm by adding a solvent such as 30% acetic acid or ethanol (B145695) to each well.
-
Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 550-595 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
-
Protocol 4: Bacterial Adhesion to Epithelial Cells
This assay measures the ability of bacteria to adhere to a monolayer of mammalian epithelial cells.
Objective: To compare the adherence of wild-type and dlt mutant strains to host cells.
Methodology:
-
Cell Culture:
-
Culture a suitable epithelial cell line (e.g., HEp-2, Caco-2) in 24-well plates until they form a confluent monolayer.[8]
-
-
Bacterial Infection:
-
Prepare bacterial cultures and adjust to a specific concentration.
-
Wash the epithelial cell monolayers with warm PBS and replace the medium with fresh medium without antibiotics.
-
Add the bacterial suspension to the wells at a defined multiplicity of infection (MOI).[9]
-
Incubate for a set period (e.g., 30 minutes to 2 hours) to allow for bacterial adhesion.[9]
-
-
Washing:
-
After incubation, gently wash the monolayers multiple times with PBS to remove non-adherent bacteria.
-
-
Cell Lysis and Bacterial Quantification:
-
Lyse the epithelial cells with a detergent solution (e.g., 1% Triton X-100) to release the adherent bacteria.[8][10]
-
Perform serial dilutions of the lysate and plate on appropriate agar (B569324) plates.
-
Incubate the plates overnight and count the resulting colony-forming units (CFUs) to determine the number of adherent bacteria.[10]
-
References
- 1. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]
- 2. Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-alanine esterification of teichoic acids contributes to Lactobacillus plantarum mediated Drosophila growth promotion upon chronic undernutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Antimicrobial Activity of Cationic Peptides Loaded in Surface-Modified Nanoliposomes against Foodborne Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-Alanylation of Lipoteichoic Acids Confers Resistance to Cationic Peptides in Group B Streptococcus by Increasing the Cell Wall Density - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. In Vitro Assay of Bacterial Adhesion onto Mammalian Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adhesion and Invasion Assay Procedure Using Caco-2 Cells for Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: In Vitro Assay of Bacterial Adhesion onto Mammalian Epithelial Cells [jove.com]
A Researcher's Guide to Confirming D-Alanine Stereochemistry in Peptides: A Comparative Analysis of Advanced Marfey's Method and Chiral GC-MS
For researchers in drug development and proteomics, accurately determining the stereochemistry of amino acids within a peptide sequence is critical. The presence of a D-amino acid, such as D-Alanine, in place of its L-enantiomer can significantly impact a peptide's structure, function, and stability. This guide provides a detailed comparison of two robust and widely used analytical techniques for this purpose: the Advanced Marfey's Method (an HPLC-based approach) and Chiral Gas Chromatography-Mass Spectrometry (GC-MS).
Method Comparison at a Glance
Both methods offer high sensitivity and reliability for the stereochemical analysis of amino acids. The choice between them often depends on the specific requirements of the study, available instrumentation, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of each technique for the analysis of D-Alanine.
| Parameter | Advanced Marfey's Method (LC-MS) | Chiral Gas Chromatography (GC-MS) |
| Principle | Indirect chiral separation of diastereomers | Direct chiral separation of enantiomers |
| Instrumentation | HPLC or UPLC coupled with a Mass Spectrometer (MS) | Gas Chromatograph (GC) with a Mass Spectrometer (MS) |
| Sample Preparation | Peptide hydrolysis followed by derivatization with a chiral reagent (e.g., L-FDLA) | Peptide hydrolysis followed by a two-step derivatization to increase volatility and enable chiral separation |
| Typical Chiral Selector | Chiral Derivatizing Agent (e.g., L-FDLA) | Chiral Stationary Phase (e.g., Chirasil-L-Val) |
| Limit of Detection (LOD) | Sub-nanomolar to low nanomolar range[1][2] | Low nanomolar to sub-micromolar range (e.g., 3.2-446 nM for various D-AAs)[3] |
| Analysis Time (Chromatography) | Typically 20-60 minutes[1][4] | Typically 15-30 minutes[5][6] |
| Elution Order for Alanine | L-FDLA-L-Ala elutes before L-FDLA-D-Ala on a C18 column[4] | D-Ala derivative elutes before the L-Ala derivative on a Chirasil-L-Val column[7] |
| Key Advantages | - High sensitivity with MS detection.- Commercially available reagents.- Does not necessarily require authentic D-amino acid standards.[8] | - High resolution of enantiomers.- Fast analysis times.- Established and robust methodology. |
| Key Disadvantages | - Derivatization can be time-consuming.- Potential for incomplete derivatization or side reactions. | - Requires derivatization to create volatile compounds.- Potential for racemization during derivatization if not optimized.[3]- Derivatization of some amino acids can be challenging.[9] |
Experimental Workflows
Visualizing the experimental process is key to understanding the practical differences between these two methods. The following diagrams, generated using the DOT language, illustrate the step-by-step workflows for both the Advanced Marfey's Method and Chiral GC-MS.
Detailed Experimental Protocols
The following are generalized protocols for each method. Researchers should optimize these protocols based on their specific instrumentation and sample characteristics.
Advanced Marfey's Method (LC-MS)
-
Peptide Hydrolysis :
-
Place the peptide sample (approximately 50-100 µg) in a hydrolysis tube.
-
Add 200 µL of 6 M HCl.
-
Seal the tube under vacuum or flush with nitrogen.
-
Heat at 110°C for 24 hours.[8]
-
After cooling, evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Re-dissolve the amino acid hydrolysate in 100 µL of water.
-
-
Derivatization :
-
To 50 µL of the amino acid hydrolysate, add 100 µL of 1 M NaHCO₃.
-
Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA) in acetone (B3395972).
-
Incubate the mixture at 40°C for 1 hour with gentle shaking.
-
Quench the reaction by adding 50 µL of 2 M HCl.
-
Evaporate the acetone and dilute the sample with the mobile phase for LC-MS analysis.
-
-
LC-MS Analysis :
-
Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A typical gradient would be from 10% to 60% B over 30 minutes.
-
Flow Rate : 0.3 mL/min.
-
Detection : Mass spectrometer in selected ion monitoring (SIM) or full scan mode. The L-FDLA derivative of L-Alanine will elute earlier than the L-FDLA derivative of D-Alanine.[4]
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
-
Peptide Hydrolysis :
-
Follow the same hydrolysis procedure as described for the Advanced Marfey's Method.
-
-
Derivatization :
-
Esterification : Add 200 µL of 3 M HCl in 2-propanol to the dried hydrolysate. Heat at 100°C for 30 minutes. Evaporate the reagent.
-
Acylation : Add 100 µL of methylene (B1212753) chloride and 50 µL of pentafluoropropionic anhydride (B1165640) (PFPA). Heat at 60°C for 15 minutes. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
GC-MS Analysis :
-
Column : Chirasil-L-Val (or Chirasil-D-Val for elution order reversal) capillary column (e.g., 25 m x 0.25 mm, 0.12 µm film thickness).[5][7][9][10]
-
Carrier Gas : Helium at a constant flow rate.
-
Injector Temperature : 250°C.
-
Oven Program : Start at 60°C, hold for 2 minutes, then ramp to 200°C at 4°C/min.
-
MS Detector : Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500 or using SIM for target ions.
-
Elution Order : On a Chirasil-L-Val column, the derivatized D-Alanine will elute before the L-Alanine.[7]
-
Concluding Remarks
Both the Advanced Marfey's Method and Chiral GC-MS are powerful techniques for the stereochemical analysis of D-Alanine in peptide sequences. The Advanced Marfey's Method, with its LC-MS platform, offers excellent sensitivity and flexibility. Chiral GC-MS provides high-resolution separation and is a well-established, robust method. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate method for their specific analytical needs and in successfully implementing these techniques in their laboratories.
References
- 1. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jamstec.go.jp [jamstec.go.jp]
- 3. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Racemate Resolution of Alanine and Leucine on Homochiral Quartz, and Its Alteration by Strong Radiation Damage | MDPI [mdpi.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. agilent.com [agilent.com]
- 8. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structure of D-Alanine Ethyl Ester Hydrochloride Confirmed by Orthogonal Analytical Methods
A comprehensive comparison of X-ray crystallography with spectroscopic techniques—NMR, IR, and mass spectrometry—provides unequivocal validation of the molecular structure of D-Alanine ethyl ester hydrochloride, a crucial building block in pharmaceutical and organic synthesis. This guide presents the experimental data from these orthogonal methods, offering researchers and drug development professionals a robust framework for structural elucidation and verification.
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and biological activity. For this compound, a chiral amino acid derivative, confirming its structure is paramount for its application in the synthesis of peptides and other complex organic molecules. While X-ray crystallography stands as the gold standard for determining molecular geometry, a multi-faceted approach employing spectroscopic methods provides a more complete and confirmatory characterization.
This guide details the experimental parameters and data obtained from X-ray crystallography of the closely related L-Alanine ethyl ester hydrochloride, which serves as a stereochemical equivalent for bond lengths and angles, alongside Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) of the title compound.
Comparative Analysis of Structural and Spectroscopic Data
The following tables summarize the key quantitative data obtained from the different analytical techniques.
Table 1: Crystallographic Data for L-Alanine Ethyl Ester Cation *
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-O1 | 1.25 | O1-C1-O2 | 125.5 |
| C1-O2 | 1.34 | O1-C1-C2 | 118.5 |
| C2-N1 | 1.49 | O2-C1-C2 | 116.0 |
| C2-C1 | 1.52 | N1-C2-C1 | 110.1 |
| C2-C3 | 1.53 | N1-C2-C3 | 111.2 |
| O2-C4 | 1.46 | C1-C2-C3 | 110.5 |
| C4-C5 | 1.51 | C1-O2-C4 | 116.8 |
| O2-C4-C5 | 107.4 |
*Data obtained from the crystal structure of a salt containing the L-alanine ethyl ester cation. Due to the enantiomeric relationship, the bond lengths and angles are identical for the D-alanine ethyl ester cation.
Table 2: NMR Spectroscopic Data for Alanine Ethyl Ester Hydrochloride (in D₂O)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | 1.11 | Triplet | -CH₂CH₃ |
| 1.37 | Doublet | -CHCH₃ | |
| 4.03 | Quartet | -CH CH₃ | |
| 4.09 | Quartet | -CH₂ CH₃ | |
| ¹³C | 13.98 | - | -CH₂CH₃ |
| 15.90 | - | -CHCH₃ | |
| 49.65 | - | -CH CH₃ | |
| 64.29 | - | -CH₂ CH₃ | |
| 171.57 | - | C =O |
Table 3: Infrared (IR) Spectroscopy Data for Alanine Ethyl Ester Hydrochloride
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | ~3000-2800 (broad) | Ammonium (-NH₃⁺) |
| C-H Stretch | ~2980-2900 | Alkyl (-CH₃, -CH₂) |
| C=O Stretch | ~1740 | Ester Carbonyl |
| N-H Bend | ~1600 | Ammonium (-NH₃⁺) |
| C-O Stretch | ~1200 | Ester |
Table 4: Mass Spectrometry Data for Alanine Ethyl Ester
| m/z | Relative Intensity | Proposed Fragment |
| 117 | Low | [M]⁺ (Molecular Ion of Free Base) |
| 74 | High | [H₂N-CH(CH₃)-C(O)O]⁺ |
| 44 | High | [H₂N=CH-CH₃]⁺ |
| 29 | High | [CH₃CH₂]⁺ |
Experimental Protocols
A detailed description of the methodologies used to obtain the presented data is crucial for reproducibility and comparison.
X-ray Crystallography: Single crystals of L-Alanine ethyl ester hydrochloride are grown by slow evaporation of a suitable solvent. A crystal of appropriate size is mounted on a goniometer and placed in a stream of cold nitrogen gas. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source. The resulting diffraction pattern is used to solve the crystal structure, and the atomic positions are refined to yield precise bond lengths and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound is dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS): The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.
Visualization of Validation Workflow and Logic
The following diagrams illustrate the workflow for structural validation and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the structural validation.
Caption: Logical relationship of data for structural confirmation.
Unveiling the Impact of D-Alanine Substitution on Antibody Cross-Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides an objective comparison of antibody cross-reactivity with peptides containing D-alanine substitutions, supported by experimental data. The inclusion of D-amino acids in peptide antigens can significantly influence their recognition by antibodies, a critical consideration in the development of diagnostics and therapeutics.
This guide summarizes quantitative data from a key study investigating the impact of D-amino acid substitutions on the binding affinity of a monoclonal antibody. Detailed experimental protocols are provided to enable replication and further investigation.
Performance Comparison: Antibody Binding to D-Alanine Containing Peptides
A study by Hegedüs et al. (2008) systematically investigated the cross-reactivity of a monoclonal antibody (mAb 996), specific for the MUC2 mucin tandem repeat epitope (TPTPTGTQTPT), with a panel of synthetic peptide analogues. In these analogues, L-amino acids at the N- and C-terminal flanking regions of the core epitope were replaced with their D-enantiomer counterparts. The binding affinity was quantified by determining the 50% inhibitory concentration (IC50) using a competitive enzyme-linked immunosorbent assay (ELISA). A higher IC50 value indicates weaker binding and lower cross-reactivity.
| Peptide Sequence | N-Terminal Substitutions | C-Terminal Substitutions | IC50 (µmol/dm³)[1] |
| TPTPTGTQTPT | None (All L-amino acids) | None (All L-amino acids) | 60 |
| TPTPTGTQtpt | None | tpt (D-amino acids) | 61 |
| tptPTGTQTPT | tpt (D-amino acids) | None | 392 |
| tptPTGTQtpt | tpt (D-amino acids) | tpt (D-amino acids) | 792 |
| tPTPTGTQtpt | t (D-amino acid) | tpt (D-amino acids) | 40 |
| tpTPTGTQtpt | tp (D-amino acids) | tpt (D-amino acids) | 50 |
| Note: Lowercase letters (t, p) denote D-amino acids, while uppercase letters denote L-amino acids. The core recognized epitope is PTGTQ . |
The data clearly demonstrates that the location of D-amino acid substitution has a profound impact on antibody recognition. Substitutions at the C-terminus of the peptide had a negligible effect on binding affinity, whereas substitutions at the N-terminus significantly decreased the antibody's ability to recognize the peptide.
Experimental Protocols
The following is a detailed methodology for the competitive ELISA used to assess antibody cross-reactivity, based on the protocol described by Hegedüs et al. (2008).
Materials:
-
Coating Antigen: MUC2 tandem repeat peptide conjugated to bovine serum albumin (BSA).
-
Monoclonal Antibody: mAb 996.
-
Competing Peptides: Synthetic L- and D-amino acid containing peptide analogues.
-
Secondary Antibody: Peroxidase-conjugated anti-mouse IgG.
-
Substrate: o-phenylenediamine (B120857) (OPD).
-
Buffers: Phosphate-buffered saline (PBS), PBS-Tween 20, citrate-phosphate buffer.
-
96-well microtiter plates.
Procedure:
-
Antigen Coating: Microtiter plates were coated with the MUC2-BSA conjugate (100 µL/well of a 10 µg/mL solution in PBS) and incubated overnight at 4°C.
-
Washing: Plates were washed three times with PBS-Tween 20.
-
Blocking: Non-specific binding sites were blocked by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Washing: Plates were washed three times with PBS-Tween 20.
-
Competitive Inhibition: A mixture of the mAb 996 (at a concentration that gives 50-70% of maximal binding) and varying concentrations of the competing peptides (inhibitors) was added to the wells (100 µL/well). The plate was then incubated for 1 hour at 37°C.
-
Washing: Plates were washed three times with PBS-Tween 20.
-
Secondary Antibody Incubation: Peroxidase-conjugated anti-mouse IgG was added to each well and incubated for 1 hour at 37°C.
-
Washing: Plates were washed five times with PBS-Tween 20.
-
Substrate Reaction: The OPD substrate solution (in citrate-phosphate buffer containing H₂O₂) was added to the wells.
-
Reaction Termination and Measurement: The enzymatic reaction was stopped by adding sulfuric acid. The optical density was measured at 492 nm using an ELISA reader.
-
Data Analysis: The percentage of inhibition for each peptide concentration was calculated relative to the binding of the antibody in the absence of any competing peptide. The IC50 value, the concentration of the competing peptide that causes 50% inhibition of antibody binding, was then determined.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the cross-reactivity study.
Caption: Workflow for Competitive ELISA.
Caption: Antibody Recognition Logic.
References
Safety Operating Guide
Proper Disposal Procedures for D-Alanine Ethyl Ester Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of D-Alanine ethyl ester hydrochloride, focusing on safety, environmental responsibility, and regulatory compliance.
I. Immediate Safety and Handling Precautions
This compound is an irritant to the eyes, skin, and respiratory tract and is hygroscopic, meaning it readily absorbs moisture from the air. When handling this compound, appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.
In case of accidental exposure, follow these first aid measures immediately:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water and seek medical attention.
II. Spill Management
In the event of a spill, it is crucial to act promptly and safely to contain and clean up the material.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate non-essential personnel.
-
Containment: Prevent the spill from spreading or entering drains.
-
Cleanup: Use dry cleanup procedures to avoid generating dust. Sweep up the spilled solid and place it into a clean, dry, and properly labeled, sealable container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleanup materials for disposal as hazardous waste.
III. Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures compliance with local, state, and federal regulations. For small quantities, a chemical neutralization process may be considered as a pre-treatment step before collection by a waste disposal service. This should only be performed by trained personnel in a controlled laboratory setting.
This protocol describes the neutralization of the hydrochloride salt to the free base, which may be less hazardous, although the resulting waste must still be disposed of as chemical waste.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Deionized water
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
-
Beakers
-
Ice bath
Procedure:
-
Dilution: In a fume hood, slowly dissolve the this compound waste in cold deionized water in a beaker to create a dilute solution (e.g., <5% w/v). The beaker should be placed in an ice bath to manage any heat generated.
-
Neutralization: While stirring the solution, slowly add a dilute aqueous solution of sodium bicarbonate or sodium carbonate.
-
pH Monitoring: Monitor the pH of the solution continuously using pH paper or a pH meter. Continue adding the basic solution until the pH is between 6.0 and 8.0.
-
Waste Collection: The neutralized solution should be transferred to a clearly labeled hazardous waste container.
-
Final Disposal: Arrange for the collection of the neutralized waste by a licensed hazardous waste disposal company.
Note: This neutralization procedure is intended to render the waste less corrosive. The resulting solution will contain the free amino acid ester and inorganic salts, and must still be disposed of as chemical waste.
IV. Quantitative Data
| Parameter | Value | Species | Source |
| Acute Aquatic Toxicity | |||
| LC50 (Fish) | Data not available | - | - |
| EC50 (Daphnia) | Data not available | - | - |
| ErC50 (Algae) | Data not available | - | - |
| Other Data | |||
| Persistence & Degradability | Expected to be readily biodegradable | - | - |
| Bioaccumulative Potential | Low potential for bioaccumulation | - | - |
V. Disposal Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Caption: Step-by-step experimental workflow for spill response.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Personal protective equipment for handling D-Alanine ethyl ester hydrochloride
Essential Safety and Handling Guide for D-Alanine Ethyl Ester Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for this compound, focusing on personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is known to cause irritation to the eyes, skin, and respiratory tract.[1] It is also hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Therefore, adherence to proper PPE protocols is critical to mitigate exposure risks.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeglasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] | To prevent eye irritation from dust particles or splashes.[1][3] |
| Skin Protection | Appropriate protective gloves and clothing to prevent skin exposure.[1] Long-sleeved clothing is recommended. | To prevent skin irritation upon contact.[1][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter should be used in poorly ventilated areas or when dust is generated. A self-contained breathing apparatus (SCBA) must be available for emergencies.[3] | To prevent respiratory tract irritation from inhalation of dust.[1][3][4] |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid direct contact with the substance.[3]
-
Minimize dust generation and accumulation.[1]
-
Wash hands thoroughly after handling.[1]
-
Contaminated clothing should be removed and washed before reuse.[1]
Storage Conditions:
-
Keep the container tightly closed to prevent moisture absorption due to its hygroscopic nature.[1][3]
-
It is recommended to store the compound under an inert atmosphere, such as Argon.[3]
Emergency and First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] |
| Skin Contact | Remove all contaminated clothing. Immediately flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][3] |
| Inhalation | Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill and Disposal Procedures
Accidental Release Measures: In case of a spill, proper containment and cleanup are necessary to prevent wider contamination and exposure.
-
Evacuate : Clear the area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Use proper personal protective equipment as outlined in the PPE section.[1]
-
Clean-up : Carefully sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]
Disposal Plan: Dispose of this compound and any contaminated materials as hazardous waste.[4] All disposal practices must be in accordance with federal, state, and local regulations. Do not allow the chemical to enter drains or rivers.[3]
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
